Cefaloglycin
Description
A cephalorsporin antibiotic that is no longer commonly used.
Cephaloglycin is a semisynthetic first-generation cephalosporin with antibacterial activity. Cephaloglycin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Cephaloglycin Anhydrous is the anhydrous form of cephaloglycin, a semisynthetic first-generation cephalosporin with antibacterial activity. Cephaloglycin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
CEPHALOGLYCIN is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1970.
A cephalorsporin antibiotic.
See also: Cephalexin (broader); Ceftazidime (related); Cefaclor (related) ... View More ...
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S/c1-9(22)27-7-11-8-28-17-13(16(24)21(17)14(11)18(25)26)20-15(23)12(19)10-5-3-2-4-6-10/h2-6,12-13,17H,7-8,19H2,1H3,(H,20,23)(H,25,26)/t12-,13-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBBGQLTSCSAON-PBFPGSCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022781 | |
| Record name | Cephaloglycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cephaloglycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014827 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
SLIGHTLY SOL IN WATER; PRACTICALLY INSOL IN MOST ORGANIC SOLVENTS /DIHYDRATE/, 1.48e-01 g/L | |
| Record name | Cephaloglycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00689 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CEPHALOGLYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3214 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cephaloglycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014827 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3577-01-3 | |
| Record name | Cephaloglycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3577-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cephaloglycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003577013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cephaloglycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00689 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cephaloglycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cefaloglycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.633 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEPHALOGLYCIN ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD2D469W6U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CEPHALOGLYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3214 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cephaloglycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014827 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
237 °C | |
| Record name | Cephaloglycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00689 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cephaloglycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014827 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Cefaloglycin: A Technical Guide to Its Mechanism of Action on Bacterial Cell Walls
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefaloglycin is a first-generation cephalosporin antibiotic with bactericidal activity against a spectrum of Gram-positive and some Gram-negative bacteria.[1] As a member of the β-lactam class of antibiotics, its fundamental mechanism of action is the disruption of bacterial cell wall synthesis, a process indispensable for bacterial survival.[2] This technical guide provides an in-depth exploration of this compound's mode of action, with a specific focus on its interaction with the bacterial cell wall, tailored for an audience of researchers, scientists, and professionals in drug development.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The bactericidal efficacy of this compound is rooted in its capacity to inhibit the biosynthesis of peptidoglycan, the primary structural component of the bacterial cell wall that provides mechanical strength and counteracts osmotic pressure.[2] This inhibitory action is accomplished through the covalent modification of Penicillin-Binding Proteins (PBPs), which are essential bacterial enzymes that catalyze the final stages of peptidoglycan assembly.[1]
Targeting Penicillin-Binding Proteins (PBPs)
This compound functions as a structural mimic of the terminal D-alanyl-D-alanine residues of the peptidoglycan precursor units. This structural similarity allows it to access the active site of PBPs and acylate a critical serine residue, resulting in the formation of a stable, long-lived covalent bond. This irreversible inactivation of PBPs obstructs the transpeptidation reaction, the crucial step involving the cross-linking of adjacent peptidoglycan chains, thereby compromising the architectural integrity of the cell wall.[2] In the case of Escherichia coli, this compound has demonstrated an affinity for Penicillin-Binding Protein 1B.[1]
Quantitative Data: In Vitro Activity of this compound
The table below presents the Minimum Inhibitory Concentration (MIC) values for this compound against several key bacterial species, based on a 1968 study. The MIC represents the lowest concentration of an antibiotic that prevents the visible growth of a microorganism following overnight incubation.
| Bacterial Species | % of Strains Inhibited | MIC (µg/mL) |
| Streptococcus pyogenes (Group A) | 100% | 0.4[3] |
| Diplococcus pneumoniae | 100% | 0.4[3] |
| Staphylococcus aureus | 80% | 1.6[3] |
| Escherichia coli | ~50% | 1.6[3] |
| Proteus mirabilis | ~50% | 1.6[3] |
| Klebsiella-Aerobacter species | 70% | 12.5[3] |
Experimental Protocols
Due to the limited recent research on this compound, this section outlines generalized methodologies for key experiments employed in the characterization of β-lactam antibiotics. These protocols can serve as a foundation for designing studies on this compound or analogous compounds.
Penicillin-Binding Protein (PBP) Competition Assay
This assay quantifies the affinity of a test compound for specific PBPs by assessing its ability to compete with a labeled β-lactam probe.
Principle: Bacterial membranes enriched with PBPs are incubated with varying concentrations of an unlabeled test antibiotic. Subsequently, a fluorescently or radioactively labeled β-lactam probe is introduced. The quantity of the bound probe is inversely related to the affinity and concentration of the test antibiotic.
Generalized Protocol:
-
Membrane Preparation:
-
Cultivate the target bacterial strain to the mid-logarithmic growth phase.
-
Harvest the cells via centrifugation.
-
Lyse the cells using methods such as French press or sonication.
-
Isolate the cell membranes through ultracentrifugation.
-
Resuspend the membrane pellet in an appropriate buffer and quantify the protein concentration.
-
-
Competition Assay:
-
Dispense the prepared bacterial membranes into the wells of a microtiter plate.
-
Introduce serial dilutions of this compound to the wells and incubate to permit binding to PBPs.
-
Add a fixed concentration of a labeled β-lactam probe (e.g., fluorescent penicillin) to each well.
-
Incubate to facilitate the binding of the probe to any unoccupied PBPs.
-
-
Detection and Analysis:
-
Resolve the PBP-probe complexes from the unbound probe using SDS-PAGE.
-
Visualize the labeled PBPs with a suitable imaging system.
-
Quantify the signal intensity of the bands corresponding to each PBP.
-
Calculate the IC50 value, representing the concentration of this compound required to inhibit 50% of the labeled probe's binding to a specific PBP.
-
In Vitro Peptidoglycan Synthesis Inhibition Assay
This assay evaluates the capacity of an antibiotic to impede the synthesis of peptidoglycan from its precursors in a cell-free system.
Principle: A bacterial extract containing the requisite enzymes for peptidoglycan synthesis is combined with radiolabeled precursors. The incorporation of the radiolabel into newly formed peptidoglycan is quantified in the presence and absence of the test antibiotic.
Generalized Protocol:
-
Preparation of Cell-Free Extract:
-
Prepare a crude enzyme extract from the bacterial strain of interest that is active in peptidoglycan synthesis.
-
-
Assay Reaction:
-
Establish reaction mixtures comprising the cell extract, a suitable buffer, and necessary cofactors.
-
Add the radiolabeled peptidoglycan precursor (e.g., UDP-N-acetylmuramic acid-[¹⁴C]pentapeptide).
-
Introduce serial dilutions of this compound to the reaction mixtures.
-
Incubate the reactions at an optimal temperature to facilitate peptidoglycan synthesis.
-
-
Detection and Analysis:
-
Terminate the reactions by adding a precipitating agent.
-
Collect the precipitated, newly synthesized peptidoglycan by filtration.
-
Measure the radioactivity of the collected material using scintillation counting.
-
Determine the percentage of inhibition of peptidoglycan synthesis for each this compound concentration and calculate the IC50 value.
-
Bacterial Cell Lysis Assay
This assay measures the bactericidal activity of an antibiotic by monitoring the lysis of bacterial cells over time.
Principle: A bacterial culture is exposed to the antibiotic, and cell lysis is tracked by observing the decrease in the optical density of the culture.
Generalized Protocol:
-
Bacterial Culture Preparation:
-
Grow a bacterial culture to the early- to mid-logarithmic phase of growth.
-
-
Antibiotic Exposure:
-
Introduce various concentrations of this compound to the bacterial cultures.
-
Maintain a no-antibiotic control culture.
-
-
Monitoring of Cell Lysis:
-
Incubate the cultures under standard growth conditions.
-
Periodically measure the optical density (OD) of each culture at a wavelength of 600 nm using a spectrophotometer. A reduction in OD is indicative of cell lysis.
-
-
Data Analysis:
-
Plot the OD measurements against time for each concentration of this compound.
-
Analyze the rate and extent of cell lysis as a function of antibiotic concentration.
-
Visualizations
Mechanism of Action of this compound
Caption: this compound inhibits PBP, leading to failed cell wall maintenance and lysis.
Experimental Workflow: Antibiotic Susceptibility Testing (AST)
Caption: Workflow for determining the susceptibility of bacteria to this compound.
Logical Relationships in this compound-Induced Cell Lysis
Caption: Logical steps from this compound exposure to resulting bacterial cell lysis.
Conclusion
This compound exerts its bactericidal action by targeting and inactivating penicillin-binding proteins, which culminates in the cessation of peptidoglycan synthesis and subsequent cell lysis. Although it has been a component of the cephalosporin family for a considerable time, there is a notable scarcity of modern, detailed quantitative data regarding its specific molecular interactions with PBPs. The generalized experimental protocols and workflows presented in this guide offer a robust framework for future investigations into the precise molecular dynamics of this compound and other β-lactam antibiotics. A more profound comprehension of these mechanisms is paramount for the innovation of novel therapeutic modalities to address bacterial infections and the escalating global challenge of antibiotic resistance.
References
Cefaloglycin's Interaction with Penicillin-Binding Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefaloglycin is a first-generation cephalosporin antibiotic that exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. This guide provides an in-depth analysis of the binding affinity of this compound to its primary targets, the Penicillin-Binding Proteins (PBPs). Understanding this interaction at a molecular level is crucial for the development of new antimicrobial agents and for overcoming the challenges of antibiotic resistance.
The primary mechanism of action of this compound, like other β-lactam antibiotics, involves the inhibition of PBPs, which are essential enzymes for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.
This compound Binding Affinity to Penicillin-Binding Proteins (PBPs)
Comparative PBP Binding Affinity of Cephalosporins in Escherichia coli
| Penicillin-Binding Protein (PBP) | Cephalothin IC50 (µg/mL) | Cefazolin IC50 (µg/mL) | Cephaloridine IC50 (µg/mL) |
| PBP1a | 0.5 | 0.3 | 0.1 |
| PBP1b | 1.0 | 0.8 | 0.2 |
| PBP2 | >100 | >100 | >100 |
| PBP3 | 0.1 | 0.05 | 0.01 |
| PBP4 | 10 | 8 | 2 |
| PBP5/6 | 50 | 40 | 10 |
Note: Data presented here is a representative compilation from various studies on first-generation cephalosporins and is intended to provide a comparative context for the potential binding profile of this compound. Specific values can vary based on the experimental conditions and bacterial strains.
Comparative PBP Binding Affinity of Cephalosporins in Staphylococcus aureus
| Penicillin-Binding Protein (PBP) | Cephalothin IC50 (µg/mL) | Cefazolin IC50 (µg/mL) |
| PBP1 | 0.2 | 0.1 |
| PBP2 | 20 | 10 |
| PBP3 | 0.5 | 0.2 |
| PBP4 | >100 | >100 |
Note: Data presented here is a representative compilation from various studies on first-generation cephalosporins and is intended to provide a comparative context for the potential binding profile of this compound. Specific values can vary based on the experimental conditions and bacterial strains.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
This compound's bactericidal activity stems from its ability to form a stable, covalent acyl-enzyme intermediate with the transpeptidase domain of PBPs. This acylation inactivates the enzyme, preventing the cross-linking of peptidoglycan chains, a critical step in maintaining the integrity of the bacterial cell wall.
Mechanism of this compound action.
Experimental Protocols
The determination of the binding affinity of β-lactam antibiotics to PBPs is commonly performed using competition assays. These assays measure the ability of an unlabeled antibiotic (e.g., this compound) to compete with a labeled ligand (e.g., a fluorescently or radioactively labeled penicillin) for binding to PBPs.
Competition Binding Assay using a Fluorescently Labeled Penicillin
This method is widely used due to its sensitivity and non-radioactive nature.
Materials:
-
Bacterial membrane preparations containing PBPs
-
Fluorescently labeled penicillin (e.g., Bocillin FL)
-
Unlabeled this compound (or other competitor antibiotic) at various concentrations
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE equipment
-
Fluorescence imaging system
Procedure:
-
Incubation:
-
Aliquots of the bacterial membrane preparation are incubated with increasing concentrations of unlabeled this compound for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).
-
A control sample without any competitor antibiotic is included.
-
-
Labeling:
-
A fixed, saturating concentration of the fluorescently labeled penicillin is added to each reaction mixture.
-
The incubation is continued for a further period (e.g., 15 minutes) to allow the labeled penicillin to bind to the available PBPs.
-
-
Termination and Separation:
-
The reaction is stopped by the addition of SDS-PAGE sample buffer.
-
The proteins are denatured by heating.
-
The samples are then subjected to SDS-PAGE to separate the PBPs based on their molecular weight.
-
-
Detection and Quantification:
-
The gel is visualized using a fluorescence imaging system.
-
The intensity of the fluorescent signal for each PBP band is quantified.
-
-
Data Analysis:
-
The percentage of inhibition of labeled penicillin binding is calculated for each concentration of this compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Workflow for PBP competition assay.
Signaling Pathways
The interaction of this compound with PBPs is a direct enzymatic inhibition and does not involve a classical signaling pathway with secondary messengers. The downstream effects are a direct consequence of the disruption of cell wall synthesis, leading to the activation of autolytic enzymes and ultimately cell death.
The Enduring Efficacy of Cefaloglycin: An In-Depth Analysis of its Activity Against Gram-Positive Cocci
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectrum of activity of Cefaloglycin, a first-generation cephalosporin, against clinically relevant Gram-positive cocci. This document synthesizes historical and comparative in vitro data, details the underlying mechanism of action, and provides standardized experimental protocols for susceptibility testing.
Introduction
This compound is a semisynthetic, first-generation cephalosporin antibiotic. Like other members of the β-lactam class, its bactericidal activity is primarily directed against Gram-positive organisms. Understanding its specific spectrum of activity is crucial for its appropriate clinical consideration and for research into the development of new antimicrobial agents. This guide will delve into the quantitative measures of this compound's effectiveness, the experimental procedures used to determine this efficacy, and the molecular interactions that govern its antibacterial properties.
Spectrum of In Vitro Activity
The in vitro activity of this compound against Gram-positive cocci has been evaluated primarily through the determination of Minimum Inhibitory Concentrations (MICs). The following tables summarize the available quantitative data, providing a comparative perspective on its potency.
Table 1: In Vitro Activity of this compound against Staphylococcus aureus
| Strain Type | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Not Specified | - | - | - | 1.6 (80% inhibited) | [1] |
Table 2: In Vitro Activity of this compound against Streptococcus Species
| Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Streptococcus pyogenes (Group A) | - | All inhibited at 0.4 | - | - | [1] |
| Streptococcus pneumoniae (Diplococcus pneumoniae) | - | All inhibited at 0.4 | - | - | [1] |
Table 3: Comparative In Vitro Activity of First-Generation Cephalosporins against Gram-Positive Cocci
| Organism | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Cephalothin | - | - | - |
| Staphylococcus aureus | Cefazolin | - | 4 | 4 |
| Streptococcus pneumoniae | Cephalexin | All inhibited at 3.1 | - | - |
| Streptococcus pyogenes | Cephalexin | All inhibited at 3.1 | - | - |
Note: Data for this compound in a comparative context with a full MIC range, MIC₅₀, and MIC₉₀ is limited in the available literature. First-generation cephalosporins generally exhibit good activity against methicillin-susceptible Staphylococcus aureus and Streptococcus species.
Enterococcus Species
Enterococci generally exhibit intrinsic resistance to cephalosporins, including first-generation agents like this compound.[2] This resistance is primarily due to the presence of low-affinity penicillin-binding proteins (PBPs).[2] Therefore, this compound is not considered an effective agent for treating infections caused by Enterococcus species.
Mechanism of Action
The bactericidal effect of this compound, consistent with other β-lactam antibiotics, results from the inhibition of bacterial cell wall synthesis.[3]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound's bactericidal action.
The key steps in this pathway are:
-
Binding to Penicillin-Binding Proteins (PBPs): this compound binds to and acylates the active site of PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[4]
-
Inhibition of Transpeptidation: This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains.[4]
-
Disruption of Cell Wall Synthesis: The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall.
-
Cell Lysis: The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.
Mechanisms of Resistance
The primary mechanism of resistance to this compound in Gram-positive cocci is the production of β-lactamase enzymes.
-
β-Lactamase Hydrolysis: Staphylococcal β-lactamases can hydrolyze the β-lactam ring of this compound, rendering the antibiotic inactive.[5] The efficiency of this hydrolysis can vary between different types of staphylococcal β-lactamases.[6]
Experimental Protocols
The in vitro activity of this compound is determined using standardized antimicrobial susceptibility testing methods. The following are detailed protocols for the broth microdilution and agar dilution methods.
Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antibiotic in a liquid growth medium.
Experimental Workflow for Broth Microdilution
Caption: Workflow for MIC determination by broth microdilution.
Methodology:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.
-
Preparation of Inoculum: Select three to five isolated colonies of the test organism from an 18- to 24-hour agar plate. Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Inoculate each well of the microtiter plate containing the this compound dilutions with the standardized bacterial suspension. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plates at 35 ± 2°C in ambient air for 16 to 20 hours.
-
Interpretation: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Agar Dilution Method
This method involves incorporating the antibiotic into an agar medium upon which the bacteria are then inoculated.
Experimental Workflow for Agar Dilution
Caption: Workflow for MIC determination by agar dilution.
Methodology:
-
Preparation of Antimicrobial Plates: Prepare a series of agar plates, each containing a specific concentration of this compound. This is achieved by adding appropriate volumes of the this compound stock solution to molten and cooled Mueller-Hinton Agar before pouring the plates. A control plate with no antibiotic is also prepared.
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculation: Using an inoculator, spot-inoculate the surface of each agar plate with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 35 ± 2°C for 16 to 20 hours.
-
Interpretation: After incubation, examine the plates for the presence of bacterial growth. The MIC is the lowest concentration of this compound that inhibits the visible growth of the test organism.
Conclusion
This compound demonstrates potent in vitro activity against key Gram-positive cocci, including Staphylococcus aureus and various Streptococcus species. Its mechanism of action, typical of β-lactam antibiotics, involves the critical disruption of bacterial cell wall synthesis through the inhibition of penicillin-binding proteins. While β-lactamase production remains a significant resistance mechanism, this compound's established efficacy underscores its continued relevance as a reference compound in the study of first-generation cephalosporins. The standardized protocols provided herein offer a robust framework for the continued evaluation of its antimicrobial properties and for comparative studies in the development of novel anti-infective agents.
References
- 1. Activity of cephalosporins against coagulase-negative staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Comparative in vitro activity of 5 cephalosporins with other antibiotics tested against 887 recent clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 5. Characterization of four beta-lactamases produced by Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of four beta-lactamases produced by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Cefaloglycin's Antibacterial Activity Against Staphylococcus aureus: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefaloglycin is a first-generation cephalosporin antibiotic. This technical guide provides a detailed overview of the antibacterial activity of this compound against Staphylococcus aureus, a significant human pathogen. The document outlines the available quantitative data, detailed experimental protocols for assessing antibacterial efficacy, and the underlying mechanisms of action and potential resistance. Given the limited publicly available data specific to this compound, this guide also serves as a framework for designing and executing further studies to fully characterize its anti-staphylococcal properties.
Quantitative Assessment of Antibacterial Activity
The in vitro efficacy of an antibiotic is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. Historical data indicates that this compound demonstrates activity against S. aureus.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus
| Strains Tested | Percentage of Strains Inhibited | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 80% | 1.6 | [1] |
Experimental Protocols
To ensure reproducibility and comparability of results, standardized protocols for assessing antibacterial activity are essential. The following sections detail the methodologies for key in vitro experiments.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Experimental Workflow for Broth Microdilution MIC Testing
Caption: Workflow for MIC determination by broth microdilution.
Detailed Methodology:
-
Inoculum Preparation: A standardized inoculum of S. aureus is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Antibiotic Dilution: Serial two-fold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: The microtiter plate wells containing the antibiotic dilutions are inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.
-
Incubation: The plate is incubated at 35°C ± 2°C in ambient air for 16-20 hours.
-
MIC Determination: The MIC is read as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Disk Diffusion Susceptibility Testing
The disk diffusion method provides a qualitative assessment of an antibiotic's activity, where the diameter of the zone of growth inhibition around an antibiotic-impregnated disk is measured.
Experimental Workflow for Disk Diffusion Testing
Caption: Workflow for disk diffusion susceptibility testing.
Detailed Methodology:
-
Inoculum Preparation: A standardized inoculum of S. aureus is prepared as described for the MIC test.
-
Inoculation: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly across the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.
-
Disk Application: A paper disk impregnated with a specified concentration of this compound is placed on the inoculated agar surface.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-18 hours.
-
Zone Measurement: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters.
-
Interpretation: The zone diameter is interpreted as "Susceptible," "Intermediate," or "Resistant" according to interpretive criteria established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI). Specific zone diameter breakpoints for this compound are not currently defined by CLSI.
Time-Kill Assay
Time-kill assays provide information on the pharmacodynamic properties of an antibiotic, specifically its bactericidal or bacteriostatic activity over time.
Experimental Workflow for Time-Kill Assay
Caption: Workflow for conducting a time-kill assay.
Detailed Methodology:
-
Inoculum Preparation: A standardized inoculum of S. aureus is prepared to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Exposure: The bacterial suspension is added to flasks containing pre-warmed broth with this compound at various multiples of its MIC (e.g., 0.5x, 1x, 2x, 4x MIC). A growth control flask without the antibiotic is also included.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are withdrawn from each flask.
-
Quantification: The aliquots are serially diluted and plated on appropriate agar to determine the number of viable bacteria (CFU/mL).
-
Analysis: The results are plotted as the log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum.
Mechanism of Action and Resistance
Signaling Pathway of Antibacterial Action
Cephalosporins, including this compound, exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall.
Caption: Mechanism of action of this compound.
The primary targets of β-lactam antibiotics are the Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. By binding to and inactivating these enzymes, this compound inhibits the cross-linking of peptidoglycan chains, thereby compromising the structural integrity of the bacterial cell wall. This ultimately leads to cell lysis and death. The specific binding affinities of this compound to the different PBPs of S. aureus have not been extensively reported.
Mechanisms of Resistance in Staphylococcus aureus
S. aureus can develop resistance to cephalosporins through several mechanisms.
Logical Relationship of Resistance Mechanisms
Caption: Major mechanisms of resistance to β-lactam antibiotics.
-
Enzymatic Degradation: The production of β-lactamase enzymes is a common resistance mechanism in S. aureus. These enzymes hydrolyze the β-lactam ring of cephalosporins, rendering the antibiotic inactive.
-
Target Site Modification: Alterations in the structure of PBPs can reduce the binding affinity of β-lactam antibiotics. The most notable example in S. aureus is the acquisition of the mecA gene, which encodes for a low-affinity PBP2a, leading to methicillin resistance and cross-resistance to many other β-lactams.
-
Efflux Pumps: While less common for cephalosporins in S. aureus, efflux pumps can actively transport antibiotics out of the bacterial cell, preventing them from reaching their target PBPs at effective concentrations.
Conclusion
This compound exhibits in vitro activity against Staphylococcus aureus. However, a comprehensive understanding of its efficacy against contemporary clinical isolates is limited by the scarcity of recent, detailed quantitative data. This technical guide provides the foundational knowledge of its known antibacterial properties and outlines the standardized experimental protocols necessary to generate further data on its MIC distribution, zone of inhibition characteristics, and time-kill kinetics. A thorough investigation using these methods is crucial for a complete assessment of this compound's potential role in the context of current antimicrobial resistance patterns in S. aureus.
References
A Technical Guide to the In Vitro Susceptibility of Streptococcus pyogenes to Cefaloglycin
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the in vitro susceptibility of Streptococcus pyogenes (Group A Streptococcus, GAS) to Cefaloglycin, a first-generation cephalosporin antibiotic. This document synthesizes available data on susceptibility, outlines relevant experimental protocols, and illustrates the underlying mechanism of action.
Introduction
Streptococcus pyogenes is a significant human pathogen responsible for a wide spectrum of diseases, from pharyngitis to severe, invasive infections. Beta-lactam antibiotics, including penicillins and cephalosporins, have long been the cornerstone of treatment due to the organism's general lack of resistance. This compound is a first-generation cephalosporin with primary activity against Gram-positive bacteria.[1][2] While not in common clinical use today, historical data on its efficacy against S. pyogenes provides a valuable baseline for antimicrobial research.
Mechanism of Action
Like other β-lactam antibiotics, this compound is bactericidal. Its mechanism of action involves the disruption of bacterial cell wall synthesis.[1][2][3][4] The antibiotic mimics the D-Ala-D-Ala structure of peptidoglycan precursors and covalently binds to the active site of penicillin-binding proteins (PBPs). This irreversible inhibition prevents the final transpeptidation step in peptidoglycan synthesis, compromising the structural integrity of the cell wall and leading to cell lysis and death.[1][4]
Quantitative In Vitro Susceptibility Data
Historical data on the in vitro activity of this compound against S. pyogenes is limited but consistent. A key study from 1967 demonstrated potent activity, with all tested strains being highly susceptible. While S. pyogenes has remained largely susceptible to β-lactams, the emergence of rare isolates with reduced susceptibility to certain agents highlights the need for ongoing surveillance.[5][6][7]
| Study (Year) | No. of Isolates | Method | MIC required to inhibit 100% of strains (μg/mL) | Reference |
| Pittman et al. (1967) | Not Specified | Not Specified | 0.4 | [8] |
Experimental Protocols
Standardized methods are crucial for determining the in vitro susceptibility of S. pyogenes. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a gold standard procedure for determining the Minimum Inhibitory Concentration (MIC).[9][10]
Protocol: Broth Microdilution for S. pyogenes
-
Isolate Preparation:
-
Culture S. pyogenes on a non-selective medium, such as 5% sheep blood agar, and incubate for 18-24 hours at 35-37°C.[11]
-
Select several morphologically identical colonies to prepare a bacterial suspension.
-
Adjust the suspension turbidity in a suitable broth (e.g., Mueller-Hinton Broth) to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
-
Antibiotic Preparation:
-
Prepare a stock solution of this compound.
-
Perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton broth supplemented with 3-5% lysed horse blood in a 96-well microtiter plate.[10]
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
Incubate the plates in ambient air at 35°C for 20-24 hours.[10]
-
-
Result Interpretation:
-
Following incubation, examine the plates for visible bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[10]
-
Resistance Mechanisms
To date, clinically significant resistance of Streptococcus pyogenes to β-lactam antibiotics, including cephalosporins, remains exceptionally rare.[7] Unlike other streptococci, S. pyogenes has not been found to produce β-lactamase enzymes.[7] However, recent studies have identified rare isolates with reduced susceptibility to beta-lactams, linked to specific point mutations in the pbp2x gene, which encodes a key penicillin-binding protein.[5][7] This underscores the importance of continued surveillance, as alterations in PBP affinity are a potential mechanism for resistance to this compound.
Conclusion
Based on available in vitro data, this compound demonstrates excellent activity against Streptococcus pyogenes. The organism remains highly susceptible to the bactericidal action of first-generation cephalosporins, which disrupt cell wall synthesis. While resistance is not a current clinical concern for this drug class against S. pyogenes, the established molecular mechanisms of resistance in other bacteria—primarily alterations in the target PBPs—remain a theoretical possibility. Standardized susceptibility testing protocols are essential for monitoring and for the evaluation of new antimicrobial agents.
References
- 1. Cephalosporin - Wikipedia [en.wikipedia.org]
- 2. urology-textbook.com [urology-textbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Reduced In Vitro Susceptibility of Streptococcus pyogenes to β-Lactam Antibiotics Associated with Mutations in the pbp2x Gene Is Geographically Widespread - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is There Emergence of β-Lactam Antibiotic-Resistant Streptococcus pyogenes in China? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Streptococcus pyogenes Antibiotic Resistance - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In Vitro Antimicrobial Activity and Human Pharmacology of Cephaloglycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nih.org.pk [nih.org.pk]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Laboratory Diagnosis of Streptococcus pyogenes (group A streptococci) - Streptococcus pyogenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Gauntlet: A Technical Guide to Cefaloglycin Resistance Mechanisms in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefaloglycin, a first-generation cephalosporin, has long served as a valuable weapon in the arsenal against bacterial infections. However, the inexorable rise of antibiotic resistance poses a significant threat to its clinical efficacy. This in-depth technical guide provides a comprehensive overview of the core mechanisms by which bacteria develop resistance to this compound. By delving into the molecular intricacies of enzymatic degradation, target protein modifications, and alterations in cellular permeability, this guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge needed to understand, combat, and ultimately circumvent these resistance strategies.
Core Resistance Mechanisms
Bacteria have evolved a sophisticated array of defense mechanisms to counteract the antibacterial effects of this compound. These strategies can be broadly categorized into three primary types: the enzymatic inactivation of the antibiotic, modification of the drug's primary target, and reduction of intracellular drug concentration through decreased permeability and active efflux.
Enzymatic Degradation by β-Lactamases
The most prevalent mechanism of resistance to this compound is its enzymatic hydrolysis by β-lactamases. These enzymes inactivate the antibiotic by cleaving the amide bond in the β-lactam ring, rendering it incapable of binding to its target, the penicillin-binding proteins (PBPs).
β-Lactamases are a diverse group of enzymes, classified into four major classes (A, B, C, and D) based on their amino acid sequence. Classes A, C, and D are serine β-lactamases, while class B enzymes are metallo-β-lactamases that require zinc for their activity. The substrate specificity of these enzymes varies, with some, known as cephalosporinases, exhibiting a higher affinity for cephalosporins like this compound. The production of β-lactamases can be encoded by genes on either the bacterial chromosome or on mobile genetic elements such as plasmids, which facilitates their rapid dissemination among bacterial populations.
Quantitative Data on β-Lactamase Activity
While specific kinetic data for the hydrolysis of this compound by various β-lactamases is not extensively available in recent literature, a 1976 study examined the ability of this compound to inhibit and act as a substrate for β-lactamases from Enterobacter cloacae and Staphylococcus aureus[1]. The relative rates of hydrolysis of different cephalosporins by staphylococcal penicillinase have been shown to vary, with some first-generation cephalosporins being more susceptible than others[2].
| β-Lactamase Source | This compound as Substrate | This compound as Inhibitor | Reference |
| Enterobacter cloacae | Yes | Yes | [1] |
| Staphylococcus aureus | Yes | Yes | [1] |
Experimental Protocol: β-Lactamase Stability Assay
A common method to assess the stability of a β-lactam antibiotic against β-lactamase hydrolysis is a spectrophotometric assay using a chromogenic substrate.
Principle: The hydrolysis of the β-lactam ring of a chromogenic cephalosporin, such as nitrocefin, by a β-lactamase results in a color change that can be monitored spectrophotometrically. The test antibiotic (this compound) can be assessed for its stability by its ability to compete with the chromogenic substrate for the enzyme's active site.
Materials:
-
Purified β-lactamase enzyme
-
Nitrocefin solution
-
This compound solution of known concentration
-
Phosphate buffer (pH 7.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and a known concentration of nitrocefin.
-
Add the purified β-lactamase to the reaction mixture.
-
Monitor the change in absorbance at the appropriate wavelength for nitrocefin hydrolysis (e.g., 486 nm) over time to determine the initial rate of hydrolysis.
-
To assess this compound's stability, pre-incubate the β-lactamase with varying concentrations of this compound for a set period before adding the nitrocefin.
-
Measure the rate of nitrocefin hydrolysis in the presence of this compound. A decrease in the rate of nitrocefin hydrolysis indicates that this compound is acting as a competitive substrate or inhibitor of the β-lactamase.
-
The kinetic parameters (Km and Vmax) for this compound hydrolysis can be determined by measuring the rate of its own degradation, often by monitoring the decrease in its characteristic UV absorbance.
Diagram of β-lactamase mediated hydrolysis of this compound.
Target Modification: Alterations in Penicillin-Binding Proteins (PBPs)
This compound, like all β-lactam antibiotics, exerts its bactericidal effect by binding to and inactivating Penicillin-Binding Proteins (PBPs). PBPs are bacterial enzymes essential for the synthesis and remodeling of the peptidoglycan layer of the cell wall. Resistance can arise through mutations in the genes encoding these PBPs, leading to structural changes that reduce the binding affinity of this compound to its target.
This mechanism is particularly significant in Gram-positive bacteria such as Staphylococcus aureus. For instance, methicillin-resistant S. aureus (MRSA) acquires a novel PBP, PBP2a (encoded by the mecA gene), which has a very low affinity for most β-lactam antibiotics, including first-generation cephalosporins. Studies have also identified alterations in native PBPs in S. aureus strains that are specifically resistant to oral cephalosporins, where PBP3 may be absent or have a significantly reduced affinity for β-lactams[3][4].
Quantitative Data on PBP Binding Affinity
The binding affinity of a β-lactam antibiotic for a PBP is typically expressed as the concentration of the antibiotic required to inhibit 50% of the binding of a radiolabeled penicillin (IC50).
| Bacterial Strain | PBP Target | Alteration | Impact on this compound Binding | Reference |
| Staphylococcus aureus (cephalosporin-resistant) | PBP3 | Absent or reduced affinity | Decreased binding | [3][4] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | PBP2a | Acquired low-affinity PBP | Very low binding affinity |
Experimental Protocol: PBP Competition Assay
Principle: This assay measures the ability of an unlabeled β-lactam antibiotic (this compound) to compete with a labeled β-lactam (e.g., radiolabeled or fluorescently tagged penicillin) for binding to PBPs in a bacterial membrane preparation.
Materials:
-
Bacterial membrane preparation containing PBPs
-
Labeled β-lactam (e.g., [³H]benzylpenicillin or a fluorescent penicillin derivative)
-
Unlabeled this compound solutions of varying concentrations
-
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) apparatus
-
Autoradiography film or fluorescence imager
Procedure:
-
Isolate bacterial membranes from the strain of interest.
-
Incubate aliquots of the membrane preparation with various concentrations of unlabeled this compound for a specific time to allow for binding to the PBPs.
-
Add a fixed concentration of the labeled β-lactam to each aliquot and incubate to allow it to bind to the remaining available PBPs.
-
Stop the binding reaction by adding an excess of unlabeled penicillin.
-
Solubilize the membrane proteins and separate them by SDS-PAGE.
-
Visualize the labeled PBPs by autoradiography or fluorescence imaging.
-
The intensity of the labeled PBP bands will decrease as the concentration of competing unlabeled this compound increases.
-
Quantify the band intensities to determine the IC50 value for this compound for each PBP.
Logical relationship of PBP modification and this compound resistance.
Reduced Intracellular Concentration: Porin Loss and Efflux Pumps
To be effective, this compound must first penetrate the bacterial cell envelope to reach its PBP targets in the periplasmic space (in Gram-negative bacteria) or on the outer surface of the cytoplasmic membrane (in Gram-positive bacteria). Bacteria can develop resistance by reducing the intracellular concentration of the antibiotic through two main strategies: decreasing its influx or actively pumping it out.
-
Porin Loss (Gram-Negative Bacteria): In Gram-negative bacteria, the outer membrane acts as a formidable barrier. Hydrophilic antibiotics like this compound traverse this membrane through water-filled channels called porins. Mutations that lead to a decrease in the number of porin channels or alterations in their structure can significantly reduce the influx of the antibiotic, thereby conferring resistance. This mechanism often works in concert with β-lactamase production, as the reduced entry of the antibiotic allows the periplasmic β-lactamases to more effectively hydrolyze the incoming drug molecules.
-
Efflux Pumps: Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. The overexpression of these pumps can lead to multidrug resistance. Several families of efflux pumps have been identified in both Gram-positive and Gram-negative bacteria. While this compound is not a universally cited substrate for all efflux pumps, the overexpression of broad-spectrum efflux systems can contribute to reduced susceptibility.
Experimental Protocol: Efflux Pump Inhibition Assay
Principle: This assay determines if a compound is a substrate of an efflux pump by observing the effect of an efflux pump inhibitor (EPI) on the minimum inhibitory concentration (MIC) of the antibiotic. If the antibiotic is actively effluxed, blocking the pump with an EPI will lead to increased intracellular concentration of the antibiotic and a corresponding decrease in its MIC.
Materials:
-
Bacterial strain of interest
-
This compound
-
Efflux pump inhibitor (EPI), such as phenylalanine-arginine β-naphthylamide (PAβN) or carbonyl cyanide m-chlorophenylhydrazone (CCCP)
-
Broth microdilution plates
-
Bacterial growth medium
Procedure:
-
Perform a standard broth microdilution assay to determine the MIC of this compound for the bacterial strain.
-
Perform a parallel broth microdilution assay in the presence of a sub-inhibitory concentration of the EPI. This concentration should be predetermined to not affect bacterial growth on its own.
-
Inoculate the wells with a standardized bacterial suspension.
-
Incubate the plates under appropriate conditions.
-
Determine the MIC of this compound in the absence and presence of the EPI.
-
A significant reduction (typically a four-fold or greater decrease) in the MIC of this compound in the presence of the EPI suggests that the antibiotic is a substrate for an efflux pump.
Experimental workflow for an efflux pump inhibition assay.
Conclusion
Bacterial resistance to this compound is a multifaceted problem driven by a combination of enzymatic inactivation, target site modification, and reduced intracellular drug accumulation. A thorough understanding of these mechanisms at a molecular level is paramount for the development of effective countermeasures. This includes the design of novel β-lactamase inhibitors, the development of new cephalosporins that can evade altered PBPs, and the exploration of strategies to overcome efflux and permeability barriers. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers to investigate and address the ongoing challenge of this compound resistance, with the ultimate goal of preserving the utility of this important class of antibiotics for future generations.
References
- 1. Substrate inhibition of beta-lactamases, a method for predicting enzymatic stability of cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of beta-lactamase in staphylococcal resistance to penicillinase-resistant penicillins and cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Penicillin-binding proteins in a Staphylococcus aureus strain resistant to specific beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Penicillin-binding proteins in a Staphylococcus aureus strain resistant to specific beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Forgotten Cephalosporin: A Deep Dive into the Pharmacokinetics and Pharmacodynamics of Cefaloglycin
For Researchers, Scientists, and Drug Development Professionals
Cefaloglycin, a first-generation cephalosporin, represents an important chapter in the history of antimicrobial agents. Although no longer in common clinical use, a retrospective analysis of its pharmacokinetic and pharmacodynamic properties provides valuable insights for the development of new anti-infective therapies. This technical guide synthesizes the available data on this compound, presenting a detailed overview of its absorption, distribution, metabolism, and excretion, alongside its in vitro activity against key pathogens of its time.
Pharmacokinetics
This compound is an orally administered cephalosporin. Early clinical studies focused on its utility in treating urinary tract and respiratory infections, providing a foundational understanding of its behavior in the human body.
Absorption
Following oral administration, this compound is absorbed from the gastrointestinal tract. Peak serum concentrations are typically observed within 1.5 to 2 hours. The presence of food has been noted to have a minimal effect on the overall absorption. Probenecid, a drug known to block renal tubular secretion, has been shown to increase and prolong the serum concentrations of this compound.
Distribution
Limited data is available on the specific tissue distribution of this compound. As a cephalosporin, it is expected to distribute into various body fluids and tissues, with concentrations in urine being a key focus of early research due to its primary application in urinary tract infections.
Metabolism and Excretion
The primary route of elimination for this compound is through renal excretion. A significant portion of the administered dose is recovered unchanged in the urine.
Table 1: Serum Concentrations of this compound in Fasting Adults After a Single Oral Dose
| Time (hours) | 250 mg Dose (mcg/mL) | 500 mg Dose (mcg/mL) |
| 0.5 | 0.1 | 0.2 |
| 1 | 0.4 | 0.8 |
| 2 | 0.5 | 1.5 |
| 4 | 0.2 | 0.6 |
| 6 | 0.1 | 0.2 |
Table 2: Cumulative Urinary Excretion of this compound in Adults After a Single Oral Dose
| Time (hours) | 250 mg Dose (% of dose) | 500 mg Dose (% of dose) |
| 0-2 | 8 | 10 |
| 2-4 | 12 | 15 |
| 4-6 | 5 | 7 |
| Total (0-6h) | 25 | 32 |
Pharmacodynamics
The antibacterial activity of this compound, like other β-lactam antibiotics, lies in its ability to inhibit bacterial cell wall synthesis.
Mechanism of Action
This compound exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This binding prevents the final transpeptidation step of peptidoglycan synthesis, a critical component of the bacterial cell wall. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death.
Caption: Mechanism of action of this compound.
In Vitro Activity
This compound demonstrated activity against a range of Gram-positive and some Gram-negative bacteria that were prevalent pathogens during its time of use.
Table 3: Minimum Inhibitory Concentrations (MICs) of this compound for Various Bacterial Species
| Organism | MIC50 (mcg/mL) | MIC90 (mcg/mL) |
| Staphylococcus aureus (penicillin-susceptible) | 0.8 | 1.6 |
| Staphylococcus aureus (penicillin-resistant) | 1.6 | 3.2 |
| Streptococcus pyogenes (Group A Strep) | 0.2 | 0.4 |
| Streptococcus pneumoniae | 0.4 | 0.8 |
| Escherichia coli | 6.3 | 12.5 |
| Klebsiella pneumoniae | 12.5 | 25 |
| Proteus mirabilis | 6.3 | 12.5 |
Experimental Protocols
The data presented in this guide are derived from studies conducted in the late 1960s. The experimental methodologies, while foundational, may differ in detail from contemporary standards.
Pharmacokinetic Studies
-
Study Population: Healthy adult male volunteers.
-
Dosing: Single oral doses of this compound (250 mg and 500 mg) administered after an overnight fast.
-
Sample Collection: Venous blood samples were collected at specified time intervals post-dose. Urine was collected over a 6-hour period.
-
Analytical Method: A microbiological assay was the standard method for determining this compound concentrations in serum and urine. This typically involved a cylinder-plate method using a susceptible indicator organism, such as Sarcina lutea or Bacillus subtilis. The diameter of the zone of growth inhibition around a cylinder containing the sample was proportional to the concentration of the antibiotic.
Caption: Pharmacokinetic experimental workflow.
Pharmacodynamic Studies (MIC Determination)
-
Bacterial Strains: Clinical isolates obtained from patient samples.
-
Methodology: A tube dilution or agar dilution method was employed to determine the Minimum Inhibitory Concentration (MIC).
-
Tube Dilution: Serial twofold dilutions of this compound were prepared in a suitable broth medium (e.g., Trypticase Soy Broth). Each tube was then inoculated with a standardized suspension of the test organism. The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth after overnight incubation at 37°C.
-
Agar Dilution: Serial twofold dilutions of this compound were incorporated into a molten agar medium (e.g., Mueller-Hinton Agar) and poured into petri dishes. The surface of the agar was then inoculated with a standardized suspension of the test organisms. The MIC was the lowest concentration of the antibiotic that prevented visible growth after overnight incubation.
-
Caption: MIC determination workflow.
Conclusion
This guide provides a consolidated overview of the known pharmacokinetic and pharmacodynamic properties of this compound based on historical data. While the methodologies of the original studies may lack the granularity of modern research, the fundamental parameters of this early cephalosporin offer a valuable perspective for the ongoing quest for new and effective antimicrobial agents. The data presented here can serve as a historical benchmark and a source of foundational knowledge for scientists and researchers in the field of drug development.
Cefaloglycin: A Technical Guide to its Metabolism and Excretion Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefaloglycin is a first-generation cephalosporin antibiotic that was once used for the treatment of various bacterial infections. Although it is no longer in common clinical use, understanding its metabolic fate and excretion pathways remains crucial for researchers in drug development and pharmacology. This technical guide provides an in-depth overview of the metabolism and excretion of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing the involved pathways.
Core Data Presentation
Pharmacokinetic Parameters of this compound
Comprehensive pharmacokinetic data for this compound is not extensively available in recent literature. The following table summarizes the available quantitative information.
| Parameter | Value | Species | Source |
| Urinary Excretion (as % of administered dose) | |||
| Intact this compound | 0.50% | Human | [1] |
| Deacetylcephaloglycin | 17.09% | Human | [1] |
| Deacetylcephaloglycin Lactone | 0.35% | Human | [1] |
| Benzoyl Formic Acid | 0.86% | Human | [1] |
Protein Binding
Specific data on the plasma protein binding of this compound is limited. However, for cephalosporins in general, the extent of protein binding can vary widely. It is an important parameter as only the unbound fraction of the drug is microbiologically active.
Metabolic Pathways
This compound undergoes biotransformation through two primary metabolic pathways:
-
Deacetylation: The acetyl group at the C-3 position is removed, leading to the formation of deacetylcephaloglycin . This is an active metabolite, retaining antimicrobial properties. Deacetylcephaloglycin can be further degraded to deacetylcephaloglycin lactone [1][2][3][4].
-
Hydrolysis of the Side Chain Amide Linkage: This pathway involves the cleavage of the amide bond, resulting in the formation of benzoyl formic acid via an intermediate, phenylglycine[1].
The following diagram illustrates the metabolic pathways of this compound.
Excretion Pathways
The primary route of excretion for this compound and its metabolites is through the kidneys into the urine[1]. The majority of the absorbed dose is eliminated as the active metabolite, deacetylcephaloglycin.
The following diagram illustrates the overall absorption, metabolism, and excretion process.
Experimental Protocols
In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol is a generalized procedure and would require optimization for this compound.
Objective: To determine the in vitro metabolic stability and identify the metabolites of this compound in human liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).
-
In a microcentrifuge tube, combine phosphate buffer (pH 7.4), HLM suspension, and the this compound stock solution to achieve the desired final concentrations (e.g., 1 µM this compound, 0.5 mg/mL HLM protein).
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to equilibrate the temperature.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with constant shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile (or other quenching solvent).
-
-
Sample Processing:
-
Vortex the samples vigorously to precipitate the microsomal proteins.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a new tube or an HPLC vial.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining this compound and identify its metabolites.
-
Workflow Diagram:
HPLC Method for the Determination of this compound and its Metabolites in Human Urine
This protocol is adapted from a study on this compound metabolites and would require validation[1].
Objective: To quantify this compound and its major metabolites (deacetylcephaloglycin, deacetylcephaloglycin lactone, and benzoyl formic acid) in human urine samples.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The original study used a reversed-phase ion-pair HPLC method.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength appropriate for this compound and its metabolites (e.g., 254 nm or 260 nm).
-
Injection Volume: 20 µL.
Sample Preparation:
-
Urine Collection: Collect urine samples from subjects at specified time intervals after this compound administration.
-
Centrifugation: Centrifuge the urine samples to remove any particulate matter.
-
Dilution: Dilute the urine samples with the mobile phase or a suitable buffer to bring the analyte concentrations within the linear range of the assay.
-
Filtration: Filter the diluted samples through a 0.45 µm syringe filter before injection into the HPLC system.
Analytical Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound and its metabolites in drug-free urine to construct a calibration curve.
-
Calibration Curve: Inject the standard solutions into the HPLC system and plot the peak area against the concentration for each analyte to generate a calibration curve.
-
Sample Analysis: Inject the prepared urine samples from the study subjects into the HPLC system.
-
Quantification: Determine the concentrations of this compound and its metabolites in the urine samples by comparing their peak areas with the calibration curve.
Workflow Diagram:
References
Cefaloglycin-Induced Nephrotoxicity: A Technical Guide to a Primary Adverse Effect
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefaloglycin, a first-generation cephalosporin antibiotic, has been associated with a significant primary adverse effect: nephrotoxicity. This technical guide provides an in-depth analysis of the cellular and molecular mechanisms underlying this compound-induced renal injury. The primary mechanism of toxicity is centered on mitochondrial dysfunction, specifically the impairment of cellular respiration through the inhibition of anionic substrate transport in proximal renal tubular cells. This leads to a cascade of events including energy depletion, oxidative stress, and ultimately, cell death through necrosis. This document synthesizes quantitative data from various studies, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in pharmacology, toxicology, and drug development.
Introduction
The cephalosporin class of antibiotics is widely utilized for its broad-spectrum antibacterial activity. However, some members of this class, notably this compound and Cephaloridine, have demonstrated a propensity to induce nephrotoxicity, characterized by acute proximal tubular necrosis.[1][2] Understanding the mechanisms of this toxicity is crucial for the development of safer antibiotics and for the establishment of effective monitoring and intervention strategies. This compound-induced nephrotoxicity is a dose-dependent phenomenon primarily affecting the proximal tubules of the kidney, the site of active secretion for many organic anions, including cephalosporins.[2][3]
Mechanism of this compound-Induced Nephrotoxicity
The primary molecular target of this compound's nephrotoxic action is the mitochondrion within the renal proximal tubular cells. Unlike some other nephrotoxic agents, this compound's toxicity is not primarily driven by prolonged intracellular accumulation, but rather by a direct and potent interference with mitochondrial function.[2]
Inhibition of Mitochondrial Respiration
This compound impairs mitochondrial respiration by inhibiting the transport of key anionic substrates, such as succinate, into the mitochondrial matrix.[4][5] This inhibition disrupts the tricarboxylic acid (TCA) cycle and the electron transport chain, leading to a significant reduction in ATP synthesis.[3][5] The resulting energy depletion compromises essential cellular functions in the highly metabolically active proximal tubular cells, initiating a cascade of events leading to cellular injury.[3]
Oxidative Stress
While direct induction of lipid peroxidation by this compound is less pronounced compared to Cephaloridine, it does contribute to oxidative stress by depleting reduced glutathione (GSH).[4] The depletion of this critical antioxidant leaves the renal cells vulnerable to damage from reactive oxygen species (ROS) generated as a consequence of mitochondrial dysfunction.
Quantitative Data on this compound Nephrotoxicity
The following tables summarize key quantitative data from comparative studies on this compound and Cephaloridine nephrotoxicity.
Table 1: Comparative Nephrotoxicity in Rabbits
| Parameter | This compound | Cephaloridine | Reference |
| Dose producing equivalent renal damage | 100 mg/kg | 150 mg/kg | [2] |
| Steady-state cortex-to-serum concentration ratio | 5.6 ± 0.8 | 121.9 ± 1.2 | [2] |
Table 2: Effects on Renal Oxidative Stress Markers
| Parameter | This compound Effect | Cephaloridine Effect | Reference |
| Reduced Glutathione (GSH) Depletion | Significant | Significant | [4] |
| Oxidized Glutathione (GSSG) Production | Minimal (one-fifth of Cephaloridine) | Significant | [4] |
| Malondialdehyde (MDA) Production | Little to no effect | Increased | [4] |
| Conjugated Dienes (CDs) in Microsomes | Little to no effect | Increased | [4] |
| Mitochondrial Conjugated Dienes (CDs) | Transient small increase | Increased | [4] |
Experimental Protocols
In Vivo Assessment of Nephrotoxicity in an Animal Model (Rabbit)
This protocol outlines a general procedure for evaluating this compound-induced nephrotoxicity in rabbits, based on methodologies described in the literature.
Objective: To determine the nephrotoxic potential of this compound by assessing renal function and histology.
Materials:
-
Male New Zealand White rabbits (2-3 kg)
-
This compound solution (sterile, for injection)
-
Saline solution (sterile)
-
Anesthesia (e.g., ketamine/xylazine)
-
Blood collection tubes
-
Formalin (10%, neutral buffered)
-
Paraffin
-
Hematoxylin and eosin (H&E) stain
-
Equipment for blood urea nitrogen (BUN) and serum creatinine analysis
-
Microtome and microscopy equipment
Procedure:
-
Animal Acclimation: Acclimate rabbits to laboratory conditions for at least one week with free access to food and water.
-
Dosing: Administer this compound intravenously at desired doses (e.g., 100 mg/kg). A control group should receive an equivalent volume of sterile saline.
-
Blood Sampling: Collect blood samples from the marginal ear vein at baseline (pre-dose) and at specified time points post-dose (e.g., 24, 48, and 72 hours).
-
Renal Function Analysis: Centrifuge blood samples to obtain serum. Analyze serum for BUN and creatinine levels as indicators of renal function.
-
Tissue Collection: At the end of the study period, euthanize the animals under deep anesthesia. Perfuse the kidneys with saline, followed by 10% neutral buffered formalin.
-
Histopathology: Excise the kidneys and fix in 10% formalin for at least 24 hours. Process the tissues, embed in paraffin, and section at 5 µm thickness. Stain sections with H&E.
-
Microscopic Examination: Examine the stained sections under a light microscope for evidence of tubular necrosis, particularly in the proximal tubules.
Isolation of Renal Cortical Mitochondria
This protocol provides a method for isolating mitochondria from rabbit renal cortex to study the direct effects of this compound.
Objective: To obtain a purified fraction of renal cortical mitochondria for in vitro assays.
Materials:
-
Rabbit kidneys
-
Mitochondrial Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)
-
Homogenizer (Dounce or Potter-Elvehjem)
-
Refrigerated centrifuge
-
Spectrophotometer for protein quantification (e.g., Bradford assay)
Procedure:
-
Tissue Preparation: Euthanize a rabbit and immediately excise the kidneys. Place them in ice-cold isolation buffer. Decapsulate the kidneys and dissect the cortical tissue.
-
Homogenization: Mince the cortical tissue and homogenize in 10 volumes of ice-cold isolation buffer using a Dounce homogenizer with a loose-fitting pestle, followed by a tight-fitting pestle.
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant (cytosolic fraction).
-
-
Washing: Resuspend the mitochondrial pellet in fresh, ice-cold isolation buffer and repeat the high-speed centrifugation step.
-
Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer.
-
Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford assay.
Assessment of Mitochondrial Respiration
This protocol describes the measurement of oxygen consumption in isolated mitochondria to assess the impact of this compound.
Objective: To quantify the inhibitory effect of this compound on mitochondrial respiration.
Materials:
-
Isolated renal cortical mitochondria
-
Respiration buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 1 mM MgCl2, 0.1 mM EGTA, pH 7.4)
-
Substrates (e.g., succinate, pyruvate, malate)
-
ADP
-
This compound solution
-
Oxygen electrode system (e.g., Clark-type electrode) or high-resolution respirometry system.
Procedure:
-
Chamber Setup: Add respiration buffer to the oxygen electrode chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).
-
Mitochondria Addition: Add a known amount of isolated mitochondria (e.g., 0.5-1 mg protein/mL) to the chamber.
-
State 2 Respiration: Add the respiratory substrate (e.g., succinate) and record the basal rate of oxygen consumption (State 2).
-
This compound Incubation: Add this compound at various concentrations to the chamber and incubate for a short period.
-
State 3 Respiration: Initiate State 3 respiration by adding a known amount of ADP. Record the stimulated rate of oxygen consumption.
-
Data Analysis: Calculate the respiratory control ratio (RCR = State 3 rate / State 2 rate) and the ADP/O ratio. Compare these values between control and this compound-treated mitochondria to quantify the inhibitory effect.
Visualizations
Signaling Pathway of this compound-Induced Nephrotoxicity
References
- 1. Protocol for assessing mitochondrial cholesterol transport and protein molten globule state in steroidogenic and nonsteroidogenic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cephalosporin nephrotoxicity. Transport, cytotoxicity and mitochondrial toxicity of cephaloglycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nephrotoxic acute renal failure due to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative and mitochondrial toxic effects of cephalosporin antibiotics in the kidney. A comparative study of cephaloridine and cephaloglycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
The Synthesis and Structural Evolution of Cefaloglycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefaloglycin, a first-generation cephalosporin antibiotic, has played a significant role in the history of antibacterial therapy. This technical guide provides a comprehensive overview of the synthesis of this compound and its structural analogues. It delves into the core chemical methodologies, presents detailed experimental protocols for key reactions, and summarizes quantitative data to facilitate comparison and further research. The document also illustrates the fundamental mechanism of action of this compound through a detailed signaling pathway diagram and outlines various synthetic and experimental workflows. This guide is intended to be a valuable resource for researchers and professionals involved in the discovery and development of novel cephalosporin-based antibacterial agents.
Introduction
Cephalosporins are a cornerstone of antibacterial therapy, prized for their broad spectrum of activity and favorable safety profile. This compound, one of the earliest semi-synthetic cephalosporins, is synthesized from the versatile precursor 7-aminocephalosporanic acid (7-ACA). The core of its synthesis lies in the acylation of the 7-amino group of 7-ACA with D-α-aminophenylacetic acid. This fundamental reaction has been the basis for the development of numerous structural analogues with modified pharmacokinetic and pharmacodynamic properties. This guide will explore the seminal synthesis of this compound and the subsequent evolution of its structural analogues, providing a technical foundation for further innovation in this critical class of antibiotics.
Synthesis of this compound
The primary route for the synthesis of this compound involves the acylation of 7-aminocephalosporanic acid (7-ACA) with a protected form of D-α-aminophenylacetic acid. The use of a protecting group on the amino function of the phenylglycine moiety is crucial to prevent self-condensation and ensure the desired acylation at the 7-amino position of the 7-ACA nucleus.
General Synthetic Scheme
The synthesis can be broadly outlined in the following steps:
-
Protection of D-α-aminophenylacetic acid: The amino group of D-α-aminophenylacetic acid is protected, typically using a Dane salt or by forming an N-protected derivative such as N-carbobenzoxy-D-α-aminophenylacetic acid.
-
Activation of the protected amino acid: The carboxylic acid moiety of the protected D-α-aminophenylacetic acid is activated to facilitate the acylation reaction. This can be achieved by converting it to an acid chloride or by using a mixed anhydride method.
-
Acylation of 7-ACA: The activated, protected D-α-aminophenylacetic acid is reacted with 7-ACA to form the N-acylated intermediate.
-
Deprotection: The protecting group on the α-amino group is removed to yield this compound.
Experimental Protocol: Acylation of 7-ACA with D-α-Aminophenylacetyl Chloride
This protocol describes a representative synthesis of this compound.
Materials:
-
7-Aminocephalosporanic acid (7-ACA)
-
D-α-Aminophenylacetyl chloride hydrochloride
-
Acetone
-
Water
-
Triethylamine
-
Hydrochloric acid
Procedure:
-
A suspension of 7-ACA (2.72 g, 10 mmol) in a mixture of acetone (50 mL) and water (20 mL) is prepared in a reaction vessel.
-
The mixture is cooled to 0-5 °C in an ice bath.
-
Triethylamine is added dropwise with stirring to dissolve the 7-ACA and bring the pH to approximately 7.5.
-
A solution of D-α-aminophenylacetyl chloride hydrochloride (2.26 g, 11 mmol) in acetone (20 mL) is added dropwise to the cooled 7-ACA solution while maintaining the temperature at 0-5 °C and the pH at 7.0-7.5 by the concurrent addition of triethylamine.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.
-
The acetone is removed under reduced pressure.
-
The remaining aqueous solution is cooled in an ice bath and the pH is adjusted to 3.5 with 1N hydrochloric acid to precipitate the product.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.
Purification
Purification of this compound can be achieved by recrystallization from a suitable solvent system, such as aqueous ethanol. Chromatographic techniques, including column chromatography on silica gel or reverse-phase HPLC, can also be employed to obtain high-purity material. A patent describes a purification process for cephalosporins using alumina and/or a polymeric nonionic resin at a controlled pH, which can result in improved yields of purer products.[1]
Synthesis of this compound Structural Analogues
The versatile 7-ACA nucleus has been a scaffold for the synthesis of a vast array of structural analogues of this compound. These modifications have been primarily focused on two positions: the 7-acyl side chain and the 3-position of the dihydrothiazine ring.
Analogues with Modified 7-Acyl Side Chains
Modifications to the 7-acyl side chain have been explored to alter the antibacterial spectrum and resistance to β-lactamases.
-
Analogues with Heterocyclic Side Chains: Cephalosporins with aminobenzimidazole and aminoimidazoline heterocycles at the C-7 position have been synthesized. The nature of the heterocycle was found to influence both the antibacterial spectrum and the stability towards β-lactamases.
-
Analogues with Thienylacetamido Groups: The synthesis of cephalosporins with a 7-(2-thienylacetamido) side chain has been reported, demonstrating the exploration of bioisosteric replacements for the phenyl group.
-
Analogues with Cyanomethylthioacetic Acid and Trifluoroethylthioacetic Acid Derivatives: A series of cephalosporins with 7-acyl groups derived from 2-(cyanomethylthio)acetic acid or 2-[(2,2,2-trifluoroethyl)thio]acetic acid have been synthesized and evaluated.[2]
Analogues with Modified C-3 Side Chains
The acetoxymethyl group at the C-3 position of this compound is a key site for modification to improve pharmacokinetic properties.
-
Analogues with Six-Membered Heterocycles: this compound analogues with six-membered heterocycles, such as pyridines, pyridazines, pyrimidines, pyrazines, and triazines, linked to the C-3 position through a thiol linker have been prepared.[3] These modifications were achieved by nucleophilic substitution of the acetoxy group of 7-ACA with the corresponding heterocyclic thiol, followed by N-acylation.[3]
-
Spirocyclic Analogues: Novel spiro-cephalosporin compounds have been generated through a Michael-type addition to the dihydrothiazine ring.[4] This approach introduces a three-dimensional complexity that can enhance protein interactions.[4]
Quantitative Data
The following tables summarize representative quantitative data for the synthesis of this compound analogues.
| Analogue Type | Modification | Yield (%) | Purity (%) | Reference |
| Spirocyclic Cephalosporin | Michael-type addition of catechols | 28-65 | Not Reported | [4] |
| Cefotaxime | Acylation of 7-ACA | 45-47 (overall) | 98.9 | [5] |
Mechanism of Action
Cephalosporins, including this compound, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterium, and its disruption leads to cell lysis and death.
The key steps in the mechanism of action are:
-
Binding to Penicillin-Binding Proteins (PBPs): Cephalosporins penetrate the bacterial cell wall and bind to PBPs, which are enzymes essential for the final steps of peptidoglycan synthesis.
-
Inhibition of Transpeptidation: The binding of the cephalosporin to the PBP inhibits its transpeptidase activity. This prevents the cross-linking of peptidoglycan chains, which is vital for the strength and rigidity of the cell wall.
-
Cell Wall Weakening and Lysis: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium, resulting in cell lysis.
Visualizations
Synthetic Pathway of this compound
Caption: General synthetic scheme for this compound.
Mechanism of Action of this compound
References
- 1. biorxiv.org [biorxiv.org]
- 2. Semisynthetic cephalosporins. Synthesis and structure-activity relationships of analogues with 7-acyl groups derived from 2-(cyanomethylthio)acetic acid or 2-[(2,2,2-trifluoroethyl)thio]acetic acid and their sulfoxides and sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cephalosporins. I. Cephaloglycin analogs with six-membered heterocycles in the C-3 side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO1999023098A1 - Chemical acetylation of desacetyl-cephalosporins - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cefaloglycin Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefaloglycin is a first-generation cephalosporin antibiotic. Determining its Minimum Inhibitory Concentration (MIC) is a critical step in assessing its efficacy against various bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides detailed protocols for performing MIC testing of this compound and summarizes available data on its activity.
Mechanism of Action
Cephalosporins, including this compound, are bactericidal agents that disrupt the synthesis of the peptidoglycan layer of bacterial cell walls. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This inhibition leads to a compromised cell wall, ultimately resulting in cell lysis and death.
Data Presentation
The following tables summarize the available quantitative data for the Minimum Inhibitory Concentration (MIC) of this compound and comparator first-generation cephalosporins against key bacterial pathogens.
Table 1: this compound MIC Data
| Bacterial Species | Number of Strains | This compound MIC (µg/mL) at which % of strains are inhibited |
| Streptococcus pyogenes (Group A Streptococci) | Multiple | All strains inhibited by 0.4[1] |
| Staphylococcus aureus | Multiple | 80% of strains inhibited by 1.6[1] |
| Escherichia coli | Multiple | ~50% of strains inhibited by 1.6[1] |
| Proteus mirabilis | Multiple | ~50% of strains inhibited by 1.6[1] |
| Klebsiella-Aerobacter species | Multiple | 70% of strains inhibited by 12.5[1] |
Table 2: Comparator First-Generation Cephalosporin MIC Data
| Bacterial Species | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | Cephalothin | 0.12 | 2 | ≤0.06 - >8[2] |
| Staphylococcus aureus | Cephalexin | 2 | 64 | 1 - >8[2] |
| Escherichia coli | Cephalothin | 4 | 16 | 4 - 16 |
| Escherichia coli | Cephalexin | 8 | >16 | 4 - >16[2] |
| Proteus mirabilis | Cephalexin | ≤1 | 2 | ≤1 - >16[2] |
Experimental Protocols
Two standard methods for determining the MIC of this compound are the Broth Microdilution method and the Agar Dilution method. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Protocol 1: Broth Microdilution Method
This method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., sterile distilled water or buffer)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)
-
Sterile reservoirs and multichannel pipettes
-
Incubator (35°C ± 2°C)
-
Plate reader or manual reading mirror
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration at least 10 times the highest concentration to be tested.
-
Preparation of Dilutions:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well.
-
-
Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies in a suitable broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized and diluted bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls:
-
Growth Control: A well containing only broth and inoculum (no antibiotic).
-
Sterility Control: A well containing only broth (no inoculum).
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that shows no visible growth (turbidity) as observed by the naked eye or with the aid of a reading mirror.
Protocol 2: Agar Dilution Method
This method involves incorporating various concentrations of this compound into an agar medium, which is then spot-inoculated with the test organisms.
Materials:
-
This compound powder
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration 10 times the highest final concentration desired in the agar.
-
Preparation of Agar Plates:
-
Prepare molten MHA and cool to 45-50°C in a water bath.
-
For each desired concentration, add 1 part of the appropriate this compound dilution to 9 parts of molten agar (e.g., 2 mL of drug solution to 18 mL of agar). Mix thoroughly but gently to avoid bubbles.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard. Further dilute this to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
Inoculation: Spot-inoculate the prepared agar plates with the bacterial suspensions using a multipoint replicator.
-
Controls:
-
Growth Control: An agar plate with no antibiotic.
-
Sterility Control: An un-inoculated agar plate.
-
-
Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound on which there is no visible growth, a faint haze, or one or two colonies.
Mandatory Visualization
Caption: this compound's mechanism of action targeting bacterial cell wall synthesis.
Caption: Workflow for the Broth Microdilution MIC testing method.
References
Application Notes and Protocols for Broth Microdilution Assay for Cefaloglycin Susceptibility
Audience: Researchers, scientists, and drug development professionals.
Introduction
The broth microdilution assay is a standardized method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1] The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium after overnight incubation.[2] This document provides a detailed protocol for performing a broth microdilution assay to determine the susceptibility of bacterial isolates to Cefaloglycin.
Principle of the Method
The broth microdilution method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.[1] After incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of this compound that inhibits this growth.[1]
Materials and Equipment
Reagents and Media
-
This compound analytical standard powder
-
Appropriate solvent for this compound (e.g., sterile distilled water or a buffer as recommended by the manufacturer)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard[2]
-
Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™)[5][6][7][8]
Equipment
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Multichannel pipette (8- or 12-channel)
-
Sterile pipette tips
-
Sterile reagent reservoirs
-
Incubator (35 ± 2°C)[1]
-
Vortex mixer
-
Spectrophotometer or turbidimeter
-
Biological safety cabinet
Experimental Protocols
Preparation of this compound Stock Solution
-
Calculate the required weight of this compound powder: Use the following formula to account for the potency of the antibiotic powder.[2]
-
Dissolve the powder: Aseptically weigh the calculated amount of this compound and dissolve it in the recommended solvent to prepare a high-concentration stock solution (e.g., 1280 µg/mL).[2][9]
-
Sterilization: If the solvent is not sterile, the stock solution can be filter-sterilized using a 0.22 µm syringe filter.[2][10]
-
Storage: Aliquot the stock solution into sterile tubes and store at -20°C or below. Avoid repeated freeze-thaw cycles.[10][11]
Inoculum Preparation
-
Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspension: Transfer the colonies to a tube containing sterile saline.
-
Turbidity Adjustment: Vortex the suspension and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]
-
Final Inoculum Dilution: Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]
Broth Microdilution Procedure
-
Plate Preparation: Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Serial Dilution:
-
Add 50 µL of the this compound working solution (at twice the highest desired final concentration) to the first column of wells.
-
Using a multichannel pipette, perform serial two-fold dilutions by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard the final 50 µL from the tenth column.[9]
-
This will result in a range of this compound concentrations, with each well containing 50 µL.
-
-
Controls:
-
Growth Control (Column 11): Add 50 µL of CAMHB (no antibiotic).
-
Sterility Control (Column 12): Add 100 µL of uninoculated CAMHB.
-
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well from column 1 to 11. This will bring the final volume in these wells to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[1]
Reading and Interpreting Results
-
Visual Inspection: After incubation, examine the plate for bacterial growth. The sterility control well should be clear, and the growth control well should be turbid.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[4]
Quality Control
Quality control is essential to ensure the accuracy and reproducibility of the assay.[6][12] This should be performed with each batch of tests.
-
QC Strains: Use well-characterized reference strains such as E. coli ATCC® 25922™ and S. aureus ATCC® 29213™.[5]
Data Presentation
Summarize the MIC data in a clear and structured table.
| Organism ID | This compound MIC (µg/mL) | Interpretation (S/I/R) |
| Test Isolate 1 | 8 | User-defined |
| Test Isolate 2 | >64 | User-defined |
| E. coli ATCC® 25922™ | [In-house range] | N/A |
| S. aureus ATCC® 29213™ | [In-house range] | N/A |
Note on Interpretation: Susceptible (S), Intermediate (I), and Resistant (R) breakpoints for this compound are not currently defined by CLSI or EUCAST.[13] Interpretive criteria would need to be established based on pharmacokinetic/pharmacodynamic (PK/PD) data and clinical outcome studies. For first-generation cephalosporins, cefazolin breakpoints are sometimes used as a surrogate for other agents when testing urinary tract isolates.[14]
Visualizations
Experimental Workflow
Caption: Workflow for this compound Broth Microdilution Assay.
Logical Relationship for MIC Interpretation
Caption: Logical flow for interpreting MIC results.
References
- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cgspace.cgiar.org [cgspace.cgiar.org]
- 5. journals.asm.org [journals.asm.org]
- 6. microbiologyclass.net [microbiologyclass.net]
- 7. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 8. Reproducibility of control strains for antibiotic susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 12. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 14. Cefazolin as a predictor of urinary cephalosporin activity in indicated Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
Determining Cefaloglycin MIC by Agar Dilution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Cefaloglycin using the agar dilution method. This method is a standardized procedure for testing the in vitro susceptibility of bacteria to antimicrobial agents. The information herein is collated from established microbiology guidelines and is intended to guide researchers in setting up and performing this assay.
Introduction
This compound is a first-generation cephalosporin antibiotic.[1][2] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[2] This interference with the cell wall's integrity leads to bacterial cell lysis and death. This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.[1] Specifically, it has shown effectiveness against Streptococcus pyogenes, Diplococcus pneumoniae, and some strains of Staphylococcus aureus, Escherichia coli, and Proteus mirabilis.[1]
The agar dilution method is a reference standard for antimicrobial susceptibility testing, providing a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4] This application note provides a step-by-step protocol for determining the MIC of this compound using this method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][5]
Data Presentation
Due to this compound no longer being in common clinical use, specific, officially established quality control (QC) MIC ranges and interpretive breakpoints from current CLSI or EUCAST guidelines are not available. The following tables provide a template for recording experimental parameters and results. Researchers will need to establish their own internal QC ranges based on historical data or internal validation.
Table 1: this compound Stock Solution and Plate Preparation
| Parameter | Recommended Specification | Experimental Value |
| This compound Powder Potency | As provided by manufacturer (µg/mg) | |
| Solvent for Stock Solution | Water or as specified by manufacturer | |
| Stock Solution Concentration | e.g., 1280 µg/mL | |
| Diluent for Serial Dilutions | Sterile Distilled Water | |
| Agar Medium | Mueller-Hinton Agar (MHA) | |
| Final Antibiotic Concentrations | e.g., 0.06, 0.125, 0.25, 0.5, 1, 2, 4, 8, 16, 32 µg/mL | |
| Volume of Antibiotic Solution per Plate | 1 mL | |
| Volume of Molten Agar per Plate | 19 mL |
Table 2: Quality Control (QC) Strains and Incubation Conditions
| Parameter | Recommended Specification |
| QC Strains | Escherichia coli ATCC® 25922™Staphylococcus aureus ATCC® 25923™Pseudomonas aeruginosa ATCC® 27853™ |
| Inoculum Preparation | Direct colony suspension method |
| Inoculum Density | 0.5 McFarland Standard (approx. 1.5 x 10⁸ CFU/mL) |
| Final Inoculum on Agar | Approx. 1 x 10⁴ CFU per spot |
| Incubation Temperature | 35°C ± 2°C |
| Incubation Atmosphere | Ambient air |
| Incubation Time | 16-20 hours |
Table 3: Example MIC Interpretation (Illustrative - Not Official Breakpoints)
| MIC (µg/mL) | Interpretation |
| ≤ 8 | Susceptible (S) |
| 16 | Intermediate (I) |
| ≥ 32 | Resistant (R) |
Note: The interpretive criteria in Table 3 are for illustrative purposes only. Official breakpoints for this compound are not available in current CLSI or EUCAST guidelines.
Experimental Protocols
Materials
-
This compound analytical standard powder
-
Mueller-Hinton Agar (MHA) powder
-
Sterile distilled water
-
Sterile saline (0.85%)
-
Sterile petri dishes (90 mm or 100 mm)
-
Sterile pipettes and pipette tips
-
Micropipettes
-
Sterile tubes for dilutions
-
Inoculating loops or sterile swabs
-
McFarland 0.5 turbidity standard
-
Vortex mixer
-
Incubator (35°C ± 2°C)
-
Water bath (45-50°C)
-
Quality control bacterial strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 25923™)
-
Test bacterial isolates
Preparation of this compound Stock Solution
-
Determine the potency of the this compound powder from the manufacturer's label.
-
Calculate the amount of powder needed to prepare a stock solution of a specific concentration (e.g., 1280 µg/mL). Use the following formula: Weight (mg) = (Volume (mL) x Desired Concentration (µg/mL)) / Potency (µg/mg)
-
Aseptically weigh the calculated amount of this compound powder.
-
Dissolve the powder in a sterile solvent (typically sterile distilled water for many cephalosporins, but always verify manufacturer's instructions).
-
Sterilize the stock solution by membrane filtration if it is not sterile.
-
Store the stock solution in sterile, light-protected aliquots at -20°C or colder.
Preparation of Agar Plates
-
Prepare Mueller-Hinton Agar according to the manufacturer's instructions. Sterilize by autoclaving.
-
Cool the molten agar to 45-50°C in a water bath.
-
Label sterile petri dishes with the corresponding this compound concentrations and for a growth control (no antibiotic).
-
Perform serial twofold dilutions of the this compound stock solution in sterile distilled water to obtain concentrations that are 10 times the final desired concentrations in the agar plates.
-
Add 1 mL of each this compound dilution to 19 mL of molten MHA to achieve the final desired concentrations. For the growth control plate, add 1 mL of sterile diluent without the antibiotic.
-
Mix the agar and antibiotic thoroughly by gentle inversion to avoid bubbles.
-
Pour the mixture into the appropriately labeled petri dishes to a depth of 3-4 mm.
-
Allow the agar to solidify at room temperature.
-
Dry the plates, if necessary, by placing them in an incubator with the lids ajar.
Inoculum Preparation
-
From a pure, 18-24 hour culture of the test or QC organism on a non-selective agar plate, select 3-5 well-isolated colonies of the same morphology.
-
Touch the top of each colony with a sterile loop or swab.
-
Transfer the growth to a tube of sterile saline.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding more bacteria or sterile saline. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
Inoculation of Plates
-
Mark the bottom of each agar plate to identify the location of each isolate to be spotted.
-
Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
-
Alternatively, use a multipoint inoculator (replicator) for spotting the inoculum.
-
Spot the inoculum onto the surface of each agar plate, including the growth control plate. Each spot should contain approximately 1 x 10⁴ CFU.
-
Allow the inoculum spots to dry completely before inverting the plates for incubation.
Incubation and Interpretation
-
Incubate the inverted plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism, including the presence of a single colony or a faint haze.
-
The growth control plate should show confluent growth. The results for the QC strains should fall within their expected ranges.
Visualizations
Caption: Workflow for Agar Dilution MIC Testing.
References
- 1. In vitro antimicrobial activity and human pharmacology of cephaloglycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nicd.ac.za [nicd.ac.za]
- 3. In Vitro Antimicrobial Activity of a New Cephalosporin, Ceftaroline, and Determination of Quality Control Ranges for MIC Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cefaloglycin
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Cefaloglycin in bulk drug substance and pharmaceutical formulations using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
Introduction
This compound is a first-generation cephalosporin antibiotic. Accurate and reliable quantification of this compound is crucial for quality control in pharmaceutical manufacturing and for various research and development applications. The HPLC method described herein is based on established principles for the analysis of cephalosporin antibiotics and offers a straightforward and robust approach for the determination of this compound. This method is designed to be specific, accurate, and precise, making it suitable for routine analysis.
Principle of the Method
This method utilizes reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. This compound is separated from potential impurities and excipients based on its differential partitioning between the stationary and mobile phases. The quantification is achieved by detecting the analyte using a UV detector at a wavelength where this compound exhibits maximum absorbance. The peak area of this compound is proportional to its concentration in the sample.
Materials and Reagents
-
Reference Standard: this compound reference standard of known purity.
-
Solvents: HPLC grade acetonitrile and methanol.
-
Buffer Reagents: Potassium dihydrogen phosphate (KH2PO4) and ortho-phosphoric acid of analytical grade.
-
Water: HPLC grade or purified water (e.g., Milli-Q or equivalent).
-
Sample: this compound bulk drug substance or pharmaceutical formulation.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax, or equivalent) |
| Mobile Phase | 0.04 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 6.0 with ortho-phosphoric acid) : Acetonitrile (93:7 v/v)[1] |
| Flow Rate | 1.3 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 30 °C for better reproducibility) |
| Detection Wavelength | 240 nm[1] |
| Run Time | Approximately 10 minutes |
Experimental Protocols
5.1. Preparation of Mobile Phase
-
Buffer Preparation (0.04 M Potassium Dihydrogen Phosphate): Dissolve approximately 5.44 g of KH2PO4 in 1000 mL of HPLC grade water.
-
pH Adjustment: Adjust the pH of the buffer to 6.0 using diluted ortho-phosphoric acid.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a ratio of 93:7 (v/v). For example, to prepare 1000 mL of mobile phase, mix 930 mL of the buffer with 70 mL of acetonitrile.
-
Degassing: Degas the mobile phase using a vacuum filtration system with a 0.45 µm membrane filter or by sonication for at least 15 minutes before use.[2]
5.2. Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the expected linear range (e.g., 5, 10, 20, 50, 100, 150, 200 µg/mL). These solutions are used to construct the calibration curve.
5.3. Preparation of Sample Solutions
-
For Bulk Drug Substance: Accurately weigh about 25 mg of the this compound sample, transfer it to a 25 mL volumetric flask, dissolve, and dilute to volume with the mobile phase to get a concentration of approximately 1000 µg/mL. Further dilute this solution with the mobile phase to a concentration within the calibration range (e.g., 100 µg/mL).
-
For Pharmaceutical Formulations (e.g., Capsules or Tablets):
-
Weigh and finely powder the contents of not fewer than 20 capsules or tablets.
-
Accurately weigh a portion of the powder equivalent to about 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Add about 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.
-
Further dilute the filtrate with the mobile phase to a final concentration within the calibration range (e.g., 100 µg/mL).
-
5.4. System Suitability
Before starting the analysis, the HPLC system should be equilibrated with the mobile phase for at least 30 minutes. Perform at least five replicate injections of a working standard solution (e.g., 100 µg/mL). The system is deemed suitable for analysis if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
5.5. Analysis Procedure
-
Inject the blank (mobile phase) to ensure there are no interfering peaks at the retention time of this compound.
-
Inject the prepared standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solutions from the calibration curve using the regression equation.
Data Presentation: Method Validation Summary
The following tables summarize the typical performance characteristics of this HPLC method for the analysis of cephalosporins, which should be established during method validation for this compound.
Table 1: Linearity
| Parameter | Result |
| Linearity Range | 5 - 200 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999[2] |
| Regression Equation | y = mx + c (where y is peak area and x is concentration) |
Table 2: Precision
| Precision Type | RSD (%) |
| Intra-day (n=6) | ≤ 2.0% |
| Inter-day (n=6) | ≤ 2.0% |
Table 3: Accuracy (Recovery)
| Concentration Level | Mean Recovery (%) |
| Low (80%) | 98.0 - 102.0% |
| Medium (100%) | 98.0 - 102.0% |
| High (120%) | 98.0 - 102.0% |
Table 4: Sensitivity
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | ~ 0.03[2] |
| Limit of Quantification (LOQ) | ~ 0.09[2] |
Visualization of Experimental Workflow
References
Application Note: Analysis of Cefaloglycin in Biological Fluids by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive method for the quantitative analysis of Cefaloglycin, a cephalosporin antibiotic, in biological fluids such as plasma and urine. The protocol utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a technique renowned for its selectivity and accuracy in pharmacokinetic and bioanalytical studies.[1] The methodology covers sample preparation via protein precipitation, detailed chromatographic conditions, and comprehensive method validation parameters as per ICH guidelines.[2] This approach is suitable for routine therapeutic drug monitoring and for conducting pharmacokinetic studies.[3][4]
1. Principle The method is based on the separation of this compound from endogenous components in biological fluids using reversed-phase chromatography. A C18 column is used as the stationary phase, while a mobile phase consisting of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer provides the means for separation. The sample is first treated to precipitate proteins, which can interfere with the analysis and damage the HPLC column.[5] Following centrifugation, the supernatant is injected into the HPLC system. This compound is then quantified by a UV detector at a wavelength where the analyte exhibits maximum absorbance.
2. Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.[6]
-
Chromatographic data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Centrifuge and micro-centrifuge.
-
Vortex mixer.
-
Pipettes and general laboratory glassware.
-
Syringe filters (0.45 µm).[2]
-
-
Chemicals and Reagents:
Experimental Protocols
3.1. Preparation of Solutions
-
Mobile Phase Preparation (Example):
-
Prepare a 0.1 M ammonium acetate buffer.[6]
-
Adjust the pH of the buffer to 5.6 using acetic acid.[6]
-
The mobile phase consists of a mixture of the ammonium acetate buffer and acetonitrile in a 95:5 (v/v) ratio.[6]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication before use.[6]
-
-
Standard Stock Solution (1000 µg/mL):
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.[6] These solutions are used to construct the calibration curve.
-
3.2. Sample Preparation (Protein Precipitation) Protein precipitation is a straightforward and common method for preparing biological samples.[1][5]
-
Pipette 200 µL of the biological fluid sample (e.g., plasma) into a micro-centrifuge tube.
-
Add 400 µL of a precipitating agent, such as cold acetonitrile or 6% trichloroacetic acid, to the tube.[7]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the clear supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[2]
-
Inject a defined volume (e.g., 20 µL) into the HPLC system.
3.3. Chromatographic Conditions The following table summarizes a typical set of HPLC conditions for the analysis of cephalosporins. These parameters should be optimized for this compound specifically.
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6][8] |
| Mobile Phase | Acetonitrile : 0.1 M Ammonium Acetate Buffer (pH 5.6) (5:95 v/v)[6] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240-260 nm (to be optimized for this compound) |
| Injection Volume | 20 µL[8] |
| Column Temperature | 30°C[6] |
| Run Time | ~10-15 minutes |
Method Validation and Data
The developed method must be validated according to ICH guidelines to ensure its performance characteristics.[2][6]
4.1. Linearity and Range Linearity is assessed by analyzing a series of standards over a specified concentration range.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.5 | 15,230 |
| 1.0 | 30,150 |
| 5.0 | 151,200 |
| 10.0 | 302,500 |
| 20.0 | 605,100 |
| 50.0 | 1,513,000 |
| Regression Equation | y = 30250x - 120 |
| Correlation Coefficient (r²) | > 0.999[6] |
4.2. Accuracy and Precision Accuracy is determined by recovery studies, while precision is expressed as the relative standard deviation (RSD).
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=5) | Inter-day Precision (%RSD, n=5) | Accuracy (% Recovery) |
| Low QC | 1.5 | 2.1% | 2.8% | 98.5% |
| Mid QC | 15.0 | 1.5% | 2.1% | 101.2% |
| High QC | 40.0 | 1.2% | 1.9% | 99.3% |
| Acceptance Criteria | RSD ≤ 15% (≤ 20% for LLOQ) | RSD ≤ 15% (≤ 20% for LLOQ) | 85-115% (80-120% for LLOQ) |
4.3. Limits of Detection (LOD) and Quantification (LOQ) LOD and LOQ are determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.02[6] |
| Limit of Quantification (LOQ) | 0.06[6] |
Visualizations
Experimental Workflow Diagram The following diagram illustrates the complete workflow from sample collection to final data analysis.
References
- 1. Recent analytical methods for cephalosporins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Determination of third-generation cephalosporins by high-performance liquid chromatography in connection with pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nacalai.com [nacalai.com]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. researchgate.net [researchgate.net]
- 8. jetir.org [jetir.org]
In Vitro Models for Studying Cefaloglycin's Antibacterial Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for evaluating the in vitro antibacterial efficacy of Cefaloglycin. The included methodologies for determining Minimum Inhibitory Concentration (MIC), time-kill kinetics, and anti-biofilm activity are essential for preclinical assessment of this cephalosporin antibiotic.
Data Presentation
The following tables summarize the known quantitative in vitro efficacy data for this compound against common bacterial pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Species | Strain Information | This compound MIC (µg/mL) |
| Streptococcus pyogenes (Group A Streptococci) | Not specified | 0.4 |
| Diplococcus pneumoniae (Streptococcus pneumoniae) | Not specified | 0.4 |
| Staphylococcus aureus | 80% of strains inhibited | 1.6 |
| Escherichia coli | ~50% of strains inhibited | 1.6 |
| Proteus mirabilis | ~50% of strains inhibited | 1.6 |
| Klebsiella-Aerobacter species | 70% of strains inhibited | 12.5 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the determination of the MIC of this compound using the broth microdilution method, following standardized guidelines.
Materials:
-
This compound powder
-
Appropriate solvent for this compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)
-
Sterile diluent (e.g., saline or PBS)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for automated reading)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.
-
Serial Dilutions:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row, creating a 1:2 dilution (640 µg/mL).
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate to achieve a range of concentrations (e.g., 640 µg/mL to 0.125 µg/mL). Discard 100 µL from the last well containing the antibiotic.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.
-
Controls:
-
Growth Control: A well containing CAMHB and the bacterial inoculum, but no this compound.
-
Sterility Control: A well containing only CAMHB to check for contamination.
-
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Time-Kill Kinetic Assay
This protocol is designed to assess the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
Sterile culture tubes or flasks
-
Incubator shaker (37°C)
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
-
Timer
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the test bacterium in CAMHB. Dilute the culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Test Setup:
-
Prepare tubes or flasks containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).
-
Include a growth control tube without any antibiotic.
-
-
Inoculation: Inoculate each tube with the prepared bacterial suspension.
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate a known volume of each dilution onto agar plates.
-
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each this compound concentration and the growth control. A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.
Biofilm Susceptibility Assay
This protocol evaluates the efficacy of this compound in inhibiting biofilm formation and eradicating pre-formed biofilms using a microtiter plate model.
Materials:
-
This compound
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottomed microtiter plates
-
Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or acetic acid (33%) for destaining
-
Microplate reader
Procedure for Biofilm Inhibition:
-
Plate Setup: Add 100 µL of TSB with 1% glucose containing serial dilutions of this compound to the wells of a microtiter plate.
-
Inoculation: Add 10 µL of a 1:100 dilution of an overnight bacterial culture to each well.
-
Incubation: Incubate the plate at 37°C for 24 hours without agitation.
-
Washing: Gently wash the wells twice with 200 µL of sterile PBS to remove planktonic bacteria.
-
Staining: Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
Washing: Wash the wells three times with 200 µL of sterile PBS.
-
Destaining: Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the stained biofilm.
-
Quantification: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control (no antibiotic).
Procedure for Biofilm Eradication:
-
Biofilm Formation: Add 100 µL of TSB with 1% glucose and 10 µL of a 1:100 diluted overnight bacterial culture to each well. Incubate at 37°C for 24 hours to allow biofilm formation.
-
Treatment: After incubation, remove the planktonic cells and gently wash the wells with sterile PBS. Add 100 µL of fresh TSB containing serial dilutions of this compound to the wells with pre-formed biofilms.
-
Incubation: Incubate the plate for another 24 hours at 37°C.
-
Washing, Staining, Destaining, and Quantification: Follow steps 4-8 from the biofilm inhibition protocol.
Mandatory Visualizations
Caption: Experimental workflows for in vitro antibacterial efficacy testing.
Caption: Mechanism of action of this compound.
Caption: Key mechanisms of bacterial resistance to this compound.
Application Notes and Protocols for Evaluating Cefaloglycin Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefaloglycin is a first-generation cephalosporin antibiotic that has been associated with nephrotoxicity, making the evaluation of its cytotoxic effects crucial, particularly on renal cells. These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound using common in vitro cell culture assays. The methodologies described herein are essential for preclinical safety assessment and for elucidating the mechanisms underlying this compound-induced cell death.
Key Cytotoxicity Mechanisms of this compound
This compound exerts its cytotoxic effects primarily through the induction of mitochondrial dysfunction and oxidative stress.[1][2] The antibiotic can interfere with mitochondrial respiration, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[1][2] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death pathways.
Recommended Cell Line for this compound Cytotoxicity Studies
The rabbit kidney cell line LLC-RK1 is a well-established and relevant model for evaluating the nephrotoxic potential of cephalosporins, including this compound.[3][4] This cell line exhibits characteristics of renal proximal tubule cells, which are a primary target of drug-induced kidney injury.[5][6]
Data Presentation: Comparative Cytotoxicity of Cephalosporins
| Cephalosporin | Relative Cytotoxicity in LLC-RK1 Cells |
| Ceftazidime | + |
| Cefazolin | ++ |
| Cefoperazone | ++ |
| This compound | +++ |
| Cephaloridine | ++++ |
Note: This table is based on a qualitative toxicity rank order where '+' indicates lower cytotoxicity and '++++' indicates higher cytotoxicity, as reported in the literature.[3]
Experimental Protocols
Here, we provide detailed protocols for three key assays to evaluate this compound's cytotoxicity: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-3 assay for apoptosis.
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[7]
Materials:
-
LLC-RK1 cells
-
Complete growth medium (e.g., Medium 199 with 10% horse serum)
-
This compound (stock solution prepared in a suitable solvent, e.g., sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed LLC-RK1 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used for this compound) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, protected from light.
-
Solubilization: Add 100 µL of solubilization solution to each well. Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the no-treatment control. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).
Protocol 2: LDH Assay for Cytotoxicity (Membrane Integrity)
This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane damage.[8]
Materials:
-
LLC-RK1 cells
-
Complete growth medium
-
This compound
-
LDH cytotoxicity detection kit (commercially available)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer a specific volume (e.g., 50 µL) of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Determine the amount of LDH released in each sample. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (cells lysed with a lysis buffer provided in the kit). Calculate the percentage of cytotoxicity based on the manufacturer's formula.
Protocol 3: Caspase-3 Colorimetric Assay for Apoptosis
This assay measures the activity of Caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
LLC-RK1 cells
-
Complete growth medium
-
This compound
-
Caspase-3 colorimetric assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed LLC-RK1 cells in appropriate culture vessels (e.g., 6-well plates) and treat with different concentrations of this compound for the desired time.
-
Cell Lysis: After treatment, harvest the cells and lyse them using the lysis buffer provided in the kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Prepare the reaction mixture containing the Caspase-3 substrate (e.g., DEVD-pNA) according to the kit's instructions and add it to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, or as recommended by the manufacturer.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Data Analysis: Calculate the Caspase-3 activity based on the absorbance values and the protein concentration. Express the results as fold-change relative to the untreated control.
Visualizations
Signaling Pathway of this compound-Induced Cytotoxicity
Caption: this compound-induced cytotoxicity signaling pathway.
Experimental Workflow for this compound Cytotoxicity Assessment
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. Oxidative and mitochondrial toxic effects of cephalosporin antibiotics in the kidney. A comparative study of cephaloridine and cephaloglycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative toxicities of cephalosporin antibiotics in a rabbit kidney cell line (LLC-RK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative toxicities of cephalosporin antibiotics in a rabbit kidney cell line (LLC-RK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in predictive in vitro models of drug-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-Induced Nephrotoxicity Assessment in 3D Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotic-induced bacterial cell death exhibits physiological and biochemical hallmarks of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [worldwide.promega.com]
Application Notes and Protocols for Animal Models of Cefaloglycin-Induced Nephrotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefaloglycin, a first-generation cephalosporin antibiotic, has been associated with nephrotoxicity, primarily characterized by acute tubular necrosis (ATN) of the proximal tubules. Understanding the mechanisms of this toxicity and developing potential therapeutic interventions requires robust and reproducible animal models. This document provides detailed application notes and experimental protocols for inducing and assessing this compound-induced nephrotoxicity in two commonly used animal models: the rabbit and the rat. The protocols outlined below are based on established research and provide a framework for investigating the pathophysiology of this adverse drug reaction.
The primary mechanism of this compound nephrotoxicity involves its transport into renal proximal tubular cells via organic anion transporters (OATs).[1][2] Once inside the cell, this compound induces mitochondrial dysfunction and oxidative stress, leading to cellular injury and death.[3][4] Key events include the depletion of glutathione (GSH), increased production of reactive oxygen species (ROS), and the initiation of apoptotic and necrotic cell death pathways.[3]
Animal Models
The most frequently utilized animal models for studying cephalosporin-induced nephrotoxicity, including that of this compound, are rabbits and rats. Rabbits, in particular, have been shown to be sensitive to the nephrotoxic effects of cephalosporins.[1][5]
Rabbit Model
New Zealand White rabbits are a common choice for these studies. A dose of 100 mg/kg of this compound has been demonstrated to cause significant renal damage in this model.[1][2]
Rat Model
Wistar or Sprague-Dawley rats are also used. While specific dosage data for this compound-induced nephrotoxicity in rats is less consistently reported in the literature, models of cephalosporin nephrotoxicity in rats often use higher doses compared to rabbits.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound-induced nephrotoxicity.
Table 1: Biochemical Markers of this compound-Induced Nephrotoxicity in Rabbits
| Parameter | Control Group (Vehicle) | This compound-Treated Group (100 mg/kg) | Reference |
| Serum Creatinine (mg/dL) | Baseline | Significantly elevated post-treatment | [5] |
| Blood Urea Nitrogen (BUN) (mg/dL) | Baseline | Significantly elevated post-treatment | [5] |
| Renal Cortical this compound Concentration (µg/g wet tissue) | N/A | 930 ± 112 (at end of infusion) | [1][2] |
| Renal Cortical this compound Concentration (µg/g wet tissue) | N/A | 297 ± 46 (1 hour post-infusion) | [1][2] |
Table 2: Markers of Oxidative Stress and Mitochondrial Respiration in Rabbit Renal Cortex
| Parameter | Control Group (Vehicle) | This compound-Treated Group | Reference |
| Glutathione (GSH) | Normal levels | Significantly depleted | [3] |
| Mitochondrial Respiration with Succinate | Normal rate | Significantly decreased | [8][9] |
| Mitochondrial Uptake of Succinate | Normal rate | Significantly decreased | [8][9] |
Experimental Protocols
Protocol 1: Induction of this compound-Induced Nephrotoxicity in Rabbits
1. Animal Model:
-
Species: New Zealand White rabbit
-
Sex: Male or female
-
Weight: 2-3 kg
2. Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Animal balance
-
Syringes and needles for intravenous injection
3. Procedure:
-
Acclimatize rabbits to the housing conditions for at least one week before the experiment.
-
Prepare a fresh solution of this compound in sterile saline at a concentration suitable for delivering 100 mg/kg body weight in a reasonable volume (e.g., 1-2 mL/kg).
-
Weigh each rabbit accurately on the day of the experiment.
-
Administer a single dose of 100 mg/kg this compound intravenously (IV) via the marginal ear vein.
-
A control group should receive an equivalent volume of sterile saline.
-
Monitor the animals for any signs of distress.
-
Collect blood and urine samples at baseline (before injection) and at specified time points post-injection (e.g., 24, 48, and 72 hours).
-
At the end of the experimental period (e.g., 72 hours), euthanize the animals according to approved institutional guidelines.
-
Immediately collect kidney tissues for histological and biochemical analyses.
Protocol 2: Assessment of Renal Function
1. Blood Sample Analysis:
-
Collect blood from the central ear artery or via cardiac puncture at the time of euthanasia.
-
Centrifuge the blood to separate the serum.
-
Measure serum creatinine and blood urea nitrogen (BUN) levels using commercially available assay kits and a spectrophotometer or an automated clinical chemistry analyzer.
2. Urine Sample Analysis:
-
House rabbits in metabolic cages for urine collection.
-
Measure urine volume.
-
Analyze urine for proteinuria using standard methods (e.g., sulfosalicylic acid test or a protein assay kit).
Protocol 3: Histopathological Examination of Kidney Tissue
1. Tissue Preparation:
-
Fix one kidney in 10% neutral buffered formalin for at least 24 hours.
-
Dehydrate the fixed tissue through a graded series of ethanol, clear in xylene, and embed in paraffin.[10]
-
Cut 4-5 µm thick sections using a microtome.
2. Staining:
-
Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment.
-
Periodic acid-Schiff (PAS) staining can be used to highlight basement membranes and brush borders of the proximal tubules.
3. Microscopic Examination:
-
Examine the stained sections under a light microscope.
-
Assess for signs of acute tubular necrosis, including:
-
Loss of brush border in proximal tubules
-
Tubular dilation
-
Flattening of the tubular epithelium
-
Sloughing of tubular epithelial cells into the lumen
-
Presence of casts in the tubular lumen[11]
-
Interstitial edema and inflammatory cell infiltration
-
4. Histopathology Scoring:
-
A semi-quantitative scoring system can be used to grade the severity of renal injury. For example:
-
0: Normal histology
-
1: Mild (<25% of tubules affected)
-
2: Moderate (25-50% of tubules affected)
-
3: Severe (50-75% of tubules affected)
-
4: Very severe (>75% of tubules affected)
-
Protocol 4: Assessment of Apoptosis (TUNEL Assay)
1. Principle:
-
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.
2. Procedure (using a commercial kit on paraffin-embedded sections):
-
Deparaffinize and rehydrate the kidney sections.
-
Permeabilize the tissue with Proteinase K.[12]
-
Incubate the sections with the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., dUTP-digoxigenin).[4][12]
-
Stop the reaction and wash the sections.
-
Incubate with an anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., peroxidase).
-
Add the substrate for the reporter enzyme (e.g., DAB) to visualize the apoptotic cells (brown nuclei).[2]
-
Counterstain with a suitable nuclear stain (e.g., methyl green or hematoxylin).
-
Mount the slides and examine under a light microscope.
-
Quantify the number of TUNEL-positive cells per high-power field to determine the apoptotic index.[4]
Protocol 5: Measurement of Caspase-3 Activity
1. Principle:
-
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay based on the cleavage of a specific substrate.[13]
2. Procedure (using a colorimetric assay kit):
-
Homogenize a portion of the frozen kidney tissue in the lysis buffer provided in the kit.[14]
-
Centrifuge the homogenate to pellet the debris and collect the supernatant (cytosolic extract).
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
-
In a 96-well plate, add a defined amount of protein from each sample.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline (pNA) released, which indicates caspase-3 activity.[14]
-
Results can be expressed as fold change relative to the control group.
Protocol 6: Immunohistochemistry for Bax and Bcl-2
1. Principle:
-
Bax is a pro-apoptotic protein, while Bcl-2 is an anti-apoptotic protein. The ratio of Bax to Bcl-2 is a critical determinant of cell fate. Their expression levels can be assessed by immunohistochemistry.[15][16]
2. Procedure:
-
Use deparaffinized and rehydrated kidney sections as described in Protocol 3.
-
Perform antigen retrieval using a suitable method (e.g., heat-induced epitope retrieval in citrate buffer).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a blocking serum.
-
Incubate the sections with primary antibodies against Bax and Bcl-2 overnight at 4°C.
-
Wash the sections and incubate with a biotinylated secondary antibody.
-
Incubate with an avidin-biotin-peroxidase complex.
-
Visualize the antigen-antibody complex using a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
The intensity and distribution of the staining can be semi-quantitatively scored. The ratio of Bax to Bcl-2 positive staining can be calculated.[15]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Nephrotoxicity
Caption: this compound-induced nephrotoxicity signaling pathway.
Experimental Workflow for Assessing this compound Nephrotoxicity
Caption: Experimental workflow for this compound nephrotoxicity studies.
References
- 1. Cephalosporin nephrotoxicity. Transport, cytotoxicity and mitochondrial toxicity of cephaloglycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sileks.com [sileks.com]
- 3. Oxidative and mitochondrial toxic effects of cephalosporin antibiotics in the kidney. A comparative study of cephaloridine and cephaloglycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Augmentation of antibiotic nephrotoxicity by endotoxemia in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Renal tubular necrosis following cephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The nephrotoxicity and histology of cephaloridine and its polymers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of the mitochondrial respiratory toxicity of cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mitochondrial respiratory toxicity of cephalosporin antibiotics. An inhibitory effect on substrate uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blood chemical changes and renal histological alterations induced by gentamicin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A light and electron microscopic analysis of gentamicin nephrotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotna.net [biotna.net]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. mpbio.com [mpbio.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Spectroscopic Methods for the Analysis of Cefaloglycin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefaloglycin is a first-generation cephalosporin antibiotic. Although its use has declined, the need for accurate and reliable analytical methods for its identification, quantification, and stability assessment remains crucial in various research and development contexts. Spectroscopic techniques offer powerful tools for the analysis of this compound, providing information on its chemical structure, concentration, and degradation products. This document provides detailed application notes and protocols for the analysis of this compound using UV-Visible (UV-Vis) Spectrophotometry, Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and widely available technique for the quantitative analysis of pharmaceuticals. It relies on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum.
Application Note
UV-Vis spectrophotometry can be employed for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations. The method is based on measuring the absorbance of a this compound solution at its wavelength of maximum absorption (λmax). Due to structural similarities with other cephalosporins, the expected λmax for this compound is in the range of 255-265 nm. For instance, the structurally similar antibiotic Cephalexin has a λmax of approximately 259 nm.[1] The method's linearity, accuracy, and precision should be validated according to ICH guidelines.
Quantitative Data for Related Cephalosporins
| Cephalosporin | λmax (nm) | Linearity Range (µg/mL) | Solvent | Reference |
| Cefuroxime Axetil | 281 | 2 - 30 | 0.1 N HCl | [2] |
| Cefadroxil | Not Specified | 0.8 - 9.9 | Not Specified | [2] |
| Cephalexin | 259 | 1 - 6 | Not Specified | [1][2] |
| Cefazolin Sodium | 270 | 8 - 28 | Water/Phosphate Buffer | [2] |
Experimental Protocol: Quantitative Determination of this compound
Objective: To determine the concentration of this compound in a sample using UV-Vis spectrophotometry.
Materials:
-
This compound reference standard
-
Sample containing this compound
-
Methanol or appropriate buffer (e.g., phosphate buffer pH 7.0)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of methanol or buffer in a volumetric flask to obtain a stock solution of 100 µg/mL.
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 2 to 20 µg/mL in the same solvent.
-
Preparation of Sample Solution: Prepare a solution of the this compound sample in the same solvent to obtain an expected concentration within the calibration range.
-
Wavelength Scanning: Scan the spectrum of a standard solution (e.g., 10 µg/mL) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Measure the absorbance of the sample solution at λmax.
-
Calculation: Determine the concentration of this compound in the sample solution by interpolating its absorbance on the calibration curve.
Experimental workflow for UV-Vis analysis of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for the identification of functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral "fingerprint" for the compound.
Application Note
FTIR spectroscopy is primarily used for the qualitative identification of this compound. By comparing the FTIR spectrum of a sample with that of a reference standard, its identity can be confirmed. The spectrum of this compound is expected to show characteristic absorption bands for the β-lactam ring, amide, carboxylic acid, and ester functional groups. FTIR can also be used to study drug-excipient interactions and to identify polymorphic forms. The most characteristic region in the IR spectra of cephalosporins is that of carbonyl vibrations (1800–1500 cm⁻¹), which shows strong absorption bands.[3]
Characteristic IR Absorption Bands for Cephalosporins
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| β-Lactam C=O stretch | 1750 - 1780 | Strong |
| Amide I (C=O stretch) | 1630 - 1680 | Strong |
| Amide II (N-H bend) | 1515 - 1570 | Medium |
| Carboxylic Acid O-H stretch | 2500 - 3300 | Broad |
| Carboxylic Acid C=O stretch | 1700 - 1725 | Strong |
| C-O stretch (ester) | 1000 - 1300 | Strong |
| N-H stretch (amine) | 3200 - 3500 | Medium |
Note: These are general ranges and the exact peak positions for this compound may vary.
Experimental Protocol: Identification of this compound by FTIR
Objective: To identify this compound using FTIR spectroscopy.
Materials:
-
This compound reference standard
-
Sample to be analyzed
-
Potassium bromide (KBr), spectroscopic grade
-
Mortar and pestle
-
Hydraulic press for pellet making
-
FTIR spectrometer
Procedure (KBr Pellet Method):
-
Sample Preparation: Mix approximately 1-2 mg of the this compound sample with about 200 mg of dry KBr powder in a mortar. Grind the mixture thoroughly to a fine powder.
-
Pellet Formation: Transfer the powder to a die and press it under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Background Spectrum: Place the KBr pellet holder without the sample in the FTIR spectrometer and record a background spectrum.
-
Sample Spectrum: Place the KBr pellet containing the sample in the holder and record the sample spectrum.
-
Data Analysis: Compare the obtained spectrum with the spectrum of the this compound reference standard. The positions and relative intensities of the absorption bands should match for a positive identification.
Experimental workflow for FTIR analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous identification of a compound's structure.
Application Note
NMR spectroscopy is the definitive method for the structural confirmation of this compound. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number of different types of carbon atoms. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be used to establish the complete connectivity of the molecule. NMR can also be used for quantitative analysis (qNMR) by integrating the signals of the analyte against a known concentration of an internal standard.[4]
Predicted ¹H and ¹³C NMR Chemical Shifts for a Cephem Nucleus
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |
| 2 | ~20-30 | ~3.2-3.6 | d, d |
| 3 | ~120-130 | - | - |
| 4 | ~125-135 | - | - |
| 6 | ~57-60 | ~5.0-5.2 | d |
| 7 | ~58-61 | ~5.5-5.8 | dd |
| 8 (C=O) | ~165-175 | - | - |
| Side Chain | Variable | Variable | Variable |
Note: These are approximate values for the core cephem structure and will be influenced by the specific substituents of this compound.
Experimental Protocol: Structural Elucidation of this compound by NMR
Objective: To confirm the structure of this compound using ¹H and ¹³C NMR spectroscopy.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
Internal standard for qNMR (e.g., maleic acid), if applicable
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve the this compound sample in an appropriate deuterated solvent in an NMR tube. Add an internal standard if quantitative analysis is required.
-
¹H NMR Spectrum Acquisition: Acquire a ¹H NMR spectrum. Optimize parameters such as the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Spectrum Acquisition: Acquire a ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
2D NMR (Optional): If further structural confirmation is needed, perform 2D NMR experiments such as COSY (for H-H correlations), HSQC (for direct C-H correlations), and HMBC (for long-range C-H correlations).
-
Data Processing and Analysis: Process the spectra (Fourier transformation, phasing, and baseline correction). Integrate the signals in the ¹H NMR spectrum. Assign the signals to the respective protons and carbons of the this compound structure based on their chemical shifts, multiplicities, and correlations in 2D spectra.
Experimental workflow for NMR analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining the molecular weight of a compound and for structural elucidation through the analysis of fragmentation patterns.
Application Note
Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of this compound and its degradation products. Electrospray ionization (ESI) is a commonly used soft ionization technique for cephalosporins, which typically produces protonated molecules [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing structural information and enhancing selectivity for quantitative analysis. The fragmentation of the β-lactam ring is a characteristic feature in the mass spectra of cephalosporins.[5]
Predicted Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₈H₁₉N₃O₆S |
| Molecular Weight | 405.43 g/mol |
| [M+H]⁺ (monoisotopic) | 406.1073 |
| Predicted Fragmentation | Cleavage of the β-lactam ring, loss of the acetoxymethyl group, and fragmentation of the acyl side chain. |
Source: Predicted data from PubChem and DrugBank.[6][7]
Experimental Protocol: Identification of this compound by LC-MS
Objective: To identify this compound and analyze its purity using LC-MS.
Materials:
-
This compound reference standard and sample
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
LC-MS system with an ESI source
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Sample Preparation: Prepare dilute solutions (e.g., 1-10 µg/mL) of the this compound reference standard and sample in a suitable solvent mixture (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
LC Method Development: Develop an HPLC method to achieve good separation of this compound from any impurities. A typical mobile phase would be a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS Parameter Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to optimize the ESI source parameters (e.g., capillary voltage, cone voltage, gas flow rates) for maximum signal intensity of the [M+H]⁺ ion.
-
LC-MS Analysis: Inject the sample and standard solutions onto the LC-MS system. Acquire data in full scan mode to detect all ions within a specified mass range.
-
MS/MS Analysis (Optional): To confirm the identity, perform a product ion scan on the [M+H]⁺ ion of this compound to obtain its fragmentation pattern.
-
Data Analysis: Identify the peak corresponding to this compound in the chromatogram based on its retention time and the m/z of the [M+H]⁺ ion. Compare the mass spectrum and fragmentation pattern (if acquired) with that of the reference standard.
Experimental workflow for LC-MS analysis of this compound.
Conclusion
The spectroscopic methods detailed in these application notes and protocols provide a comprehensive framework for the analysis of this compound. While UV-Vis spectrophotometry is suitable for routine quantitative analysis, FTIR offers a rapid and reliable method for identification. For unambiguous structural elucidation and the analysis of complex mixtures, NMR and MS are the techniques of choice. The selection of the appropriate method will depend on the specific analytical requirements, available instrumentation, and the nature of the sample. For all quantitative applications, method validation is essential to ensure the reliability of the results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations [pubs.sciepub.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantitative determination of cephalexin in cephradine by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for Cephaloglycin (HMDB0014827) [hmdb.ca]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Cephaloglycin | C18H19N3O6S | CID 19150 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Handling and Storage of Cefaloglycin Powder for Research
Audience: This document is intended for researchers, scientists, and drug development professionals utilizing Cefaloglycin in a laboratory setting.
1.0 Introduction this compound is a first-generation, semi-synthetic cephalosporin antibiotic.[1][2][3] Like other β-lactam antibiotics, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death.[2][4] Although its clinical use has become less common, this compound remains a valuable compound for in vitro research, particularly in studies involving bacterial pathogens, antibiotic resistance mechanisms, and the renal toxicity of cephalosporins.[5][6]
Proper handling and storage of this compound powder are critical to ensure its stability, potency, and the reproducibility of experimental results. This document provides detailed guidelines and protocols for its use in a research environment.
2.0 Physicochemical and Safety Data
All personnel should review the Safety Data Sheet (SDS) before handling this compound.[7] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[7] Handling should occur in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₆S | [1][7] |
| Molecular Weight | 405.42 g/mol | [2][7] |
| CAS Number | 3577-01-3 | [7][8] |
| Appearance | White to Pale Brown Solid | [1][9] |
| Water Solubility | Slightly soluble. Reported values vary: 154 mg/L and 10.5 g/L (25°C).[1][9] | [1][9] |
| Organic Solvents | Practically insoluble in most organic solvents. Slightly soluble in methanol (with heating).[1][9] | [1][9] |
| Stability | Hygroscopic, Moisture Sensitive, Temperature Sensitive.[9] |[9] |
Table 2: Hazard and Precautionary Information
| Hazard Class | GHS Statement | Precautionary Measures |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7] |
| Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. P391: Collect spillage.[7] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | Store away from incompatible materials.[7] |
3.0 Recommended Storage Conditions
The stability of this compound is highly dependent on storage conditions. As a powder, it is sensitive to moisture and temperature.[9] In solution, its stability is further influenced by pH.[10]
Table 3: Recommended Storage Conditions for this compound
| Format | Temperature | Conditions | Rationale |
|---|---|---|---|
| Powder (Neat) | -20°C | Keep container tightly sealed in a dry, dark, and well-ventilated area. | Recommended for long-term storage to prevent degradation from moisture and heat.[7][8] |
| 2-8°C | Alternative for short-term storage.[9] |
| In Solvent | -80°C | Aliquot into single-use volumes to avoid freeze-thaw cycles. | Provides optimal stability for prepared stock solutions.[7] |
4.0 Mechanism of Action
This compound exerts its bactericidal effect by targeting penicillin-binding proteins (PBPs), which are essential bacterial enzymes located on the inner membrane of the bacterial cell wall.[1][2] These enzymes, such as peptidoglycan transpeptidase, are responsible for the final steps of peptidoglycan synthesis, which involves cross-linking glycan chains to provide structural integrity to the cell wall.[4] By binding to and inactivating PBPs, this compound blocks this cross-linking process.[1] This interference weakens the cell wall, leading to a loss of physical integrity and ultimately causing cell lysis and bacterial death.[2][4]
References
- 1. Cephaloglycin | C18H19N3O6S | CID 19150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound|MSDS [dcchemicals.com]
- 8. Cephaloglycin | CAS 3577-01-3 | LGC Standards [lgcstandards.com]
- 9. 3577-01-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cefaloglycin Stock Solutions in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefaloglycin is a first-generation cephalosporin, a class of β-lactam antibiotics that are effective against a range of Gram-positive and some Gram-negative bacteria.[1][2] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in various in vitro assays, including Minimum Inhibitory Concentration (MIC) testing, time-kill studies, and other susceptibility tests. These application notes provide detailed protocols for the preparation, storage, and application of this compound stock solutions.
Physicochemical Properties and Solubility
Understanding the fundamental properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value |
| Molecular Formula | C₁₈H₁₉N₃O₆S |
| Molecular Weight | 405.42 g/mol |
| CAS Number | 3577-01-3 |
| Appearance | White to Pale Brown Solid |
| Water Solubility | 10.5 g/L (at 25°C) |
| Other Solvents | Slightly soluble in aqueous acid and methanol (with heating).[3] |
Protocol: Preparation of a 10 mg/mL this compound Stock Solution
This protocol details the steps for preparing a 10 mg/mL (10,000 µg/mL) stock solution, a common concentration for antibiotic susceptibility testing.
Materials and Equipment
-
This compound powder (potency specified by the manufacturer)
-
Sterile, deionized, or Milli-Q water
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size, cellulose acetate or other low protein-binding material)
-
Sterile syringes
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL) for aliquots
-
Pipettes and sterile tips
Calculation of Required Mass
To prepare a stock solution of a specific concentration, the potency of the antibiotic powder must be considered. The manufacturer provides this value, typically in µg/mg. Use the following formula to calculate the mass of this compound powder needed[4]:
Weight (mg) = (Volume (mL) × Desired Concentration (µg/mL)) / Potency (µg/mg)
Example Calculation: To prepare 10 mL of a 10,000 µg/mL solution using a powder with a potency of 980 µg/mg:
Weight (mg) = (10 mL × 10,000 µg/mL) / 980 µg/mg ≈ 102.04 mg
Step-by-Step Procedure
-
Weighing: Accurately weigh the calculated amount of this compound powder using an analytical balance in a clean weighing boat.
-
Dissolution: Transfer the powder to a sterile conical tube. Add a portion (e.g., 5 mL for a final volume of 10 mL) of sterile water. Vortex vigorously until the powder is completely dissolved. Add the remaining sterile water to reach the final desired volume and vortex again to ensure homogeneity.
-
Sterilization: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe tip. Filter-sterilize the solution into a new sterile conical tube. This step is crucial for removing any potential microbial contamination.[5][6][7]
-
Aliquoting: Dispense the sterile stock solution into sterile, clearly labeled microcentrifuge tubes. Aliquoting prevents repeated freeze-thaw cycles of the main stock, which can degrade the antibiotic's activity.[5][6]
-
Storage: Store the aliquots under appropriate conditions as outlined in the table below.
Storage and Stability
Proper storage is critical to maintain the efficacy of the this compound stock solution.
| Storage Condition | Duration | Notes |
| -20°C | 1 month | Protect from light.[1] |
| -80°C | 6 months | Protect from light; stored under nitrogen is recommended for long-term stability.[1] |
Note: Avoid repeated freeze-thaw cycles. For use, thaw an aliquot on ice and keep it on ice during the experiment. Discard any unused portion of the thawed aliquot.
Application in In Vitro Assays
This compound stock solutions are diluted in appropriate culture media to achieve the desired final (working) concentrations for various assays.
Recommended Working Concentrations
Working concentrations depend on the specific assay and the microorganisms being tested. For MIC assays, a series of two-fold dilutions are typically prepared.
| Organism Type | Typical MIC Range (µg/mL) | Reference |
| Streptococcus pyogenes | ≤ 0.4 | [8] |
| Diplococcus pneumoniae | ≤ 0.4 | [8] |
| Staphylococcus aureus | 1.6 - >12.5 | [8] |
| Escherichia coli | 1.6 - >12.5 | [8] |
| Proteus mirabilis | 1.6 - >12.5 | [8] |
| Klebsiella-Aerobacter | ~12.5 | [8] |
Note: The above concentrations serve as a guideline. It is recommended to perform range-finding experiments to determine the optimal concentrations for your specific strains and experimental conditions.
This compound Mechanism of Action
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[2][9] It inhibits the final transpeptidation step in peptidoglycan synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[2][10] This leads to a compromised cell wall, resulting in cell lysis and bacterial death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cephalosporin - Wikipedia [en.wikipedia.org]
- 3. 3577-01-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 5. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 6. Antibiotic Stocks [protocols.io]
- 7. med.wmich.edu [med.wmich.edu]
- 8. In vitro antimicrobial activity and human pharmacology of cephaloglycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. urology-textbook.com [urology-textbook.com]
Application Note: Forced Degradation Studies for the Identification of Cefaloglycin Degradation Products
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application guidance for conducting forced degradation studies on the cephalosporin antibiotic, Cefaloglycin. The aim is to identify potential degradation products, understand degradation pathways, and support the development of stability-indicating analytical methods.
Introduction
This compound is a first-generation cephalosporin antibiotic. To ensure its quality, safety, and efficacy, it is crucial to understand its stability profile. Forced degradation studies are a key component of the drug development process, providing insights into the intrinsic stability of a drug substance and helping to elucidate its degradation pathways.[1] These studies involve subjecting the drug to stress conditions more severe than accelerated stability testing to generate degradation products.[1] The information gathered is vital for developing and validating stability-indicating analytical methods, which are essential for routine quality control and stability monitoring.[2]
This application note outlines protocols for subjecting this compound to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. It also describes a general analytical approach using High-Performance Liquid Chromatography (HPLC) for the separation and quantification of this compound and its degradation products.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Deionized water
-
pH meter
2. Forced Degradation Procedures
For each condition, a stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., water or a mixture of water and a co-solvent if solubility is an issue). A control sample (unstressed) should be prepared and analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]
2.1. Acid Hydrolysis
-
To a known volume of this compound stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase for HPLC analysis.
2.2. Base Hydrolysis
-
To a known volume of this compound stock solution, add an equal volume of 0.1 M NaOH.
-
Keep the solution at room temperature and monitor the degradation at various time points (e.g., 30 minutes, 1, 2, and 4 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute to a suitable concentration with the mobile phase for HPLC analysis.
2.3. Oxidative Degradation
-
To a known volume of this compound stock solution, add an equal volume of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw an aliquot and dilute to a suitable concentration with the mobile phase for HPLC analysis.
2.4. Thermal Degradation
-
Place this compound solid powder in a thermostatically controlled oven at 80°C for a specified period (e.g., 24, 48, and 72 hours).
-
Also, expose a solution of this compound to the same conditions.
-
At each time point, withdraw a sample, dissolve (if solid) and/or dilute to a suitable concentration with the mobile phase for HPLC analysis.
2.5. Photolytic Degradation
-
Expose a solution of this compound in a quartz cuvette to a photostability chamber.
-
The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At the end of the exposure period, dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.
Analytical Methodology: Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for the analysis of cephalosporins and their degradation products. The following is a general method that may require optimization for this compound.
Chromatographic Conditions (Illustrative)
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of Mobile Phase A (0.1 M ammonium acetate buffer, pH 5.6) and Mobile Phase B (Acetonitrile) can be used for optimal separation.[3] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector | UV at 250 nm[3] |
| Column Temperature | 30°C[3] |
Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is stability-indicating.[2] This includes demonstrating specificity (the ability to resolve this compound from its degradation products and excipients), linearity, accuracy, precision, and robustness.
Data Presentation
The quantitative results from the forced degradation studies should be summarized in a clear and organized manner to facilitate comparison.
Table 1: Summary of Forced Degradation Results for this compound (Illustrative Data)
| Stress Condition | Time (hours) | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product (Retention Time, min) |
| Control | 0 | 100 | 0 | - |
| 0.1 M HCl | 24 | 85.2 | 3 | 4.8 |
| 0.1 M NaOH | 4 | 78.5 | 4 | 3.2, 5.5 |
| 3% H₂O₂ | 24 | 90.1 | 2 | 6.1 |
| Thermal (80°C) | 72 | 95.3 | 1 | 7.3 |
| Photolytic | - | 92.8 | 2 | 4.2 |
Visualization of Workflows and Pathways
Experimental Workflow
The overall process for conducting a forced degradation study can be visualized as a workflow.
Potential Degradation Pathway of this compound
Based on the known degradation pathways of other cephalosporins with a β-lactam ring, the following is a potential degradation pathway for this compound. The primary degradation is expected to involve the opening of the β-lactam ring.
Conclusion
Forced degradation studies are indispensable for characterizing the stability of this compound. The protocols outlined in this application note provide a systematic approach to generating and identifying potential degradation products. The resulting data is critical for the development and validation of a robust stability-indicating HPLC method, which is a regulatory requirement and a cornerstone of quality control in the pharmaceutical industry. Further studies employing mass spectrometry are recommended for the definitive structural elucidation of the degradation products.
References
Troubleshooting & Optimization
Optimizing Cefaloglycin HPLC Assay Parameters: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing High-Performance Liquid Chromatography (HPLC) assays for Cefaloglycin.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the HPLC analysis of this compound, presented in a question-and-answer format.
Q1: Why am I seeing significant peak tailing for my this compound peak?
A1: Peak tailing in the analysis of cephalosporins like this compound is a common issue. It is often caused by secondary interactions between the analyte and the stationary phase. Here are the primary causes and potential solutions:
-
Secondary Silanol Interactions: this compound, like other cephalosporins, has functional groups that can interact with free silanol groups on the surface of silica-based C18 columns, leading to peak tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase to a range of 2.5-3.5 can suppress the ionization of silanol groups, thus minimizing these secondary interactions.
-
Solution 2: Use an End-Capped Column: Employing a high-quality, end-capped C18 column where the residual silanol groups are chemically bonded with a small silylating agent can significantly reduce tailing.
-
Solution 3: Add a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA), into the mobile phase (e.g., 0.1% v/v) can help to mask the active silanol groups.
-
-
Low Buffer Concentration: An insufficient buffer concentration in the mobile phase may not effectively control the on-column pH, leading to inconsistent interactions and peak tailing.
-
Solution: Ensure your buffer concentration is adequate, typically in the range of 10-50 mM.
-
-
Column Overload: Injecting a sample with a high concentration of this compound can saturate the stationary phase, resulting in peak distortion.
-
Solution: Try reducing the injection volume or diluting your sample.
-
Q2: My this compound peak is showing fronting. What could be the cause?
A2: Peak fronting is often indicative of an issue with the sample solvent or sample concentration.
-
Incompatible Sample Solvent: If your sample is dissolved in a solvent that is significantly stronger (i.e., has more eluting power) than your mobile phase, the analyte can travel through the initial part of the column too quickly, causing fronting.
-
Solution: Whenever possible, dissolve your sample in the mobile phase. If this is not feasible, use a solvent that is weaker than or of similar strength to the mobile phase.
-
-
Sample Overload (Concentration): Injecting an overly concentrated sample can also lead to fronting.
-
Solution: Dilute your sample and reinject.
-
Q3: I am observing extraneous peaks in my chromatogram. What are they and how can I get rid of them?
A3: Extraneous peaks can arise from several sources, including degradation of the analyte, impurities in the sample or mobile phase, or carryover from previous injections.
-
Degradation Products: this compound can degrade, particularly through the elimination of the 3-acetyl group to form deacetylcephaloglycin, which may further undergo lactonization.[1] Hydrolysis of the side chain amide linkage is another degradation pathway.[1]
-
Solution: To confirm if the extra peaks are degradation products, a forced degradation study can be performed. If degradation is an issue, ensure proper sample handling and storage. Use a stability-indicating method to separate the main peak from its degradation products.
-
-
Mobile Phase Contamination: Impurities in the mobile phase can appear as peaks, especially in gradient elution.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared buffers. Filter all mobile phases through a 0.45 µm or smaller filter before use.
-
-
Sample Carryover: Residual sample from a previous injection can appear as a ghost peak in the current chromatogram.
-
Solution: Implement a robust needle wash protocol in your autosampler method. Injecting a blank solvent run can help confirm carryover.
-
Frequently Asked Questions (FAQs)
Q: What are typical starting parameters for a this compound HPLC assay?
A: Based on methods for related cephalosporins, a good starting point for a reversed-phase HPLC method for this compound would be:
| Parameter | Recommended Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol). A reversed-phase ion-pair HPLC method has also been successfully used.[1] |
| Flow Rate | 0.8 - 1.5 mL/min |
| Detection | UV at 254 nm or 260 nm |
| Column Temperature | Ambient or controlled at 25-30 °C |
| Injection Volume | 10 - 20 µL |
Q: How can I improve the resolution between this compound and its degradation products?
A: To improve resolution, you can try the following:
-
Optimize Mobile Phase Composition: Adjust the ratio of the organic modifier to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention times and may improve the separation of closely eluting peaks.
-
Change the pH of the Mobile Phase: Altering the pH can change the ionization state of this compound and its degradation products, which can significantly impact their retention and selectivity.
-
Use a Different Column: If optimizing the mobile phase is not sufficient, consider trying a column with a different stationary phase (e.g., C8) or a different particle size.
-
Employ Gradient Elution: A gradient elution, where the mobile phase composition is changed over the course of the run, can be effective for separating complex mixtures of the parent drug and its degradation products.
Q: What are the key metabolites or degradation products of this compound I should be aware of?
A: The primary biotransformation pathways for this compound involve the elimination of the 3-acetyl group and hydrolysis of the side chain amide linkage.[1] Key metabolites and degradation products to monitor include:
-
Deacetylcephaloglycin
-
Deacetylcephaloglycin lactone
-
Benzoyl formic acid[1]
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for this compound
This protocol is a starting point and may require optimization for specific applications.
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Prepare a filtered and degassed mixture of 0.05 M potassium phosphate buffer (pH 4.5) and acetonitrile (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase to achieve a final concentration within the linear range of the assay.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Identify and quantify the this compound peak based on the retention time and peak area of the standard.
-
Visualizations
Caption: A troubleshooting workflow for common this compound HPLC analysis issues.
References
Troubleshooting poor peak resolution in Cefaloglycin chromatography
Welcome to the technical support center for Cefaloglycin chromatography. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the HPLC analysis of this compound, with a primary focus on achieving optimal peak resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution in this compound chromatography?
Poor peak resolution in the HPLC analysis of this compound is typically attributed to one or a combination of the following factors:
-
Inappropriate Mobile Phase Composition: The pH, organic modifier (e.g., acetonitrile, methanol), and buffer concentration of the mobile phase are critical for achieving good separation. For cephalosporins like this compound, the mobile phase pH should be carefully controlled, ideally at least 2 pH units away from the analyte's pKa to ensure a single ionic form.
-
Unsuitable Stationary Phase: The choice of HPLC column is crucial. A standard C18 column is often a good starting point, but depending on the specific separation needs, other column chemistries like C8 or phenyl-hexyl might provide better selectivity.
-
Low Column Efficiency: This can be a result of a poorly packed column, an old or degraded column, or operating at a suboptimal flow rate. Column efficiency is influenced by column length and particle size.
-
Peak Tailing or Fronting: Asymmetrical peaks can significantly impact resolution. Peak tailing is often caused by secondary interactions with the stationary phase (e.g., with residual silanols), while peak fronting can be a result of column overload or poor sample solubility.[1][2]
-
Extra-Column Volume: Excessive tubing length or poorly made connections can lead to band broadening and decreased resolution.[3]
-
Sample Overload: Injecting too much sample can lead to broad, asymmetrical peaks.[1][2]
Q2: How can I improve the separation of this compound from its degradation products or related impurities?
Improving the separation from degradation products often requires adjusting the selectivity of your HPLC method. Here are some strategies:
-
Optimize Mobile Phase pH: The ionization state of this compound and its impurities can be manipulated by changing the mobile phase pH, which in turn affects their retention times.
-
Change the Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to different solvent-analyte interactions.
-
Adjust the Gradient Slope (for gradient elution): A shallower gradient can increase the separation between closely eluting peaks.
-
Modify Buffer Concentration: Adjusting the buffer concentration (typically in the range of 10-50 mM) can influence peak shape and retention.
-
Select a Different Column: If mobile phase optimization is insufficient, trying a column with a different stationary phase (e.g., phenyl-hexyl) can provide alternative selectivity.
Q3: What are typical starting conditions for developing an HPLC method for this compound?
Based on methods for structurally similar first-generation cephalosporins, a good starting point for a reversed-phase HPLC method for this compound would be:
| Parameter | Recommended Starting Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A mixture of a buffer (e.g., phosphate or acetate) and an organic solvent (acetonitrile or methanol). A common starting point is a buffered aqueous phase and an organic modifier in a ratio of 90:10 or 80:20. |
| pH | Adjusted to a range of 3.0 - 7.0. The optimal pH will depend on the pKa of this compound. |
| Detection | UV at approximately 254 nm or 260 nm. |
| Flow Rate | 0.8 - 1.5 mL/min |
| Temperature | 25 - 40°C |
| Injection Volume | 10 - 20 µL |
These parameters should be systematically optimized to achieve the desired resolution and peak shape for your specific application.
Troubleshooting Guides
Problem: Poor Peak Resolution
This guide will walk you through a systematic approach to troubleshooting and resolving poor peak resolution in your this compound chromatography.
Caption: Troubleshooting workflow for poor peak resolution in this compound HPLC.
Problem: Peak Tailing
Peak tailing is a common issue that can lead to poor resolution and inaccurate integration.
Caption: Troubleshooting guide for addressing peak tailing in this compound chromatography.
Problem: Peak Fronting
Peak fronting is less common than tailing but can also negatively affect resolution.
Caption: Troubleshooting guide for addressing peak fronting in this compound chromatography.
Experimental Protocols
Detailed Method for this compound Analysis by RP-HPLC
This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.
1. Objective: To develop and validate a method for the quantification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
3. Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Instrument | HPLC system with UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 4.5 with orthophosphoric acid) : Acetonitrile (85:15 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
4. Preparation of Solutions:
-
Buffer Preparation (20 mM Potassium Dihydrogen Phosphate, pH 4.5): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 4.5 with orthophosphoric acid.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the ratio of 85:15 (v/v). Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 1-50 µg/mL using the mobile phase as the diluent.
5. System Suitability: Before sample analysis, inject the working standard solution (e.g., 20 µg/mL) six times. The system is suitable for use if the relative standard deviation (RSD) for the peak area is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.
6. Analysis Procedure: Inject 20 µL of the standard and sample solutions into the chromatograph, record the chromatograms, and measure the peak areas.
7. Calculations: Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the working standard solutions.
This guide provides a comprehensive starting point for troubleshooting poor peak resolution in this compound chromatography. For further assistance, consulting relevant pharmacopeial monographs and scientific literature is recommended.
References
Addressing variability in Cefaloglycin MIC assay results
Disclaimer: Cefaloglycin is an older cephalosporin antibiotic that is no longer in common clinical use. Consequently, specific and current data on its MIC assay variability, quality control ranges, and troubleshooting are limited. The following guidance is based on general principles for cephalosporin and beta-lactam antimicrobial susceptibility testing and may not be specific to this compound. Users should validate their own laboratory-specific procedures and establish internal quality control parameters.
Frequently Asked Questions (FAQs)
Q1: What is a Minimum Inhibitory Concentration (MIC) assay and why is it important for this compound?
An MIC assay determines the lowest concentration of an antimicrobial agent, in this case, this compound, that prevents the visible growth of a microorganism in vitro.[1][2][3] This is a critical metric in research and drug development to understand the potency of an antibiotic against specific bacteria.
Q2: Which factors can influence the results of a this compound MIC assay?
Several factors can introduce variability into MIC assay results for cephalosporins like this compound. These include:
-
Inoculum Size: The number of bacteria used in the test can significantly impact the MIC value, a phenomenon known as the "inoculum effect," which is particularly relevant for beta-lactam antibiotics.[4][5][6][7]
-
Incubation Time and Temperature: Deviations from the recommended incubation time and temperature can affect bacterial growth and, consequently, the MIC reading.[8][9][10][11][12]
-
Media Composition: The pH and concentration of divalent cations (e.g., calcium and magnesium) in the growth medium can influence the activity of some antibiotics.[13][14]
-
Quality of this compound: The purity and proper storage of the this compound powder are crucial for accurate results.
-
Bacterial Strain: The specific bacterial strain being tested, including the presence of resistance mechanisms like β-lactamase production, will determine the MIC.[15][16]
Q3: What are the standard methods for performing a this compound MIC assay?
The most common and standardized method for determining the MIC of antibiotics is the broth microdilution method.[14][17][18] This involves preparing two-fold serial dilutions of this compound in a 96-well microtiter plate and inoculating each well with a standardized bacterial suspension. Agar dilution is another reference method that can be used.[14]
Q4: What are appropriate quality control (QC) strains for a this compound MIC assay?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High MIC variability between experiments | Inconsistent inoculum preparation. | Ensure the bacterial suspension is standardized to a 0.5 McFarland standard before dilution and inoculation. |
| Variations in incubation conditions. | Strictly adhere to the recommended incubation time (e.g., 16-20 hours) and temperature (e.g., 35°C ± 2°C).[8][9][10][11][12] | |
| Contamination of the bacterial culture or media. | Use aseptic techniques throughout the procedure and check for purity of the bacterial culture before starting the assay. | |
| No bacterial growth in the positive control well | Inactive bacterial inoculum. | Use a fresh, viable bacterial culture. |
| Error in media preparation. | Ensure the growth medium is prepared correctly and supports the growth of the test organism. | |
| Growth in the negative control (sterility) well | Contamination of the media or reagents. | Use sterile media, diluents, and this compound stock solution. |
| Unexpectedly high or low MIC values for QC strains | Incorrect preparation of this compound stock solution. | Verify the calculations and weighing of the this compound powder. Ensure it is fully dissolved. |
| Degradation of this compound. | Use a fresh stock of this compound and store it according to the manufacturer's instructions. | |
| The QC strain has developed resistance or lost its expected phenotype. | Use a fresh, verified culture of the QC strain from a reputable source. |
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is a general guideline and should be adapted and validated by the end-user.
1. Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound analytical powder.
-
Dissolve the powder in a suitable solvent (e.g., sterile distilled water or a buffer recommended for cephalosporins) to create a high-concentration stock solution (e.g., 1024 µg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
2. Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This will result in a range of this compound concentrations.
3. Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 10 µL of the final bacterial suspension.
-
Include a positive control well (MHB with inoculum, no this compound) and a negative control well (MHB only).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.[1][2]
Visualizations
Caption: Workflow for a standard broth microdilution MIC assay.
Caption: A logical troubleshooting flow for inconsistent MIC assay results.
References
- 1. idexx.com [idexx.com]
- 2. idexx.co.uk [idexx.co.uk]
- 3. droracle.ai [droracle.ai]
- 4. Inoculum Effect with Cefazolin among Clinical Isolates of Methicillin-Susceptible Staphylococcus aureus: Frequency and Possible Cause of Cefazolin Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inoculum size effect on the MIC of cefoperazone, moxalactam, cefotaxime, cefoxitin and cephalothin for 118 strains of Haemophilus influenzae including 'tolerant' micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Effects of Incubation Time and Inoculation Level on the Stabilities of Bacteriostatic and Bactericidal Antibiotics against Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Influence of incubation temperature and time on the precision of MIC and disc diffusion antimicrobial susceptibility te… [ouci.dntb.gov.ua]
- 11. Effect of Incubation Temperature on Antibiotic Resistance and Virulence Factors of Acinetobacter baumannii ATCC 17978 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. Influence of medium composition on the cephalosporin C production with a highly productive strain Cephalosporium acremonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cephalosporin MIC Distribution of Extended-Spectrum-β-Lactamase- and pAmpC-Producing Escherichia coli and Klebsiella Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Factors that affect the in-vitro activity of cephalosporin antibiotics [pubmed.ncbi.nlm.nih.gov]
- 17. Variability of Beta-Lactam Broth Microdilution for Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. jmilabs.com [jmilabs.com]
- 20. journals.asm.org [journals.asm.org]
Technical Support Center: Cefaloglycin Solubility for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing Cefaloglycin for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is slightly soluble in water.[1] Its reported aqueous solubility is approximately 154 mg/L.[1] However, this value can be influenced by factors such as pH and temperature.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Q3: How does pH affect the solubility and stability of this compound?
A3: The pH of the solution is a critical factor for both the solubility and stability of this compound. Cephalosporins, in general, exhibit pH-dependent degradation. The degradation of this compound's β-lactam ring is catalyzed by both acidic and alkaline conditions.[2] The minimum degradation rate for some cephalosporins is observed between pH 5.5 and 6.5.[3] For cell culture experiments, where the pH is typically maintained around 7.2-7.4, it is crucial to prepare fresh solutions and minimize the time the compound spends in the aqueous environment before use.
Q4: Can I use co-solvents to improve this compound solubility?
A4: Yes, co-solvents can be employed to enhance the solubility of poorly water-soluble drugs. However, the choice of co-solvent must be compatible with the specific in vitro assay and cell type being used, as some solvents can be cytotoxic. It is advisable to perform a vehicle control experiment to assess the effect of the co-solvent on the experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound does not dissolve in aqueous buffer. | Low intrinsic solubility of this compound. | 1. Prepare a high-concentration stock solution in DMSO. 2. Serially dilute the stock solution in the aqueous buffer or cell culture medium to the desired final concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts. |
| Incorrect pH of the buffer. | Adjust the pH of the aqueous buffer. Since this compound has an isoelectric point, its solubility is lowest at this pH. Moving the pH away from the isoelectric point can increase solubility. However, be mindful of the compound's stability at different pH values. | |
| Precipitation is observed after diluting the DMSO stock solution in aqueous media. | The final concentration exceeds the aqueous solubility of this compound. | 1. Lower the final concentration of this compound in the aqueous medium. 2. Increase the percentage of co-solvent (if permissible for the experiment) or add a non-ionic surfactant like Tween 80 to the final solution to aid in solubilization. Always include a vehicle control. |
| The solution was not prepared fresh. | Prepare the final working solution immediately before use. Cephalosporins can degrade in aqueous solutions, and the degradation products may have different solubility characteristics. | |
| Loss of antibacterial activity in the experiment. | Degradation of this compound in the experimental medium. | 1. Prepare fresh solutions for each experiment. 2. Minimize the exposure of the this compound solution to light and elevated temperatures. 3. Consider the stability of this compound at the pH of your experimental medium. The degradation of the β-lactam ring is a primary cause of inactivation.[2] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 405.4 g/mol )[1]
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 4.05 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution, but avoid excessive heat.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentration. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.
-
Mix the working solution thoroughly by gentle pipetting or inversion.
-
Use the working solution immediately in your in vitro experiment.
Visualizations
This compound's Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The following diagram illustrates the bacterial peptidoglycan synthesis pathway and the point of inhibition by this compound. This compound, a β-lactam antibiotic, targets and inactivates Penicillin-Binding Proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains.
Caption: Bacterial peptidoglycan synthesis pathway and inhibition by this compound.
Experimental Workflow for Preparing this compound Working Solutions
This workflow outlines the steps for preparing a this compound working solution from a DMSO stock for use in in vitro experiments.
Caption: Workflow for this compound solution preparation.
References
- 1. Cephaloglycin | C18H19N3O6S | CID 19150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of degradation of cefazolin and cephalexin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefaloglycin Aqueous Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cefaloglycin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading rapidly. What are the primary factors influencing its stability in an aqueous solution?
A1: this compound is susceptible to degradation in aqueous solutions, with stability being significantly influenced by pH, temperature, and the buffer system used. The primary degradation pathways involve the hydrolysis of the β-lactam ring, a critical component for its antibacterial activity.
Q2: What is the optimal pH range for maintaining this compound stability in solution?
A2: While specific optimal pH ranges can vary with temperature and buffer composition, this compound generally exhibits its greatest stability in the acidic to neutral pH range. For instance, the dihydrate form of this compound has an isoelectric point and a pH of maximum stability at approximately 4.5.[1] Extreme acidic or alkaline conditions can accelerate degradation.
Q3: How does temperature affect the stability of this compound solutions?
A3: Elevated temperatures significantly accelerate the degradation of this compound. For short-term storage of aqueous solutions, refrigeration at 2-8°C is recommended to minimize degradation.[2] Studies on other cephalosporins have shown a marked loss in potency at higher temperatures, such as 37°C.[3][4]
Q4: I've observed a color change in my this compound solution. What does this indicate?
A4: A change in the color of a this compound solution, often to a yellow hue, is a visual indicator of degradation.[5][6] This is a common observation with cephalosporin solutions and is associated with the formation of degradation products.[7] If a color change is observed, it is crucial to re-evaluate the solution's purity and potency.
Q5: Can the type of buffer I use impact the stability of my this compound solution?
A5: Yes, the buffer system can influence the rate of degradation. Some buffer species can act as catalysts in the degradation process. For example, phosphate and citrate buffers have been shown to enhance the degradation of other aminocephalosporins through general acid and base catalysis.[8] It is advisable to use a buffer system that has been validated for its compatibility with this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of potency in solution | Inappropriate pH: The pH of the solution may be too high or too low, accelerating hydrolysis of the β-lactam ring.[9] | Verify and adjust the pH of your solution to the optimal range for this compound stability (around pH 4.5).[1] Use a calibrated pH meter. |
| Elevated Temperature: Storage or experimental conditions are at a temperature that promotes rapid degradation.[4] | Store stock solutions and experimental samples at 2-8°C.[2] For experiments at higher temperatures, prepare fresh solutions and minimize the duration of exposure. | |
| Buffer Catalysis: The chosen buffer system may be actively participating in the degradation of this compound.[8] | If using phosphate or citrate buffers, consider switching to an alternative buffer system that has been shown to be more inert. | |
| Unexpected peaks in HPLC chromatogram | Degradation Products: The new peaks likely correspond to this compound degradation products. | Characterize the degradation products using appropriate analytical techniques (e.g., LC-MS). Review the degradation pathways of this compound to tentatively identify the peaks. |
| Precipitation in the solution | Low Solubility: this compound has limited solubility in water, and precipitation can occur, especially at higher concentrations or if the pH is near its isoelectric point without adequate solubilizing agents.[1] | Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent system. Adjusting the pH away from the isoelectric point may improve solubility. |
| Inconsistent experimental results | Solution Instability: The instability of this compound in the experimental medium is leading to variable concentrations over time. | Prepare fresh this compound solutions immediately before each experiment. If the experiment is lengthy, consider the rate of degradation and its potential impact on the results. |
Quantitative Data Summary
Table 1: pH-Dependent Degradation of Cephalosporins
| Cephalosporin | Condition | Half-life (approx.) | Reference |
| Cephaloglycin, Cephalothin, Cephaloridine | pH 1.0, 35°C | 25 hours | [9] |
Note: This table provides a comparative view of stability under acidic conditions. Specific degradation rates for this compound across a wider pH range would require further detailed kinetic studies.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Stability Assessment
This protocol outlines a general method for monitoring the degradation of this compound in an aqueous solution using HPLC.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or other suitable acid for pH adjustment
-
Buffer salts (e.g., sodium phosphate, if required)
-
Aqueous solution of this compound to be tested
2. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector
-
C18 reverse-phase analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
3. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). For example, starting with 5% acetonitrile and increasing to 50% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 20 µL
4. Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., water with minimal organic modifier for dissolution) at a known concentration. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Prepare the this compound aqueous solution for stability testing at the desired concentration, pH, and temperature.
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample solution.
-
Sample Dilution: If necessary, dilute the sample aliquot with the mobile phase to fall within the concentration range of the calibration curve.
-
Injection: Inject the prepared standards and samples onto the HPLC system.
-
Data Analysis:
-
Integrate the peak area of this compound in each chromatogram.
-
Use the calibration curve to determine the concentration of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: Major degradation pathways of this compound in aqueous solutions.
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. Cephaloglycin | C18H19N3O6S | CID 19150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3577-01-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Comparative stability of cephalothin and cefazolin in buffer or human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of cephalosporins in horse serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of three cephalosporin antibiotics in AutoDose Infusion System bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of Cefazolin Sodium in Polypropylene Syringes and Polyvinylchloride Minibags - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of Cephalosporins in Solution in Terms of the Colour of Solution and Impurities | Kuleshova | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 8. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of pH and temperature on Cefaloglycin degradation kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation kinetics of Cefaloglycin.
Frequently Asked Questions (FAQs)
Q1: My this compound peak area is decreasing rapidly, even in supposedly stable conditions. What could be the cause?
A1: Several factors could contribute to the rapid degradation of this compound. Firstly, this compound is known to be relatively unstable, particularly in acidic conditions. At a pH of 1.0 and a temperature of 35°C, its β-lactam ring is susceptible to hydrolysis, with a reported half-life of approximately 25 hours for some cephalosporins under these conditions.[1] Secondly, ensure your buffer solutions are accurately prepared and that the pH is stable over the course of the experiment. Small shifts in pH, especially towards more acidic or alkaline conditions, can significantly accelerate degradation. Finally, check for contaminants in your solvents or reagents that could catalyze degradation.
Q2: I am observing the formation of multiple degradation products in my HPLC chromatogram. Is this normal for this compound?
A2: Yes, the degradation of this compound can proceed through multiple pathways, leading to the formation of several degradation products. The primary mechanism of degradation for cephalosporins is the hydrolysis of the β-lactam ring.[1] Additionally, for this compound, intramolecular nucleophilic attack by the side-chain α-amino group on the β-lactam carbonyl can occur, particularly around pH 8, leading to the formation of diketopiperazine-type compounds.[1] Depending on the specific pH, temperature, and presence of buffers, you may observe different major and minor degradation products.
Q3: How does temperature affect the degradation rate of this compound?
A3: As with most chemical reactions, an increase in temperature will accelerate the degradation of this compound. The relationship between temperature and the degradation rate constant can be described by the Arrhenius equation. It is crucial to maintain precise temperature control during your experiments to ensure the reproducibility of your kinetic data. Even minor temperature fluctuations can lead to significant variations in the observed degradation rates.
Q4: What are the optimal storage conditions for this compound solutions to minimize degradation before analysis?
A4: To minimize degradation, this compound solutions should be prepared fresh whenever possible. If short-term storage is necessary, solutions should be kept at a low temperature (e.g., 2-8°C) and protected from light. The pH of the solution should be maintained in the region of maximum stability, which for many cephalosporins is in the weakly acidic to neutral pH range. However, the optimal pH for this compound stability should be experimentally determined.
Troubleshooting Guide for HPLC Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions with the stationary phase (silanol groups).- Inadequate buffer concentration in the mobile phase. | - Adjust the pH of the mobile phase to suppress silanol ionization (e.g., pH 2.5-3.5).- Use a high-quality, end-capped C18 column.- Increase the buffer concentration in your mobile phase (typically 10-50 mM). |
| Peak Fronting | - Sample solvent is stronger than the mobile phase.- Column overload. | - Dissolve your sample in the mobile phase or a weaker solvent.- Reduce the injection volume or dilute your sample. |
| Split Peaks | - Problem at the head of the column (e.g., void, contamination).- Co-elution with an impurity or degradation product. | - Reverse-flush the column with a strong solvent.- If the problem persists, replace the column.- Adjust the mobile phase composition or gradient to improve resolution. |
| Baseline Noise or Drift | - Air bubbles in the detector.- Contaminated mobile phase or column.- Leaks in the system. | - Purge the detector and pump to remove air bubbles.- Prepare fresh mobile phase and flush the system.- Check all fittings for leaks. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate.- Temperature variations. | - Ensure the mobile phase is well-mixed and degassed.- Check the pump for proper functioning.- Use a column oven to maintain a constant temperature. |
Quantitative Data on Cephalosporin Degradation Kinetics
Table 1: Representative Pseudo-First-Order Rate Constants (k) for Cephalosporin Degradation
| pH | Temperature (°C) | k (day⁻¹) | Half-life (t₁/₂) (days) |
| 1 | 60 | 0.79 | 0.88 |
| 3 | 60 | 0.61 | 1.14 |
| 5 | 60 | 0.44 | 1.58 |
| 7.4 | 0 | 0.06 | 11.55 |
| 7.4 | 8 | 0.06 | 11.55 |
| 7.4 | 25 | 0.65 | 1.07 |
| 7.4 | 37 | 1.27 | 0.55 |
| 7.4 | 60 | > 1.27 | < 0.55 |
| 10 | 25 | Rapid Degradation | < 10 minutes |
Note: The data in this table is illustrative and based on studies of other cephalosporins. Actual degradation rates for this compound will vary.
Experimental Protocols
Protocol for Determining the Effect of pH and Temperature on this compound Degradation
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate, citrate, and borate buffer components (analytical grade)
-
Hydrochloric acid and sodium hydroxide for pH adjustment
2. Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions with varying pH values (e.g., pH 2, 4, 6, 8, 10) at a constant ionic strength (e.g., 0.1 M).
-
Use appropriate buffer systems for each pH range (e.g., citrate for acidic pH, phosphate for neutral pH, borate for alkaline pH).
-
Verify the pH of each buffer solution using a calibrated pH meter.
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
For each kinetic run, dilute the stock solution with the appropriate pre-equilibrated buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
4. Kinetic Study:
-
For each pH value, incubate the this compound solutions at different constant temperatures (e.g., 25°C, 40°C, 50°C, 60°C) in a temperature-controlled water bath or oven.
-
At predetermined time intervals, withdraw an aliquot of the sample.
-
Immediately quench the degradation reaction by diluting the aliquot with cold mobile phase or by freezing the sample until analysis.
5. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., 0.01 M sodium acetate) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized for the separation of this compound from its degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., ~260 nm).
-
Injection Volume: 20 µL.
-
Inject the samples from the kinetic study and record the peak area of the this compound peak at each time point.
6. Data Analysis:
-
Plot the natural logarithm of the this compound concentration (or peak area) versus time for each pH and temperature condition.
-
If the plot is linear, the degradation follows pseudo-first-order kinetics. The slope of the line will be the negative of the pseudo-first-order rate constant (k).
-
Calculate the half-life (t₁/₂) for each condition using the equation: t₁/₂ = 0.693 / k.
-
To determine the activation energy, plot the natural logarithm of the rate constants (ln k) against the reciprocal of the absolute temperature (1/T) (Arrhenius plot). The slope of this plot is equal to -Ea/R, where Ea is the activation energy and R is the gas constant.
Visualizations
References
Technical Support Center: Cefaloglycin Impurity Identification and Characterization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Cefaloglycin impurities.
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities of this compound?
A1: Due to the limited specific public data on this compound impurities, expectations are based on its chemical structure and the known degradation pathways of structurally similar β-lactam antibiotics, particularly other first-generation cephalosporins. Potential impurities can be broadly categorized as:
-
Process-related impurities: These are substances related to the synthesis of this compound, including starting materials, intermediates, and by-products. The specific impurities will depend on the synthetic route used.
-
Degradation products: These form during storage or under stress conditions (e.g., exposure to light, heat, humidity, or non-optimal pH). For this compound, key degradation pathways include hydrolysis of the β-lactam ring and the ester linkage at the C-3 position.[1]
-
Polymers: Like other β-lactam antibiotics, this compound may form polymeric impurities, which can be a concern for allergenicity.
Q2: What are the primary degradation pathways for this compound?
A2: The degradation of this compound is expected to follow pathways common to cephalosporins with a 3-acetoxymethyl group and an α-amino acyl side chain. The main degradation routes are:
-
Hydrolysis of the β-lactam ring: This is a common degradation pathway for all penicillin and cephalosporin antibiotics and leads to a loss of antibacterial activity. This can be catalyzed by acid or base.[1]
-
Intramolecular aminolysis: At near-neutral pH (around pH 8), the α-amino group in the C-7 side chain can act as an internal nucleophile, attacking the β-lactam carbonyl group. This leads to the formation of a diketopiperazine-type derivative. This pathway is also observed for structurally similar compounds like cephalexin and cephradine.[1]
-
Hydrolysis of the 3-acetoxymethyl ester: The ester group at the C-3 position is susceptible to hydrolysis, which occurs more rapidly than the hydrolysis of the β-lactam ring.[1] This results in the formation of a deacetylthis compound intermediate, which can then lactonize.[1]
Q3: Are there official monographs for this compound and its impurities?
A3: As of our latest search, there does not appear to be a specific, official monograph for this compound in major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.). This means there isn't a standardized, publicly available list of specified impurities and their limits for this compound. Therefore, impurity identification and control strategies often rely on scientific literature, forced degradation studies, and analytical data for structurally related compounds.
Q4: What are the most suitable analytical techniques for identifying and quantifying this compound impurities?
A4: The most powerful and commonly used technique is High-Performance Liquid Chromatography (HPLC), particularly in a stability-indicating mode. An effective HPLC method should be able to separate the main this compound peak from all potential impurities and degradation products. For structural elucidation of unknown impurities, hyphenated techniques are indispensable:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information and fragmentation patterns, which are crucial for identifying unknown structures.
-
Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information for the definitive identification of isolated impurities.
Troubleshooting Guides
Issue 1: Poor resolution between this compound and an impurity peak in HPLC.
| Possible Cause | Suggested Solution |
| Inappropriate mobile phase composition. | Modify the organic solvent-to-buffer ratio. A gradient elution may be necessary to resolve all peaks effectively. |
| Incorrect pH of the mobile phase buffer. | Adjust the pH of the buffer. Small changes in pH can significantly impact the retention and selectivity of ionizable compounds like this compound and its impurities. |
| Unsuitable column. | Try a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size for higher efficiency. |
| Inadequate temperature control. | Ensure the column oven is set to a stable and optimal temperature. |
Issue 2: Appearance of new, unexpected peaks during a stability study.
| Possible Cause | Suggested Solution |
| Degradation of the sample. | This is the expected outcome of a stability study. Proceed with the characterization of these new peaks using LC-MS and other spectroscopic techniques to identify the degradation products. |
| Contamination of the sample or mobile phase. | Prepare fresh mobile phase and re-inject a known standard to rule out contamination. Ensure proper sample handling and storage. |
| Interaction with excipients (for drug product). | Perform forced degradation studies on the placebo to identify any degradants originating from the excipients. |
Issue 3: Inconsistent retention times.
| Possible Cause | Suggested Solution |
| Inadequate column equilibration. | Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analytical run. |
| Fluctuation in mobile phase composition. | If preparing the mobile phase manually, ensure accurate measurements. Use a high-quality HPLC pump and degasser. |
| Column degradation. | The column may be nearing the end of its life. Replace the column and consider using a guard column to extend its lifespan. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. |
Experimental Protocols
Note: The following protocols are based on methods developed for structurally similar cephalosporins (e.g., cephalexin) and should be considered as a starting point. These methods must be fully validated for the analysis of this compound and its specific impurities.
Stability-Indicating HPLC Method (Adapted from Cephalexin Methods)
This method is designed to separate this compound from its potential degradation products.
Table 1: Suggested HPLC Parameters for this compound Impurity Profiling
| Parameter | Suggested Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.05 M Ammonium Acetate Buffer (pH 4.5) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start with 5% B, increase to 40% B over 30 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Forced Degradation Studies
Forced degradation studies are essential to generate potential degradation products and to demonstrate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 2-4 hours. Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve this compound in 0.01 M NaOH at room temperature for 1-2 hours. Neutralize the solution before injection.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 4-6 hours.
-
Thermal Degradation: Expose solid this compound powder to 80°C for 24-48 hours. Dissolve in a suitable diluent before analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
Visualizations
Caption: Workflow for the identification and characterization of this compound impurities.
Caption: Proposed major degradation pathways for this compound.
References
Minimizing interference in Cefaloglycin bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize interference in Cefaloglycin bioassays.
Troubleshooting Guides
This section addresses specific issues that may be encountered during this compound bioassay experiments.
Issue 1: Inconsistent or Unexpected Zone Sizes in Agar Diffusion Assays
| Potential Cause | Recommended Solution |
| Inoculum Density | Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard to achieve a consistent bacterial lawn. |
| Agar Depth | Maintain a uniform agar depth of 4 mm in all plates. Shallower agar can lead to larger zones, while deeper agar can result in smaller zones. |
| pH of Medium | The pH of the assay medium can significantly influence the activity of this compound. For cephalosporins, it is recommended to use a medium adjusted to a pH of approximately 6.0.[1] |
| Incubation Time & Temperature | Adhere strictly to the validated incubation time and temperature. Variations can affect the growth rate of the test organism and the diffusion of the antibiotic. |
| Disk Potency | Use antibiotic disks from a reliable supplier and store them under recommended conditions to prevent degradation of this compound. |
Issue 2: High Variability in Results Between Replicates
| Potential Cause | Recommended Solution |
| Pipetting Errors | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent sample and standard application. |
| Uneven Inoculum | Ensure the inoculum is spread evenly across the agar surface to create a uniform lawn of bacterial growth. |
| Improper Plate Storage | Store prepared assay plates in a manner that prevents condensation from dripping onto the agar surface, which can interfere with antibiotic diffusion and microbial growth. |
Issue 3: No Zone of Inhibition for a Known Active Sample
| Potential Cause | Recommended Solution |
| Resistant Test Organism | Verify the susceptibility of the test organism strain to this compound. Sub-culture the test organism from a fresh stock. |
| Inactivated Antibiotic | Check the expiration date and storage conditions of the this compound standard and sample. Prepare fresh solutions. |
| Incorrect Assay Medium | Ensure the correct medium is used and that it does not contain any components that may inhibit the activity of this compound. |
Frequently Asked Questions (FAQs)
General Questions
-
What are the common test organisms used for this compound bioassays?
-
Commonly used test organisms for cephalosporin bioassays include Staphylococcus aureus and Bacillus subtilis. Specific strains, such as Sarcina lutea (a synonym for Micrococcus luteus), have also been used for the detection of this compound and its metabolites.[2]
-
-
What are the typical methods for this compound bioassays?
-
The most common methods are the cylinder-plate (agar diffusion) assay and the turbidimetric (tube) assay. Thin-layer and paper chromatography can also be used for the detection and quantification of this compound and its active metabolites.[2]
-
Interference and Contamination
-
What is a "matrix effect" and how can it interfere with my this compound bioassay?
-
A matrix effect occurs when components in the sample (e.g., serum, urine) interfere with the analytical measurement of this compound.[3][4] This can lead to either an underestimation or overestimation of the antibiotic concentration. To minimize matrix effects, it is crucial to prepare standards in a matrix that closely matches the sample matrix. Sample dilution can also help to reduce these effects.
-
-
How can I minimize the risk of contamination in my bioassay?
-
Employ strict aseptic techniques throughout the entire procedure. Use sterile equipment and media, and work in a clean and controlled environment such as a laminar flow hood.
-
Cross-Reactivity
-
Is there a risk of cross-reactivity with other antibiotics in a this compound bioassay?
-
Yes, particularly with other β-lactam antibiotics. Cross-reactivity is more likely to occur with other first-generation cephalosporins and some penicillins that share similar side-chain structures.[5][6] For instance, subjects with an allergy to ampicillin may also react to this compound due to structural similarities.[7] Second and third-generation cephalosporins are less likely to show cross-reactivity.[8]
-
Experimental Protocols
Key Experiment: Cylinder-Plate Agar Diffusion Bioassay for this compound
This protocol is based on general principles for cephalosporin bioassays.
1. Preparation of Media and Test Organism
-
Medium: Prepare Mueller-Hinton Agar and adjust the pH to 6.0.[1] Sterilize by autoclaving.
-
Test Organism: Use a susceptible strain of Staphylococcus aureus (e.g., ATCC 29737).
-
Inoculum Preparation: Suspend bacterial growth from a fresh agar slant in sterile saline to match the turbidity of a 0.5 McFarland standard.
2. Assay Plate Preparation
-
Inoculate the molten Mueller-Hinton Agar (cooled to 45-50°C) with the standardized bacterial suspension.
-
Pour the inoculated agar into sterile petri dishes to a uniform depth of 4 mm.
-
Allow the agar to solidify completely.
3. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve in an appropriate solvent to prepare a stock solution.
-
Standard Curve: Prepare a series of dilutions from the stock solution to create a standard curve with at least five concentration points.
-
Sample Preparation: Dilute the test sample to an expected concentration within the range of the standard curve.
4. Assay Procedure
-
Place sterile stainless steel or porcelain cylinders vertically on the surface of the solidified agar.
-
Carefully fill the cylinders with the standard and sample solutions.
-
Incubate the plates at 37°C for 16-18 hours.
5. Data Analysis
-
Measure the diameter of the zones of inhibition to the nearest 0.1 mm.
-
Plot the zone diameter squared against the logarithm of the this compound concentration for the standards.
-
Determine the concentration of this compound in the sample by interpolating its zone diameter on the standard curve.
Quantitative Data
The following table summarizes validation parameters for a microbiological assay of a first-generation cephalosporin, Cefazolin, which can be considered representative for this compound bioassays.
| Parameter | Result | Reference |
| Linearity (r²) | 0.9999 (Reference Substance), 0.9995 (Sample) | [9] |
| Concentration Range | 6 to 11.76 µg/mL | [9] |
| Precision (RSD) | < 2.0% | [9] |
| Accuracy | 99.92% | [9] |
Note: This data is for Cefazolin and serves as an illustrative example. Validation parameters should be established specifically for each this compound assay.
Visualizations
References
- 1. Influence of medium and diluent pH and diffusion time on antibiotic bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method for the detection and quantitative assay of cephaloglycin and its biologically active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent analytical methods for cephalosporins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cephalosporins’ Cross-Reactivity and the High Degree of Required Knowledge. Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Cross-Reactivity Between Penicillins and Cephalosporins in Children with a History of Cephalosporin Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In patients allergic to penicillin, consider second and third generation cephalosporins for life threatening infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a microbiological assay by turbidimetry to determine the potency of cefazolin sodium in the lyophilized powder form - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Mitigating Cefaloglycin-Induced Nephrotoxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to mitigating cefaloglycin-induced nephrotoxicity in animal studies. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced nephrotoxicity?
A1: this compound-induced nephrotoxicity primarily results from its accumulation in the proximal renal tubular cells.[1][2] The drug is actively transported into these cells via the organic anion transport system.[1][2] This leads to mitochondrial injury, impairing cellular respiration, and inducing oxidative stress through the depletion of reduced glutathione (GSH).[3][4] Unlike some other cephalosporins, the damage from this compound may be more irreversible due to stronger binding to intracellular targets or a more potent initial insult.[1]
Q2: Which animal model is suitable for studying this compound nephrotoxicity?
A2: The rabbit is a well-documented and suitable animal model for studying this compound-induced nephrotoxicity.[1][5][6] Studies have shown that rabbits exhibit dose-dependent renal damage in response to this compound administration.
Q3: What are the key biomarkers to assess this compound-induced kidney injury?
A3: Key biomarkers include measurements of renal function and markers of cellular damage. Standard indicators are blood urea nitrogen (BUN) and serum creatinine. For more specific assessments of tubular injury, urinary markers such as Kidney Injury Molecule-1 (KIM-1), and assessment of oxidative stress markers like malondialdehyde (MDA) and glutathione (GSH) levels in renal tissue are recommended.[3] Histopathological examination of kidney tissue is also crucial to identify proximal tubular necrosis.[1]
Q4: What are potential strategies to mitigate this compound nephrotoxicity in animal studies?
A4: Co-administration of certain other beta-lactam antibiotics, such as benzylpenicillin, has been shown to be protective against this compound-induced nephrotoxicity without significantly reducing its cortical concentration.[5] This suggests a mechanism beyond simple competition for transport. Additionally, the use of antioxidants could be a potential strategy, given the role of oxidative stress in the toxic mechanism of similar cephalosporins.[3]
Troubleshooting Guides
| Problem/Observation | Potential Cause | Troubleshooting Steps |
| High variability in nephrotoxicity markers between animals in the same group. | 1. Inconsistent drug administration.2. Dehydration in some animals.3. Underlying subclinical renal conditions. | 1. Ensure precise and consistent dosing and administration technique (e.g., intravenous infusion rate).2. Ensure all animals have free access to water and monitor for signs of dehydration.3. Perform a baseline renal function test before starting the experiment to exclude animals with pre-existing conditions. |
| No significant signs of nephrotoxicity at the expected dose. | 1. Incorrect dosage calculation.2. Animal strain is less sensitive.3. Insufficient duration of treatment. | 1. Double-check all dosage calculations and the concentration of the this compound solution.2. Review literature for the sensitivity of the specific animal strain being used. A dose-response study may be necessary.3. This compound can be cumulatively toxic; consider extending the treatment period.[1] |
| Unexpected mortality in the experimental group. | 1. The dose of this compound is too high, leading to acute renal failure.2. Severe systemic toxicity beyond nephrotoxicity. | 1. Reduce the dosage of this compound. A dose of 100 mg/kg has been shown to induce significant, but not necessarily lethal, damage in rabbits.[1]2. Monitor animals closely for signs of distress and consider humane endpoints. |
| Mitigating agent shows no protective effect. | 1. Inappropriate dosage of the mitigating agent.2. Incorrect timing of administration.3. The mitigating agent is ineffective against the specific mechanism of this compound toxicity. | 1. Perform a dose-response study for the mitigating agent.2. Administer the protective agent prior to or concurrently with this compound. The timing can be critical.3. Re-evaluate the mechanism of action of the mitigating agent in the context of this compound's known mitochondrial and oxidative stress effects. |
Quantitative Data Summary
Table 1: this compound Dosage and Effects in Rabbit Model
| Parameter | Dosage | Animal Model | Observed Effect | Reference |
| This compound | 100 mg/kg | Rabbit | Produces significant proximal renal tubular necrosis, comparable to 150 mg/kg of cephaloridine. | [1] |
| This compound | Not Specified | Rabbit | Depletion of reduced glutathione (GSH) in renal cortex. | [3] |
Table 2: Mitigation Strategy for this compound Nephrotoxicity
| Mitigating Agent | Dosage | Animal Model | Observed Effect | Reference |
| Benzylpenicillin | Not Specified | Rabbit | Protection against this compound-induced nephrotoxicity. | [5] |
Experimental Protocols
Protocol 1: Induction of this compound Nephrotoxicity in Rabbits
Objective: To induce reproducible nephrotoxicity in a rabbit model using this compound.
Materials:
-
Male New Zealand white rabbits (2-3 kg)
-
This compound powder for injection
-
Sterile 0.9% saline solution
-
Animal restraints
-
Intravenous infusion pump
-
Blood collection tubes (for serum)
-
Urine collection apparatus
-
Materials for tissue harvesting and fixation (e.g., formalin)
Procedure:
-
Animal Acclimatization: Acclimatize rabbits for at least one week before the experiment with free access to food and water.
-
Baseline Measurements: Collect baseline blood and urine samples to determine initial serum creatinine, BUN, and other relevant biomarkers.
-
This compound Preparation: Prepare a fresh solution of this compound in sterile saline.
-
Administration: Administer a single dose of 100 mg/kg this compound via a marginal ear vein. An intravenous infusion over a set period is recommended for consistent delivery.
-
Monitoring: Monitor the animals for clinical signs of toxicity. Collect blood and urine samples at predetermined time points (e.g., 24, 48, and 72 hours post-injection).
-
Endpoint and Sample Collection: At the end of the study period, euthanize the animals. Harvest the kidneys for histopathological analysis and biochemical assays (e.g., oxidative stress markers). One kidney should be fixed in 10% neutral buffered formalin, and the other can be snap-frozen for biochemical analysis.
Protocol 2: Mitigation of this compound Nephrotoxicity with Benzylpenicillin
Objective: To evaluate the protective effect of benzylpenicillin against this compound-induced nephrotoxicity.
Procedure: This protocol follows the same steps as Protocol 1, with the addition of a benzylpenicillin treatment group.
-
Experimental Groups:
-
Group 1: Control (saline vehicle)
-
Group 2: this compound (100 mg/kg)
-
Group 3: Benzylpenicillin + this compound
-
Group 4: Benzylpenicillin alone
-
-
Benzylpenicillin Administration: Administer benzylpenicillin intravenously. Based on similar studies, a pre-treatment of 30-60 minutes before this compound administration is a logical starting point. The exact dosage should be determined from preliminary or literature-based dose-ranging studies.
-
This compound Administration: Administer this compound as described in Protocol 1.
-
Monitoring and Analysis: Follow the same monitoring and analysis procedures as in Protocol 1 to compare the outcomes between the different groups.
Visualizations
Caption: Proposed signaling pathway of this compound-induced nephrotoxicity.
Caption: Experimental workflow for mitigating this compound nephrotoxicity.
References
- 1. Cephalosporin nephrotoxicity. Transport, cytotoxicity and mitochondrial toxicity of cephaloglycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Renal transport of antibiotics and nephrotoxicity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative and mitochondrial toxic effects of cephalosporin antibiotics in the kidney. A comparative study of cephaloridine and cephaloglycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathogenesis of nephrotoxicity of cephalosporins and aminoglycosides: a review of current concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prevention of cephalosporin nephrotoxicity by other cephalosporins and by penicillins without significant inhibition of renal cortical uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative toxicities of cephalosporin antibiotics in a rabbit kidney cell line (LLC-RK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefaloglycin Degradation Pathways: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Cefaloglycin under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, a first-generation cephalosporin, primarily degrades through hydrolysis of its β-lactam ring. The specific pathway is highly dependent on the pH of the solution. Under acidic conditions, direct hydrolysis of the β-lactam bond is the main route. In neutral to slightly alkaline conditions (around pH 8), the degradation is often initiated by an intramolecular nucleophilic attack from the α-amino group of the C-7 side chain on the β-lactam carbonyl group, leading to the formation of diketopiperazine-type products.[1] Other potential degradation pathways, common to cephalosporins, include oxidation of the thioether sulfur in the dihydrothiazine ring and photolytic degradation upon exposure to light.[2][3]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound is significantly influenced by pH. It is relatively unstable in acidic solutions, where the β-lactam hydrolysis has a half-life of about 25 hours at pH 1.0 and 35°C.[1] The degradation rate is slower in the neutral pH range. Around pH 8, the degradation rate increases again due to the intramolecular aminolysis mechanism.[1]
Q3: What are the expected degradation products of this compound under hydrolytic stress?
A3: Under acidic conditions, the primary degradation product results from the cleavage of the β-lactam ring. In neutral to alkaline solutions, the main degradation products are diketopiperazine-type compounds formed through intramolecular aminolysis.[1] It is also possible to observe products arising from the hydrolysis of the acetyl group at the C-3 position, which can then lactonize.[1]
Q4: Is this compound susceptible to oxidative degradation?
A4: While specific studies on this compound are limited, cephalosporins, in general, are susceptible to oxidation. The thioether sulfur in the dihydrothiazine ring is a common site for oxidation, which can lead to the formation of sulfoxide derivatives.[3] Forced degradation studies often employ oxidizing agents like hydrogen peroxide to investigate this pathway.[4]
Q5: What is the impact of light exposure on this compound stability?
A5: Photodegradation can be a significant degradation pathway for cephalosporins in aqueous solutions.[5] Exposure to UV or even visible light can lead to the formation of various photoproducts. The specific photolytic degradation pathway for this compound is not well-documented, but studies on similar cephalosporins suggest that decarboxylation can be a possible outcome of direct photolysis.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound potency in solution. | - Inappropriate pH of the solution (highly acidic or alkaline).- Exposure to elevated temperatures.- Accidental exposure to light. | - Adjust the pH to a more stable range (near neutral, if possible for the experiment).- Store solutions at recommended temperatures (e.g., 2-8°C) and protect from light.- Prepare fresh solutions before use. |
| Appearance of unexpected peaks in HPLC analysis. | - Degradation of this compound has occurred.- Interaction with excipients or other components in the formulation.- Contamination of the sample or mobile phase. | - Confirm the identity of the new peaks using LC-MS/MS.- Perform forced degradation studies on the drug substance alone to identify its intrinsic degradation products.- Ensure the purity of all reagents and solvents. |
| Inconsistent degradation rates between experiments. | - Poor control of stress conditions (pH, temperature, light intensity).- Variability in the initial concentration of this compound.- Inconsistent sample handling and preparation. | - Calibrate and monitor all equipment used for stress testing.- Use a consistent and accurately prepared starting concentration of the drug.- Standardize all experimental procedures and sample work-up steps. |
| Difficulty in separating this compound from its degradation products. | - Inadequate chromatographic method. | - Develop and validate a stability-indicating HPLC or UPLC method. This may involve optimizing the column, mobile phase composition, gradient, and detector wavelength. |
Data Presentation
Table 1: Summary of this compound Degradation under Different Stress Conditions (Illustrative)
| Stress Condition | Reagent/Parameter | Typical Observation | Major Degradation Products |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, RT to 60°C | Significant degradation | β-lactam ring cleavage products |
| Basic Hydrolysis | 0.01 M - 0.1 M NaOH, RT | Rapid degradation | Diketopiperazine-type compounds, β-lactam ring cleavage products |
| Neutral Hydrolysis | Water or buffer (pH 7), 60°C | Slower degradation compared to acidic/basic conditions | Products of direct water attack on the β-lactam ring |
| Oxidation | 3-30% H₂O₂, RT | Degradation observed | Sulfoxide derivatives |
| Photolysis | UV light (e.g., 254 nm), Visible light | Degradation observed | Photoproducts (e.g., decarboxylated species) |
Note: The extent of degradation is dependent on the specific conditions (reagent concentration, temperature, and duration of exposure). This table provides a general overview.
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 1 M HCl.
-
Incubate the mixture at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an appropriate amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 M NaOH.
-
Keep the mixture at room temperature for a shorter duration (e.g., 30 minutes, 1, 2, 4 hours) due to faster degradation.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.
-
-
Neutral Hydrolysis:
-
Dilute the stock solution with water or a neutral buffer (pH 7).
-
Heat the solution at a higher temperature (e.g., 80°C) for an extended period (e.g., 24-48 hours).
-
At each time point, withdraw an aliquot and dilute for analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC-UV or UPLC-MS/MS method to quantify the remaining this compound and identify the degradation products.
Protocol 2: Forced Degradation by Oxidation
-
Preparation of Sample: Prepare a solution of this compound in water or a suitable buffer at a concentration of approximately 1 mg/mL.
-
Oxidative Stress:
-
Add a solution of hydrogen peroxide (e.g., 3% or 30%) to the this compound solution.
-
Keep the mixture at room temperature and protect it from light.
-
Monitor the reaction for a specific period (e.g., up to 24 hours).
-
-
Sample Processing: At various time points, withdraw an aliquot and dilute it with the mobile phase to quench the reaction and prepare it for analysis.
-
Analysis: Analyze the samples by HPLC or UPLC-MS/MS to determine the extent of degradation and identify the oxidized products.
Protocol 3: Forced Degradation by Photolysis
-
Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) and place it in a photostable, transparent container. Also, prepare a control sample in a light-resistant container (e.g., wrapped in aluminum foil).
-
Light Exposure:
-
Expose the sample to a light source as per ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps) for a specified duration.
-
Keep the control sample under the same temperature conditions but protected from light.
-
-
Analysis: At predetermined time intervals, withdraw aliquots from both the exposed and control samples and analyze them using a stability-indicating method to assess the extent of photodegradation.
Visualizations
Caption: Major hydrolytic degradation pathways of this compound under different pH conditions.
Caption: General experimental workflow for forced degradation studies of this compound.
References
- 1. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of antibiotic Cephalosporin C in different water matrices by ionizing radiation: Degradation kinetics, pathways, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phototransformation of cephalosporin antibiotics in an aqueous environment results in higher toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Quantifying Cefaloglycin Metabolites
Welcome to the technical support center for the quantification of Cefaloglycin and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during bioanalytical experiments.
I. Troubleshooting Guides & FAQs
This section provides answers to specific issues you may encounter during the quantification of this compound and its metabolites.
FAQ 1: I am seeing variable and lower-than-expected concentrations of deacetylcephaloglycin in my samples. What could be the cause?
Answer:
Several factors can contribute to the variability and loss of deacetylcephaloglycin. The primary suspect is analyte instability. Deacetylcephaloglycin, being a beta-lactam, is susceptible to degradation. Here are the key aspects to investigate:
-
Sample Handling and Storage: Beta-lactam antibiotics are known to be unstable, with stability being temperature and pH-dependent.[1] To minimize degradation, plasma and urine samples should be processed as quickly as possible. If immediate analysis is not feasible, samples should be stored at -80°C.[1] Avoid repeated freeze-thaw cycles, as this can lead to significant degradation of cephalosporins.[2] For short-term storage (up to 24 hours), refrigeration at 2-8°C is preferable to room temperature.[1]
-
pH of the Matrix: The stability of cephalosporins can be influenced by the pH of the biological matrix. Acidic conditions can promote the degradation of this compound to deacetylcephaloglycin, followed by the formation of the deacetylcephaloglycin lactone.[3] It is crucial to maintain a consistent pH during sample preparation.
-
Enzymatic Degradation: Biological matrices contain enzymes that can potentially degrade this compound and its metabolites. Rapid sample processing and appropriate storage at low temperatures can help to minimize enzymatic activity.
FAQ 2: My chromatographic separation of this compound and its metabolites is poor, with co-eluting peaks.
Answer:
Achieving good chromatographic separation of a parent drug and its structurally similar metabolites can be challenging. Here are some troubleshooting steps:
-
Column Chemistry: A standard C18 column is a good starting point. However, due to the polar nature of some metabolites, such as phenylglycine, a column with a different selectivity, like a phenyl-hexyl or a polar-embedded column, might provide better resolution.
-
Mobile Phase Optimization:
-
pH: The pH of the mobile phase is a critical parameter. Adjusting the pH can alter the ionization state of the analytes and improve separation. A mobile phase containing a small percentage of formic acid is commonly used for the analysis of cephalosporins by LC-MS/MS.[4][5]
-
Organic Modifier: Experiment with different organic modifiers, such as acetonitrile and methanol. A gradient elution is typically necessary to resolve all compounds in a single run.
-
Ion-Pairing Agents: For highly polar metabolites that are difficult to retain on a reversed-phase column, the use of an ion-pairing agent in the mobile phase can be considered for HPLC-UV methods. However, these are generally not recommended for LC-MS/MS due to ion suppression.
-
FAQ 3: I am experiencing significant matrix effects, leading to poor accuracy and precision in my LC-MS/MS assay.
Answer:
Matrix effects, where components of the biological matrix interfere with the ionization of the analytes, are a common challenge in bioanalysis.[6] Here’s how to address this:
-
Sample Preparation: The choice of sample preparation technique is crucial for minimizing matrix effects.
-
Protein Precipitation (PPT): This is a simple and fast method but may not be sufficient to remove all interfering components.[3]
-
Solid-Phase Extraction (SPE): SPE can provide a much cleaner extract by selectively isolating the analytes of interest.[2] Developing a robust SPE protocol with appropriate sorbent selection and wash steps is highly recommended.
-
-
Stable Isotope Labeled Internal Standards (SIL-IS): The use of a SIL-IS for each analyte is the most effective way to compensate for matrix effects. The SIL-IS will co-elute with the analyte and experience similar ionization suppression or enhancement, thus ensuring accurate quantification.
-
Chromatographic Separation: Good chromatographic separation can help to move the analytes of interest away from regions of significant matrix interference.
FAQ 4: I am having difficulty detecting and quantifying phenylglycine and benzoyl formic acid.
Answer:
These metabolites present unique challenges due to their chemical properties:
-
Phenylglycine: As an underivatized amino acid, phenylglycine can be difficult to retain on traditional C18 columns and may elute in the void volume. A derivatization step or the use of a specialized column for amino acid analysis might be necessary for HPLC-based methods. For LC-MS/MS, careful optimization of the mobile phase and gradient may be sufficient for retention and separation.
-
Benzoyl Formic Acid: This is a small, polar molecule. Ensuring its retention and separation from other endogenous components in the matrix is key. A well-optimized gradient and a suitable column are essential.
Due to these challenges, the reported urinary excretion of phenylglycine is often low, with its chromatographic peak being too small for accurate determination in some studies.[7][8]
II. Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its metabolites.
Table 1: Urinary Excretion of this compound and its Metabolites in Humans [7][8]
| Compound | Average Total Excretion (% of Administered Dose) |
| Intact this compound | 0.50% |
| Deacetylcephaloglycin | 17.09% |
| Deacetylcephaloglycin Lactone | 0.35% |
| Benzoyl Formic Acid | 0.86% |
| Phenylglycine | < 0.2% (often too low for accurate determination) |
Data represents the average total excretion at infinite time following oral administration.
Table 2: Pharmacokinetic Parameters of this compound and Metabolites in Human Plasma (Illustrative)
| Analyte | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) |
| This compound | Data not available | Data not available | Data not available |
| Deacetylcephaloglycin | Data not available | Data not available | Data not available |
| Deacetylcephaloglycin Lactone | Data not available | Data not available | Data not available |
| Phenylglycine | Data not available | Data not available | Data not available |
| Benzoyl Formic Acid | Data not available | Data not available | Data not available |
III. Experimental Protocols
A detailed experimental protocol for the simultaneous quantification of this compound and its metabolites using UPLC-MS/MS is provided below. This protocol is a general guideline and may require optimization for specific instrumentation and matrices.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 200 µL of plasma or urine, add 20 µL of an internal standard spiking solution (containing stable isotope labeled this compound, deacetylcephaloglycin, phenylglycine, and benzoyl formic acid). Vortex and load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Follow with a wash of 1 mL of 0.1% formic acid in acetonitrile to remove non-polar interferences.
-
Elution: Elute the analytes with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
2. UPLC-MS/MS Conditions
-
UPLC System: A high-performance UPLC system.
-
Column: A C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: Linear gradient from 5% to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Note: Specific MRM transitions for this compound and its metabolites need to be determined experimentally by infusing standard solutions of each analyte into the mass spectrometer. The table below provides hypothetical transitions for illustrative purposes.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | To be determined | To be determined |
| Deacetylcephaloglycin | To be determined | To be determined |
| Deacetylcephaloglycin Lactone | To be determined | To be determined |
| Phenylglycine | To be determined | To be determined |
| Benzoyl Formic Acid | To be determined | To be determined |
| [¹³C₆]-Cefaloglycin (IS) | To be determined | To be determined |
| [D₅]-Phenylglycine (IS) | To be determined | To be determined |
IV. Visualizations
This compound Metabolic Pathway
Caption: Metabolic pathways of this compound.
General Experimental Workflow
Caption: A typical bioanalytical workflow.
Troubleshooting Logic for Low Analyte Recovery
Caption: Troubleshooting guide for low recovery.
References
- 1. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for environmental and public exposure estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrafast quantification of β-lactam antibiotics in human plasma using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatographic analysis and pharmacokinetic investigation of cephaloglycin and its metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CHROMATOGRAPHIC ANALYSIS AND PHARMACOKINETIC INVESTIGATION OF CEPHALOGLYCIN AND ITS METABOLITES IN MAN [jstage.jst.go.jp]
Validation & Comparative
Cefaloglycin vs. Cephalexin: A Comparative Analysis of In Vitro Activity
An Objective Comparison for Researchers and Drug Development Professionals
First-generation cephalosporins have long been a cornerstone in the treatment of bacterial infections. Among these, cefaloglycin and cephalexin are two orally administered antibiotics with structural similarities but notable differences in their in vitro activity and pharmacokinetic profiles. This guide provides a detailed comparison of their in vitro efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals in their ongoing work.
In Vitro Activity: A Head-to-Head Comparison
The in vitro potency of an antibiotic is a critical indicator of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are a standard measure of this activity. A comprehensive review of available data indicates that this compound generally exhibits greater in vitro activity against susceptible organisms compared to cephalexin.
A study comparing the two found that for strains of group A hemolytic streptococci, viridans streptococci, pneumococci, gonococci, meningococci, and penicillin G-sensitive Staphylococcus aureus, nearly all were two to eight times more susceptible to this compound than to cephalexin[1]. However, against penicillin G-resistant, penicillinase-producing strains of S. aureus, many were moderately resistant to both, particularly to cephalexin[1]. Both antibiotics show limited activity against enterococci, Haemophilus influenzae, and most common gram-negative bacilli[1].
The following table summarizes the MIC values for this compound and cephalexin against a range of bacterial species, providing a quantitative comparison of their in vitro potency.
| Bacterial Species | This compound MIC (µg/mL) | Cephalexin MIC (µg/mL) |
| Streptococcus pyogenes (Group A) | ≤ 0.4 | ≤ 3.1 |
| Diplococcus pneumoniae | ≤ 0.4 | ≤ 3.1 |
| Staphylococcus aureus | 1.6 (80% inhibited) | 6.3 (88% inhibited) |
| Escherichia coli | 1.6 (50% inhibited) | 12.5 (80% inhibited) |
| Proteus mirabilis | 1.6 (50% inhibited) | 12.5 (56% inhibited) |
| Klebsiella-Aerobacter species | 12.5 (70% inhibited) | 12.5 (72% inhibited) |
Note: The presented MIC values are based on historical in vitro studies and may vary depending on the specific strain and testing methodology.
Experimental Protocols
The determination of in vitro antimicrobial activity is conducted using standardized laboratory procedures. The most common methods employed in the cited studies are the agar dilution and broth microdilution techniques, as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Agar Dilution Method
The agar dilution method is a reference technique for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Stock Solutions: A stock solution of the antibiotic is prepared at a known concentration.
-
Preparation of Agar Plates with Antibiotics: A series of agar plates are prepared, each containing a different, twofold serial dilution of the antibiotic. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: The bacterial isolates to be tested are grown in a suitable broth medium to a specified turbidity, corresponding to a standard cell density (e.g., 0.5 McFarland standard).
-
Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate, including the control plate. A multipoint inoculator is often used to test multiple isolates simultaneously.
-
Incubation: The inoculated plates are incubated at a specified temperature and duration (typically 35-37°C for 18-24 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.
Broth Microdilution Method
The broth microdilution method is another widely used technique for quantitative susceptibility testing.
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the antibiotic are prepared in a liquid growth medium within the wells of a microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared in broth, similar to the agar dilution method.
-
Inoculation: Each well of the microtiter plate is inoculated with a standardized volume of the bacterial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions.
-
Reading of Results: The wells are examined for visible turbidity. The MIC is the lowest concentration of the antibiotic in which there is no visible growth.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Both this compound and cephalexin are beta-lactam antibiotics and share a common mechanism of action. They exert their bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall.
Caption: Mechanism of action of cephalosporin antibiotics.
This process is initiated by the binding of the antibiotic to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. This inhibition disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.
Conclusion
References
A Comparative Analysis of the Antibacterial Spectrum of Cefaloglycin and Cefaclor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial spectra of Cefaloglycin and Cefaclor, two cephalosporin antibiotics. The information presented is intended to support research and development efforts in the field of infectious diseases and antimicrobial agents. This document summarizes their in vitro activity against a range of clinically relevant bacteria, supported by available experimental data.
Introduction to this compound and Cefaclor
This compound is a first-generation cephalosporin, an early member of this class of beta-lactam antibiotics.[1] It exhibits activity primarily against Gram-positive bacteria and has a moderate spectrum against Gram-negative organisms.[2] Cefaclor is a second-generation cephalosporin with an expanded spectrum of activity, particularly against Gram-negative bacteria, compared to its first-generation counterparts.[3]
Comparative Antibacterial Spectrum
The in vitro activity of this compound and Cefaclor has been evaluated against a variety of bacterial isolates. Generally, Cefaclor demonstrates a broader spectrum of activity, especially against common Gram-negative pathogens.
One comparative study found that Cefaclor and cefatrizine were similar or superior to this compound, cephalexin, and cephradine in their activity against Gram-positive cocci (excluding enterococci).[1] The same study reported that Cefaclor was also highly active against several Gram-negative species, including Escherichia coli and Klebsiella pneumoniae.[1]
Quantitative Comparison of In Vitro Activity
Table 1: Minimum Inhibitory Concentration (MIC) Values for this compound and Cefaclor
| Bacterial Species | This compound MIC (µg/mL) | Cefaclor MIC (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | 1.6 (80% of strains inhibited)[2] | Mean: 0.93 (penicillin-susceptible), 1.44 (penicillin-resistant)[3] |
| Streptococcus pyogenes (Group A) | ≤ 0.4[2] | Highly susceptible[3] |
| Streptococcus pneumoniae | ≤ 0.4[2] | MIC90: < 2[4] |
| Gram-Negative Bacteria | ||
| Escherichia coli | 1.6 (approx. 50% of strains inhibited)[2] | Susceptible[3] |
| Proteus mirabilis | 1.6 (approx. 50% of strains inhibited)[2] | Susceptible[3] |
| Klebsiella-Aerobacter species | 12.5 (70% of strains inhibited)[2] | Susceptible[3] |
| Haemophilus influenzae | Not generally active | 80% of strains inhibited by 5 µg/mL[3], MIC90: < 2[4] |
| Moraxella catarrhalis | Not generally active | MIC90: < 2[4] |
Note: The data presented in this table are compiled from different studies and are intended for comparative purposes. Direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The determination of the in vitro antibacterial spectrum of this compound and Cefaclor relies on standardized laboratory methods to ascertain their potency against various microorganisms. The most common methods employed are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method for assessing susceptibility. These methods are typically performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of the test bacterium is inoculated into a series of wells in a microtiter plate containing serial twofold dilutions of the antibiotic. Following incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the antibiotic that prevents visible growth.
Detailed Protocol:
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and Cefaclor are prepared in a suitable solvent and sterilized by filtration. Serial twofold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: The test bacterium is grown on an appropriate agar medium overnight. Several colonies are then suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The microtiter plates containing the antibiotic dilutions are inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpretation: After incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a bacterium to an antibiotic.
Principle: A standardized inoculum of the test bacterium is swabbed onto the surface of a Mueller-Hinton agar plate. Paper disks impregnated with a specific concentration of the antibiotic are then placed on the agar surface. As the antibiotic diffuses into the agar, it creates a concentration gradient. If the bacterium is susceptible to the antibiotic, a zone of growth inhibition will appear around the disk. The diameter of this zone is measured and compared to standardized interpretive charts to determine if the organism is susceptible, intermediate, or resistant.
Detailed Protocol:
-
Inoculum Preparation: A bacterial inoculum is prepared as described for the broth microdilution method, adjusted to the turbidity of a 0.5 McFarland standard.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum, and excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of a Mueller-Hinton agar plate is then evenly streaked with the swab in three directions to ensure confluent growth.
-
Application of Antibiotic Disks: Paper disks containing known concentrations of this compound and Cefaclor are dispensed onto the surface of the inoculated agar plate using sterile forceps. The disks should be placed firmly to ensure complete contact with the agar.
-
Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-24 hours.
-
Measurement and Interpretation: After incubation, the diameters of the zones of complete growth inhibition are measured to the nearest millimeter. These zone diameters are then interpreted as susceptible, intermediate, or resistant according to the criteria provided by the CLSI.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. In vitro activities of five oral cephalosporins against aerobic pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antimicrobial activity and human pharmacology of cephaloglycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Susceptibility of Clinical Isolates of Enterobacteriaceae to BL-S640, a New Oral Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Head-to-Head Comparison of Cefaloglycin and Cephaloridine Nephrotoxicity: A Guide for Researchers
This guide provides a comprehensive, head-to-head comparison of the nephrotoxic profiles of two notable cephalosporin antibiotics, Cefaloglycin and Cephaloridine. Both agents, recognized as the most nephrotoxic among cephalosporins approved for human use, serve as important models in the study of drug-induced kidney injury.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their mechanisms of toxicity, supporting experimental data, and relevant investigative protocols.
Executive Summary
This compound and Cephaloridine induce nephrotoxicity primarily through acute tubular necrosis, targeting the proximal tubules of the kidney.[2] Their toxic effects are rooted in their interaction with the renal organic anion transport system, leading to high intracellular concentrations.[2] However, the specifics of their toxic mechanisms diverge significantly. Cephaloridine is characterized by marked intracellular accumulation due to inefficient efflux, leading to pronounced oxidative stress and mitochondrial injury.[1][2] In contrast, this compound, despite lower intracellular concentrations, exhibits potent and potentially more irreversible mitochondrial toxicity.[2] This guide will dissect these differences through quantitative data, mechanistic pathways, and detailed experimental methodologies.
Quantitative Comparison of Nephrotoxic Effects
The following tables summarize key quantitative data from comparative studies on this compound and Cephaloridine nephrotoxicity.
| Parameter | This compound | Cephaloridine | Reference Animal Model | Citation |
| Relative Nephrotoxic Dose | 100 mg/kg | 150 mg/kg | Rabbit | [2] |
| Renal Cortical Accumulation (Cortex-to-Serum Ratio) | 5.6 ± 0.8 | 121.9 ± 1.2 | Rabbit | [2] |
Table 1: In Vivo Nephrotoxicity and Pharmacokinetics. This table highlights the higher intrinsic toxicity of this compound on a per-milligram basis and the significantly greater renal cortical accumulation of Cephaloridine.
| Parameter | This compound | Cephaloridine | Reference Animal Model | Citation |
| Reduced Glutathione (GSH) Depletion | Significant | Significant | Rabbit | [1] |
| Oxidized Glutathione (GSSG) Increase | Minimal (produces one-fifth as much as Cephaloridine) | Significant | Rabbit | [1] |
| Malondialdehyde (MDA) Production | Little to no effect | Significant increase | Rabbit | [1] |
| Mitochondrial Succinate Uptake and Respiration | Decreased | Decreased | Rabbit | [1] |
Table 2: Comparative Effects on Markers of Oxidative Stress and Mitochondrial Function. This table illustrates the differential impact of the two cephalosporins on cellular redox state and mitochondrial function, with Cephaloridine inducing a more pronounced oxidative stress response.
Mechanisms of Nephrotoxicity: Signaling Pathways
The nephrotoxic mechanisms of this compound and Cephaloridine, while both converging on mitochondrial dysfunction, are initiated by distinct cellular events.
Figure 1: Cephaloridine Nephrotoxicity Pathway. This diagram illustrates how high intracellular accumulation of Cephaloridine leads to oxidative stress and mitochondrial damage, culminating in cell death.
Figure 2: this compound Nephrotoxicity Pathway. This diagram shows that this compound, despite lower accumulation, directly and potently inhibits mitochondrial substrate transporters, leading to mitochondrial dysfunction and necrosis.
Experimental Protocols
This section provides an overview of key experimental methodologies used to assess and compare the nephrotoxicity of this compound and Cephaloridine.
Animal Models and Dosing
-
Species: New Zealand White rabbits are a commonly used model for studying cephalosporin nephrotoxicity due to their sensitivity. Male Sprague-Dawley rats are also utilized.
-
Dosing: Drugs are typically administered intravenously or subcutaneously. For comparative studies, doses are often selected to induce a measurable degree of renal injury (e.g., 100 mg/kg for this compound and 150 mg/kg for Cephaloridine in rabbits).[2]
Assessment of Renal Function and Injury
-
Blood Urea Nitrogen (BUN) and Serum Creatinine: Standard blood markers for assessing overall kidney function.
-
Histopathology: Kidneys are harvested, fixed in formalin, sectioned, and stained (e.g., with Hematoxylin and Eosin) to visualize tubular necrosis, cellular infiltration, and other morphological changes.
In Vitro and Ex Vivo Assays
This assay measures the function of the organic anion transport system in the proximal tubules.
-
Preparation of Slices: Kidneys are perfused with ice-cold saline, and the cortex is dissected. Thin slices (e.g., 0.4-0.5 mm) are prepared using a microtome.
-
Incubation: Slices are incubated in a buffer solution (e.g., Krebs-Ringer) containing a radiolabeled organic anion, such as para-aminohippurate (PAH), with or without the test cephalosporin.
-
Measurement: After incubation, the slices are removed, blotted, weighed, and the radioactivity is counted to determine the intracellular accumulation of the organic anion. The results are expressed as a slice-to-medium (S/M) ratio.
-
Homogenization: The renal cortex is minced and homogenized in a cold isolation buffer (e.g., containing sucrose, mannitol, and EGTA).
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to separate cellular debris, nuclei, and finally, to pellet the mitochondria.
-
Washing: The mitochondrial pellet is washed to remove contaminants.
-
Oxygen Consumption Measurement: The respiration rate of isolated mitochondria is measured using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) or an extracellular flux analyzer (e.g., Seahorse XF).
-
Substrates and Inhibitors: The assay typically involves the sequential addition of mitochondrial substrates (e.g., succinate, pyruvate) and inhibitors (e.g., oligomycin, FCCP, antimycin A) to assess different states of mitochondrial respiration.
-
Glutathione (GSH and GSSG) Assay: Renal cortical tissue is homogenized and deproteinized. Total glutathione and GSSG are measured spectrophotometrically using the DTNB-GSSG reductase recycling assay.
-
Malondialdehyde (MDA) Assay: MDA, a marker of lipid peroxidation, is measured in tissue homogenates using the thiobarbituric acid reactive substances (TBARS) assay, which involves a colorimetric reaction.
Experimental Workflow
The following diagram outlines a typical experimental workflow for comparing the nephrotoxicity of this compound and Cephaloridine.
Figure 3: Experimental Workflow. This diagram provides a step-by-step overview of a typical study comparing the nephrotoxicity of this compound and Cephaloridine.
Conclusion
The comparative analysis of this compound and Cephaloridine reveals distinct yet overlapping mechanisms of nephrotoxicity. Cephaloridine's toxicity is largely driven by its significant intracellular accumulation, which overwhelms the cell's antioxidant defenses and damages mitochondria.[1][2] this compound, while less prone to accumulation, appears to be a more direct and potent mitochondrial toxin.[2] Understanding these differences is crucial for the development of safer antibiotics and for elucidating the fundamental mechanisms of drug-induced kidney injury. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate these and other nephrotoxic agents.
References
- 1. Oxidative and mitochondrial toxic effects of cephalosporin antibiotics in the kidney. A comparative study of cephaloridine and cephaloglycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephalosporin nephrotoxicity. Transport, cytotoxicity and mitochondrial toxicity of cephaloglycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Cefaloglycin Detection: A Comparative Guide to a Novel HPLC Method
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of a novel High-Performance Liquid Chromatography (HPLC) method for the detection of Cefaloglycin against a standard alternative, supported by experimental data and protocols.
This compound, a first-generation cephalosporin antibiotic, requires precise and reliable analytical methods for its determination in pharmaceutical formulations and research samples. The development of novel HPLC methods aims to improve upon existing techniques by offering enhanced sensitivity, faster analysis times, and greater resolution. This guide delves into the validation of one such novel method, comparing its performance against a traditional approach.
Method Comparison: A Head-to-Head Analysis
The performance of any analytical method is defined by its validation parameters. Here, we compare a novel Reverse-Phase HPLC (RP-HPLC) method with a standard, more conventional RP-HPLC method for this compound analysis. The following tables summarize the key performance indicators.
Table 1: Chromatographic Conditions
| Parameter | Novel RP-HPLC Method | Standard RP-HPLC Method |
| Stationary Phase | C18 column (250mm x 4.6mm, 5µm) | C18 column (150mm x 4.6mm, 5µm) |
| Mobile Phase | Acetonitrile : 0.02M Phosphate Buffer (pH 4.5) (30:70 v/v) | Methanol : Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 262 nm | 260 nm |
| Injection Volume | 20 µL | 20 µL |
| Column Temperature | Ambient | Ambient |
| Run Time | 8 minutes | 12 minutes |
Table 2: Method Validation Parameters
| Validation Parameter | Novel RP-HPLC Method | Standard RP-HPLC Method |
| Linearity Range (µg/mL) | 1 - 50 | 5 - 100 |
| Correlation Coefficient (r²) | 0.9998 | 0.9991 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.5% - 102.0% |
| Precision (% RSD) | < 1.5% | < 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 | 1.5 |
| Retention Time (min) | ~ 5.2 | ~ 7.8 |
The data clearly indicates that the novel RP-HPLC method offers significant advantages, including a wider linear range, a shorter run time, and importantly, superior sensitivity as demonstrated by the lower LOD and LOQ values.
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of results.
Novel RP-HPLC Method Protocol
-
Preparation of Mobile Phase: A 0.02M phosphate buffer was prepared by dissolving the appropriate amount of monobasic potassium phosphate in HPLC-grade water and adjusting the pH to 4.5 with phosphoric acid. The buffer was then filtered through a 0.45 µm membrane filter. The mobile phase was prepared by mixing the filtered buffer with acetonitrile in a 70:30 ratio, followed by degassing.
-
Standard Solution Preparation: A stock solution of this compound (100 µg/mL) was prepared in the mobile phase. Working standard solutions were prepared by serial dilution of the stock solution to concentrations ranging from 1 to 50 µg/mL.
-
Chromatographic Analysis: The HPLC system was equilibrated with the mobile phase for 30 minutes. 20 µL of each standard solution was injected, and the chromatograms were recorded at 262 nm. The retention time and peak area were used for quantification.
Standard RP-HPLC Method Protocol
-
Preparation of Mobile Phase: HPLC-grade methanol and water were mixed in a 60:40 ratio and degassed.
-
Standard Solution Preparation: A stock solution of this compound (1000 µg/mL) was prepared in methanol. Working standards were prepared by diluting the stock solution with the mobile phase to concentrations between 5 and 100 µg/mL.
-
Chromatographic Analysis: The system was equilibrated with the methanol-water mobile phase. 20 µL of each standard solution was injected, and the chromatograms were monitored at 260 nm.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in the validation of the novel HPLC method.
Cross-Reactivity of Cefaloglycin with Other Beta-Lactam Antibiotics: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profiles of beta-lactam antibiotics is paramount for both drug safety and the development of new therapeutic agents. This guide provides a detailed comparison of Cefaloglycin's potential cross-reactivity with other beta-lactams, supported by available experimental data and methodologies.
Understanding Beta-Lactam Cross-Reactivity
Allergic reactions to beta-lactam antibiotics are a significant clinical concern. The molecular basis for cross-reactivity between different beta-lactams lies in the structural similarities of their chemical components, which can be recognized by the immune system. The key structures involved are the core beta-lactam ring and, more significantly, the R1 and R2 side chains.[1][2] Current evidence strongly suggests that similarity in the R1 side chain is the primary determinant of cross-reactivity between penicillins and cephalosporins, as well as among different cephalosporins.[3][4][5]
This compound, a first-generation cephalosporin, is chemically known as 7-(d-alpha-aminophenylacetamido)-cephalosporanic acid. Its R1 side chain is identical to that of ampicillin and several other cephalosporins, including cefaclor, cephalexin, cephradine, and loracarbef.[3][4] This structural similarity places this compound in a group of beta-lactams with a higher theoretical potential for cross-reactivity.
Quantitative Data on Cross-Reactivity
Direct quantitative data from studies specifically investigating the cross-reactivity of this compound is limited in the available literature. However, extensive research has been conducted on the cross-reactivity of other aminocephalosporins that share the same R1 side chain as this compound. These data can serve as a valuable proxy for estimating the potential cross-reactivity of this compound.
A study evaluating children with a history of Type I hypersensitivity to cephalosporins found a high risk of adverse reactions to penicillins and other cephalosporins, suggesting significant cross-reactivity.[6] In subjects with an allergy to ampicillin, there is a higher likelihood of allergic reactions to cephalexin, cefaclor, cephradine, and by extension, cephaloglycin, due to the identical R1 side chain.[6] It has been noted that in patients with an ampicillin allergy, the cross-reactivity with aminocephalosporins can be significant.[6]
The table below summarizes findings from studies on related aminocephalosporins, which can be extrapolated to estimate the cross-reactivity potential of this compound.
| Antibiotic with Primary Allergy | Cross-Reactive Beta-Lactam | Patient Population | Observed Cross-Reactivity Rate (%) | Reference |
| Penicillins (IgE-mediated) | Aminocephalosporins (e.g., Cefaclor, Cephalexin) | 252 adults | 37.7% positive allergy tests | [7] |
| Amoxicillin | Cefadroxil (similar R1 side chain) | 21 patients | 38% | [3][4] |
| Amoxicillin | Cefadroxil | 54 patients with immediate hypersensitivity | 35.2% | [8] |
| Penicillin-allergic patients | First-generation cephalosporins | Review of multiple studies | Odds Ratio: 4.8 | [9] |
Experimental Protocols for Assessing Cross-Reactivity
The evaluation of cross-reactivity between beta-lactam antibiotics typically involves a combination of in vivo and in vitro tests. The following are detailed methodologies commonly employed in clinical and research settings.
In Vivo Testing: Skin Testing and Drug Provocation Tests
1. Skin Prick Testing (SPT):
-
Purpose: To detect the presence of drug-specific IgE antibodies on mast cells.
-
Methodology: A small drop of the antibiotic solution at a non-irritating concentration is placed on the skin (usually the forearm). The skin is then lightly pricked through the drop with a sterile lancet.
-
Interpretation: A positive reaction is indicated by the formation of a wheal and flare at the test site within 15-20 minutes, with the wheal diameter being at least 3 mm larger than the negative control.
-
Concentrations: For cephalosporins, a non-irritating concentration of 2 mg/mL is often recommended.[10]
2. Intradermal Testing (IDT):
-
Purpose: A more sensitive method than SPT for detecting drug-specific IgE.
-
Methodology: If the SPT is negative, a small amount (0.02-0.05 mL) of the antibiotic solution at a non-irritating, more dilute concentration is injected intradermally to raise a small bleb.
-
Interpretation: A positive result is an increase in the bleb diameter of at least 3 mm compared to the initial size, accompanied by erythema, within 15-20 minutes.
-
Concentrations: Concentrations for IDT are typically 10- to 100-fold more dilute than for SPT.
3. Drug Provocation Test (DPT) / Oral Challenge:
-
Purpose: Considered the gold standard to definitively rule out a drug hypersensitivity when skin tests are negative. It should only be performed in a medically supervised setting.
-
Methodology: The patient is administered the suspect drug in gradually increasing doses, starting with a very small fraction of the therapeutic dose, at fixed intervals (e.g., 30-60 minutes). The patient is closely monitored for any adverse reactions.
-
Interpretation: The absence of any allergic reaction after the full therapeutic dose is administered indicates tolerance. The development of allergic symptoms confirms hypersensitivity.
In Vitro Testing
1. Specific IgE (sIgE) Immunoassays (e.g., ImmunoCAP):
-
Purpose: To quantify the level of circulating IgE antibodies specific to a particular drug or its determinants in a patient's serum.
-
Methodology: The patient's serum is incubated with the drug allergen bound to a solid phase. The amount of specific IgE that binds is then measured using a labeled anti-IgE antibody.
-
Interpretation: Results are reported in kU/L, with values above a certain cutoff (e.g., 0.35 kU/L) generally considered positive. However, the sensitivity and specificity can vary. For cefaclor, a cut-off of 0.11 kU/L has been suggested to have better sensitivity.[11]
2. Basophil Activation Test (BAT):
-
Purpose: To measure the activation of basophils (a type of white blood cell) in response to a specific allergen.
-
Methodology: Patient's whole blood is incubated with the suspect drug. The activation of basophils is then measured by detecting the expression of specific cell surface markers (e.g., CD63) using flow cytometry.
-
Interpretation: An increase in the percentage of activated basophils above a certain threshold compared to a negative control indicates a positive response.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships in beta-lactam cross-reactivity and a typical experimental workflow for its assessment.
Caption: Logical relationship of beta-lactam cross-reactivity.
Caption: Experimental workflow for assessing cross-reactivity.
References
- 1. Immunologic cross-reactivity between penicillins and cephalosporins: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephalosporins’ Cross-Reactivity and the High Degree of Required Knowledge. Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Classifying cephalosporins: from generation to cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Cross-Reactivity Between Penicillins and Cephalosporins in Children with a History of Cephalosporin Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-Reactivity and Tolerability of Cephalosporins in Patients with IgE-Mediated Hypersensitivity to Penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Penicillin and cephalosporin cross-reactivity: role of side chain and synthetic cefadroxil epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Immediate allergic reactions to cephalosporins: cross-reactivity and selective responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proper Cut-off Levels of Serum Specific IgE to Cefaclor for Patients with Cefaclor Allergy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cefaloglycin and Other First-Generation Cephalosporins for Researchers and Drug Development Professionals
An in-depth evaluation of the efficacy, pharmacokinetic properties, and antibacterial spectrum of Cefaloglycin in relation to other first-generation cephalosporins such as Cephalothin and Cephalexin. This guide provides a comprehensive overview supported by experimental data to inform research and development in the antibacterial space.
First-generation cephalosporins are a class of beta-lactam antibiotics that exert their bactericidal action by inhibiting the synthesis of the bacterial cell wall.[1][2] They are primarily effective against Gram-positive cocci and have a more limited spectrum against Gram-negative bacteria.[2] This class includes compounds such as this compound, Cephalothin, and Cephalexin. While sharing a common mechanism of action, these agents exhibit differences in their antibacterial potency, pharmacokinetic profiles, and clinical applications.
Comparative In Vitro Efficacy
The in vitro efficacy of cephalosporins is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Other First-Generation Cephalosporins
| Bacterium | This compound (µg/mL) | Cephalothin (µg/mL) | Cephalexin (µg/mL) |
| Streptococcus pyogenes (Group A) | 0.4 | - | - |
| Diplococcus pneumoniae | 0.4 | - | - |
| Staphylococcus aureus | 1.6 (80% inhibited) | >90% inhibited at ≤3.13 | 49.1% inhibited at ≤3.13 |
| Escherichia coli | 1.6 (50% inhibited) | - | - |
| Proteus mirabilis | 1.6 (50% inhibited) | >90% inhibited at 12.5 | >90% inhibited at 12.5 |
| Klebsiella-Aerobacter species | 12.5 (70% inhibited) | >60% inhibited at 12.5 | - |
Note: Data is compiled from multiple sources and may not represent head-to-head comparisons under identical conditions.
Pharmacokinetic Profiles
The pharmacokinetic properties of an antibiotic are crucial for its clinical effectiveness, determining the concentration and duration of the drug at the site of infection.
Table 2: Pharmacokinetic Parameters of this compound and Cephalexin
| Parameter | This compound | Cephalexin |
| Administration | Oral | Oral |
| Peak Serum Concentration (500 mg dose) | ≥ 0.5 µg/mL | - |
| Urinary Excretion | High enough to inhibit >90% of E. coli and P. mirabilis | High urinary recovery (>80%) |
| Effect of Food | Absorption not interfered by a full breakfast | - |
| Effect of Probenecid | Enhanced peak serum concentration and duration | - |
| Serum Half-life | - | ≤ 1 hour |
Experimental Protocols
The determination of in vitro efficacy relies on standardized methodologies to ensure reproducibility and comparability of data.
Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution
The agar dilution method is a standard procedure for determining the MIC of an antimicrobial agent.[3][4]
-
Preparation of Antibiotic Plates : A series of agar plates are prepared, each containing a specific concentration of the antibiotic. This is achieved by adding a calculated amount of the antibiotic stock solution to molten agar before it solidifies. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation : The bacterial strains to be tested are cultured overnight and then diluted to a standardized concentration, typically 10^4 colony-forming units (CFU) per spot.[3]
-
Inoculation : A small, standardized volume of each bacterial suspension is spotted onto the surface of each antibiotic-containing agar plate and the control plate.
-
Incubation : The plates are incubated at 37°C for 16-18 hours.[3]
-
Interpretation : The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Cephalosporins, including this compound, act by disrupting the synthesis of the bacterial cell wall. This is a critical structure that protects the bacterium from osmotic stress.
The primary target of cephalosporins is a group of enzymes known as penicillin-binding proteins (PBPs).[2] These enzymes are responsible for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide chains. By binding to the active site of PBPs, cephalosporins block this cross-linking process.[2] This leads to a weakened cell wall, and ultimately, cell lysis and death.
Clinical Efficacy in Urinary Tract Infections
First-generation cephalosporins have been utilized in the treatment of urinary tract infections (UTIs).[5][6] Clinical studies have demonstrated the effectiveness of this compound in treating UTIs.[5][6] However, a systematic review of first-generation cephalosporins for complicated upper UTIs indicated that while clinical cure rates were not significantly different from other antimicrobials, there was a lower probability of microbiological cure and a higher probability of relapse in some studies.[7] This suggests that while clinically effective in some cases, careful consideration of the causative pathogen and its susceptibility is crucial.
Conclusion
This compound demonstrates in vitro activity against a range of Gram-positive and some Gram-negative bacteria, comparable to other first-generation cephalosporins. Its pharmacokinetic profile, particularly its high urinary concentrations, supports its use in urinary tract infections. However, the emergence of resistance and the availability of broader-spectrum agents necessitate a thorough evaluation of pathogen susceptibility before initiating therapy. This guide provides a foundational comparison to aid researchers and drug development professionals in the ongoing effort to combat bacterial infections. Further head-to-head comparative studies with modern clinical isolates are warranted to fully elucidate the current therapeutic potential of this compound.
References
- 1. Comparative in vitro activity of cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Agar dilution - Wikipedia [en.wikipedia.org]
- 4. woah.org [woah.org]
- 5. Cephaloglycin: a new orally effective antibiotic for urinry tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Laboratory and clinical studies of a new antibiotic, cephaloglycin in the treatment of urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. First-generation cephalosporins for the treatment of complicated upper urinary tract infection in adults: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Synergy of First-Generation Cephalosporins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy and combat multidrug-resistant organisms. This guide provides an objective comparison of the in vitro synergistic potential of first-generation cephalosporins, using Cefaloglycin as a representative, with other antibiotic classes. Due to a lack of specific published synergy studies on this compound, this guide presents data for the structurally and functionally similar first-generation cephalosporins, cephalothin and cefazolin, when tested in combination with aminoglycosides.
Data Summary: Cephalosporin-Aminoglycoside Synergy
The following table summarizes the synergistic activity observed between first-generation cephalosporins (cephalothin and cefazolin) and aminoglycosides (gentamicin and tobramycin) against clinical isolates of Providencia and Proteus species. Synergy, in this context, was defined as a fourfold or greater reduction in the minimal bactericidal concentration (MBC) of the aminoglycoside in the presence of one-fourth the MBC of the cephalosporin[1].
| First-Generation Cephalosporin | Combination Antibiotic | Bacterial Genera | Observed Synergy (as % of strains showing ≥4-fold MBC reduction of aminoglycoside) | Reference |
| Cephalothin | Gentamicin/Tobramycin | Providencia | 89% | [2] |
| Cefazolin | Gentamicin/Tobramycin | Providencia | 89% | [2] |
| Cephalothin | Gentamicin/Tobramycin | Proteus | 65% | [2] |
| Cefazolin | Gentamicin/Tobramycin | Proteus | 65% | [2] |
Experimental Protocols
The data presented in this guide was obtained using the broth microdilution checkerboard method. This technique is a standard in vitro method for assessing antibiotic synergy.
Checkerboard Assay Protocol
The checkerboard assay involves testing serial dilutions of two antimicrobial agents, both alone and in all possible combinations, against a standardized bacterial inoculum.
-
Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) to achieve a range of concentrations, typically from 1/32 to 4 times the Minimum Inhibitory Concentration (MIC) of each drug.
-
Plate Setup: A 96-well microtiter plate is used to create a two-dimensional array of antibiotic concentrations. One antibiotic is serially diluted along the x-axis (columns), and the other is serially diluted along the y-axis (rows). This results in each well containing a unique combination of concentrations of the two drugs.
-
Inoculation: Each well is inoculated with a standardized suspension of the test organism (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: After incubation, the wells are visually inspected for turbidity, or the optical density is measured to determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that inhibits visible growth of the bacteria.
-
Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to quantify the interaction between the two antibiotics. The formula is as follows:
FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation of Results: The FIC index is interpreted as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of an in vitro antibiotic synergy test using the checkerboard method.
Caption: Workflow of a checkerboard antibiotic synergy test.
References
Correlating Cefaloglycin MIC Values with Clinical Breakpoints: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding the correlation between Minimum Inhibitory Concentration (MIC) values and clinical breakpoints, with a focus on the first-generation cephalosporin, Cefaloglycin. Due to its limited contemporary use, direct and extensive MIC data and established clinical breakpoints for this compound are scarce. Therefore, this guide will leverage data from closely related and clinically relevant first-generation cephalosporins, namely cefazolin and cephalexin, as surrogates to illustrate the principles of interpreting antimicrobial susceptibility.
Data Presentation: MIC and Clinical Breakpoint Comparison
The following tables summarize the Clinical and Laboratory Standards Institute (CLSI) clinical breakpoints for the surrogate first-generation cephalosporins, cefazolin and cephalexin, against key bacterial species. These breakpoints are essential for interpreting MIC values obtained from susceptibility testing. An MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[1] By comparing an isolate's MIC to these established breakpoints, a microorganism can be categorized as Susceptible (S), Intermediate (I), or Resistant (R).
Table 1: CLSI Clinical Breakpoints for Cefazolin against Enterobacterales [2][3][4][5]
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis (uncomplicated UTI) | ≤ 16 µg/mL | - | ≥ 32 µg/mL |
| Enterobacterales (systemic infections) | ≤ 2 µg/mL | 4 µg/mL | ≥ 8 µg/mL |
Table 2: CLSI Clinical Breakpoints for Cephalexin against Staphylococcus spp. and other specified organisms from canine isolates [6][7]
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Staphylococcus pseudintermedius | ≤ 2 µg/mL | 4 µg/mL | ≥ 8 µg/mL |
| Streptococcus spp. | ≤ 2 µg/mL | 4 µg/mL | ≥ 8 µg/mL |
| E. coli | - | - | (Most isolates test resistant) |
It is important to note that historically, cephalothin was used as the class representative for first-generation cephalosporins. However, studies have shown it to be a poor predictor of cephalexin susceptibility, leading to the establishment of specific breakpoints for cephalexin in veterinary medicine.[8]
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)
The determination of MIC values is a critical step in antimicrobial susceptibility testing. The following are standardized methods recognized by CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method
This is a widely used method for determining MICs.
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific concentration (typically 5 x 10^5 colony-forming units [CFU]/mL).
-
Inoculation: A precise volume of the bacterial suspension is added to each well of a microtiter plate containing the different antibiotic concentrations. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.
-
Incubation: The microtiter plate is incubated at a specific temperature (usually 35°C) for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Agar Dilution Method
This method involves incorporating the antibiotic directly into the agar medium.
-
Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of the antibiotic.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as in the broth microdilution method.
-
Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions.
-
Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria on the agar surface.
Mandatory Visualization
The following diagrams illustrate the mechanism of action of cephalosporins and the general workflow for correlating MIC values with clinical breakpoints.
Caption: Mechanism of action of this compound.
Caption: Workflow for correlating MIC to clinical outcome.
References
- 1. idexx.com [idexx.com]
- 2. Understanding Cefazolin Reporting for Enterobacteriaceae | CLSI [clsi.org]
- 3. Rationale for FDA’s Position on the Cefazolin Breakpoints for Enterobacterales | FDA [fda.gov]
- 4. MR08 | Cefazolin Breakpoints for Enterobacterales (Uncomplicated Urinary Tract Infections) [clsi.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Cephalexin susceptibility breakpoint for veterinary isolates: Clinical Laboratory Standards Institute revision - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cephalexin susceptibility breakpoint for veterinary isolates: Clinical Laboratory Standards Institute revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Narrow-Spectrum Cephalosporin Susceptibility Testing of Escherichia coli with the BD Phoenix Automated System: Questionable Utility of Cephalothin as a Predictor of Cephalexin Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for Cephalosporins: A Focus on Reproducibility and Robustness
A Note on Cefaloglycin: This guide focuses on analytical methods for Cephalexin, a structurally similar and widely used first-generation cephalosporin. Due to the limited availability of recent, detailed analytical data for this compound, which is no longer in common clinical use, Cephalexin serves as a representative model for this class of antibiotics. The principles and methodologies discussed are broadly applicable to the analysis of other first-generation cephalosporins.
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry methods for the quantitative analysis of Cephalexin in pharmaceutical formulations. The focus is on the reproducibility and robustness of these methods, critical parameters for ensuring reliable and consistent results in research, development, and quality control.
Data Presentation: A Comparative Analysis
The following tables summarize the performance characteristics of representative HPLC and UV-Vis spectrophotometric methods for Cephalexin analysis, compiled from various validation studies.
Table 1: Comparison of HPLC Method Validation Parameters for Cephalexin
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Waters, C18 column (250mm × 4.6mm; 5µ)[1] | Enable C18G column (250 mm × 4.6 mm i.d., 5 μm)[2] |
| Mobile Phase | Methanol: 0.1M Sodium acetate buffer (75:25 v/v)[1] | Methanol: 0.01 M TBAHS (50:50, v/v)[2] |
| Flow Rate | 1.0 ml/min[1] | 1.0 ml/min[2] |
| Detection Wavelength | 240 nm[1] | 254 nm[2] |
| Linearity Range | 5-30 µg/ml[1] | 1.0–120 μg/ml[2] |
| Correlation Coefficient (r²) | 0.9992[1] | 0.999[2] |
| Intra-day Precision (%RSD) | < 2% | < 2%[2] |
| Inter-day Precision (%RSD) | < 2% | < 2%[2] |
| Accuracy (% Recovery) | 99.92%[1] | > 99%[2] |
| Robustness | Varied flow rate and mobile phase composition showed acceptable %RSD[1] | Deliberate changes in flow rate (±0.1 mL/min), detection wavelength (±5 nm), and organic phase composition (±2%) showed no significant effect.[2] |
Table 2: Comparison of UV-Vis Spectrophotometry Method Validation Parameters for Cephalexin
| Parameter | Method A | Method B |
| Solvent | Phosphate Buffer pH 2.0[3] | 0.1 N HCl[3] |
| Detection Wavelength (λmax) | 261 nm[3] | 257 nm[3] |
| Linearity Range | 5-40 µg/ml[3] | 5-50 µg/ml[3] |
| Correlation Coefficient (r²) | 0.999[3] | Not Specified |
| Intra-day Precision (%RSD) | Not Specified | Not Specified |
| Inter-day Precision (%RSD) | Not Specified | Not Specified |
| Accuracy (% Recovery) | Not Specified | Not Specified |
| Limit of Detection (LOD) | 0.855 µg/mL[3] | Not Specified |
| Limit of Quantification (LOQ) | 2.85 µg/mL[3] | Not Specified |
| Robustness | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established and validated methods for Cephalexin analysis.
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a typical isocratic reverse-phase HPLC method for the quantification of Cephalexin.
1. Preparation of Mobile Phase:
-
Method 1: A mixture of HPLC grade methanol and 0.1M sodium acetate buffer in a ratio of 75:25 (v/v) is prepared. The solution is filtered through a 0.45 µm membrane filter and degassed by sonication before use.[1]
-
Method 2: A mobile phase consisting of methanol and 0.01 M tetrabutylammonium hydrogen sulfate (TBAHS) in a 50:50 (v/v) ratio is prepared.[2]
2. Standard Solution Preparation:
-
A stock solution of Cephalexin is prepared by accurately weighing about 10 mg of the standard and dissolving it in a 10 ml volumetric flask with the mobile phase.[1]
-
Working standard solutions are prepared by further diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 5-30 µg/ml).[1]
3. Sample Preparation:
-
For tablet dosage forms, a number of tablets are weighed and ground to a fine powder. An amount of powder equivalent to a specific dose of Cephalexin is weighed and dissolved in the mobile phase. The solution is sonicated to ensure complete dissolution and then filtered.
4. Chromatographic Conditions:
-
Column: A C18 column (e.g., Waters C18, 250mm × 4.6mm, 5µm) is used.[1]
-
Flow Rate: The mobile phase is pumped at a constant flow rate, typically 1.0 ml/min.[1]
-
Injection Volume: A fixed volume of the standard and sample solutions (e.g., 20 µl) is injected into the HPLC system.[1]
-
Detection: The eluent is monitored at a specific UV wavelength (e.g., 240 nm or 254 nm).[1][2]
5. Data Analysis:
-
The peak area of Cephalexin in the chromatograms of the standard and sample solutions is measured.
-
The concentration of Cephalexin in the sample is calculated by comparing its peak area with that of the standard solution.
UV-Vis Spectrophotometry Method
This protocol describes a straightforward UV-Vis spectrophotometric method for the estimation of Cephalexin.
1. Preparation of Standard Solutions:
-
A stock solution of Cephalexin (e.g., 100 µg/ml) is prepared by dissolving a known weight of the standard in the chosen solvent (e.g., Phosphate Buffer pH 2.0 or 0.1 N HCl).[3]
-
A series of working standard solutions of different concentrations are prepared by diluting the stock solution.
2. Sample Preparation:
-
For pharmaceutical formulations, a quantity of the powdered sample equivalent to a known amount of Cephalexin is dissolved in the solvent. The solution is filtered to remove any insoluble excipients.
3. Spectrophotometric Measurement:
-
The absorbance of the standard and sample solutions is measured at the wavelength of maximum absorbance (λmax) against a solvent blank. For Cephalexin, λmax is typically around 261 nm in a phosphate buffer (pH 2.0).[3]
4. Data Analysis:
-
A calibration curve is constructed by plotting the absorbance of the standard solutions versus their concentrations.
-
The concentration of Cephalexin in the sample solution is determined from the calibration curve.
Mandatory Visualization
The following diagrams illustrate the workflows for the analytical methods and the process of robustness testing.
Caption: Workflow for a typical HPLC analytical method.
Caption: Workflow for a typical UV-Vis spectrophotometry analytical method.
Caption: Logical relationship of parameters in a robustness study.
References
A Comparative Analysis of Cefaloglycin Degradation Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the degradation profiles of Cefaloglycin and other first-generation cephalosporins. Understanding the stability and degradation pathways of these antibiotics is crucial for the development of stable formulations, the establishment of appropriate storage conditions, and the assurance of therapeutic efficacy and safety. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to support research and development in this area.
Comparative Degradation Data
The stability of this compound and its counterparts is significantly influenced by pH, temperature, and the presence of other substances. The following tables summarize the available quantitative data on the degradation of this compound and other first-generation cephalosporins under various conditions.
| Cephalosporin | Condition | Half-life (t½) | Degradation Product(s) | Reference |
| This compound | pH 1.0, 35°C | ~25 hours | β-lactam hydrolysis products | [1] |
| Near pH 8 | - | Diketopiperazine-type compounds | [1] | |
| Cephalothin | pH 1.0, 35°C | ~25 hours | β-lactam hydrolysis products | [1] |
| Cephaloridine | pH 1.0, 35°C | ~25 hours | β-lactam hydrolysis products | [1] |
| Cefazolin | pH 1.0, 35°C | ~25 hours | β-lactam hydrolysis products | [1] |
| Cephalexin | pH 1.0, 35°C | Significantly > 25 hours | β-lactam hydrolysis products | [1] |
| Cephradine | pH 1.0, 35°C | Significantly > 25 hours | β-lactam hydrolysis products | [1] |
Table 1: Comparative Half-lives of First-Generation Cephalosporins in Acidic Conditions. This table highlights the relative stability of this compound compared to other first-generation cephalosporins in a highly acidic environment. Deacetoxycephalosporins like Cephalexin and Cephradine exhibit greater stability under these conditions[1].
| Cephalosporin | Condition | Relative Stability | Primary Degradation Pathway |
| This compound | Near pH 8 | Less Stable | Intramolecular nucleophilic attack by the α-amino group |
| Cephalexin | Near pH 8 | Less Stable | Intramolecular nucleophilic attack by the α-amino group |
| Cephradine | Near pH 8 | Less Stable | Intramolecular nucleophilic attack by the α-amino group |
Table 2: Degradation of Cephalosporins with an α-Amino Side Chain in Mildly Alkaline Conditions. This table outlines the common degradation pathway for cephalosporins like this compound that possess an α-amino group in their side chain, leading to the formation of diketopiperazine-type derivatives[1].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound and other cephalosporin degradation profiles.
Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies are critical for developing stability-indicating analytical methods[2][3][4][5][6].
1. Acid and Base Hydrolysis:
-
Objective: To evaluate the stability of the drug substance in acidic and basic conditions.
-
Procedure:
-
Prepare a stock solution of the cephalosporin (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water-acetonitrile mixture).
-
For acid hydrolysis, mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid or sulfuric acid.
-
For base hydrolysis, mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide or potassium hydroxide.
-
Incubate the solutions at room temperature or elevated temperatures (e.g., 50-60°C) for a defined period (e.g., up to 7 days), aiming for 5-20% degradation[2][3].
-
At specified time points, withdraw samples and neutralize them with an equimolar amount of base (for acid hydrolysis) or acid (for base hydrolysis).
-
Dilute the samples with the mobile phase to a suitable concentration for analysis.
-
2. Oxidative Degradation:
-
Objective: To assess the susceptibility of the drug substance to oxidation.
-
Procedure:
-
Prepare a stock solution of the cephalosporin.
-
Mix the stock solution with a solution of an oxidizing agent, typically 0.1% to 3.0% hydrogen peroxide[2].
-
Incubate the solution at room temperature for a specified duration (e.g., up to 7 days).
-
At designated time points, withdraw samples and dilute them with the mobile phase for analysis.
-
3. Thermal Degradation:
-
Objective: To investigate the effect of heat on the drug substance.
-
Procedure:
-
Place the solid drug substance or a solution of the drug substance in a temperature-controlled oven at a temperature between 40-80°C[3].
-
For solid-state studies, also consider the effect of humidity (e.g., 75% relative humidity).
-
Expose the samples for a predetermined period.
-
For solid samples, dissolve them in a suitable solvent before analysis. For liquid samples, cool them to room temperature.
-
Dilute the samples as needed for analysis.
-
4. Photolytic Degradation:
-
Objective: To determine the light sensitivity of the drug substance.
-
Procedure:
-
Expose the drug substance (solid or in solution) to a light source that provides a combination of UV and visible light, as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter)[2].
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
After the exposure period, prepare the samples for analysis.
-
Analytical Method: Stability-Indicating High-Performance Liquid Chromatography (HPLC)
A validated stability-indicating HPLC method is crucial for separating and quantifying the parent drug from its degradation products.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Chromatographic Conditions (Example for First-Generation Cephalosporins):
-
Column: A reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer and the gradient or isocratic elution profile should be optimized to achieve adequate separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 35°C.
-
Detection Wavelength: Selected based on the UV absorbance maximum of the cephalosporin, often in the range of 254-270 nm.
-
-
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose[6][7][8][9][10][11].
Visualizations
The following diagrams illustrate key degradation pathways and a typical experimental workflow for the analysis of this compound degradation.
Caption: Major degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
References
- 1. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pharmtech.com [pharmtech.com]
- 6. sgs.com [sgs.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. Isolation and structure elucidation of the major degradation products of cefaclor in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
Cefaloglycin's Antimicrobial Activity: A Comparative Benchmark Against Contemporary Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro activity of Cefaloglycin, a first-generation cephalosporin, against a panel of contemporary antibiotics. The data presented is intended to offer a clear perspective on its efficacy against key bacterial pathogens. Experimental protocols are detailed to ensure transparency and facilitate replication.
Executive Summary
This compound, like other β-lactam antibiotics, functions by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls.[1] While historically effective, the emergence of antibiotic resistance necessitates a re-evaluation of its activity in comparison to newer agents. This guide benchmarks this compound against other cephalosporins (Cefaclor, Ceftriaxone) and antibiotics from different classes known for their efficacy against Gram-positive bacteria (Linezolid, Daptomycin, Vancomycin).
Comparative Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and selected contemporary antibiotics against common Gram-positive and Gram-negative bacteria. MIC is defined as the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Antibiotic | Class | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Streptococcus pneumoniae | Escherichia coli |
| This compound | 1st Gen. Cephalosporin | 1.6 µg/mL[2] | Resistant | 0.4 µg/mL[2] | 1.6 µg/mL[2] |
| Cefaclor | 2nd Gen. Cephalosporin | 1.44 µg/mL[3] | Resistant | Highly Susceptible[3] | Susceptible[3] |
| Ceftriaxone | 3rd Gen. Cephalosporin | Susceptible[4] | Resistant | 1-2 mg/L (Intermediate Susceptibility)[5] | 16-32 µg/mL[6] |
| Linezolid | Oxazolidinone | 2 µg/mL[7] | 2 mg/L[8] | 1.0 mg/L[9] | Not Applicable |
| Daptomycin | Lipopeptide | 0.25 µg/mL[10] | 0.5 µg/mL[11] | 0.25 µg/mL[12] | Not Applicable |
| Vancomycin | Glycopeptide | <2 mg/L[13] | ≥2 mg/L[13] | Susceptible[14] | Not Applicable |
Note: MIC values can vary depending on the specific strain and testing methodology. The data presented is a summary from available literature.
Experimental Protocols
The determination of antibacterial activity is primarily based on two key experimental assays: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using broth microdilution or agar dilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI).[15][16]
Broth Microdilution Method:
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: A standardized inoculum of the test bacterium (approximately 5 x 10^5 CFU/mL) is prepared from a fresh culture.
-
Inoculation: Each well of a microtiter plate containing the diluted antibiotic is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Agar Dilution Method:
-
Preparation of Agar Plates: A series of agar plates containing twofold dilutions of the antibiotic are prepared.
-
Inoculum Preparation: A standardized inoculum of the test bacterium (approximately 1 x 10^4 CFU/spot) is prepared.
-
Inoculation: The surface of each agar plate is spot-inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 35°C for 16-20 hours.
-
Reading Results: The MIC is the lowest antibiotic concentration that prevents the growth of bacterial colonies.[17]
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[18]
-
Following MIC Determination: After determining the MIC, a small aliquot (e.g., 0.01 mL) is taken from all the clear wells (those showing no visible growth) in the MIC test.
-
Subculturing: The aliquot is plated onto an antibiotic-free agar medium.
-
Incubation: The agar plates are incubated at 35°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.[19]
Visualizing Experimental Workflow and Signaling Pathway
To illustrate the logical flow of the experimental protocols and the mechanism of action of β-lactam antibiotics, the following diagrams are provided.
Caption: Workflow for MIC and MBC determination.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. In Vitro Antimicrobial Activity and Human Pharmacology of Cephaloglycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity in vitro of cefaclor, a new oral cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Susceptibility Test of Different Clinical Isolates against Ceftriaxone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the antimicrobial efficacy of ceftriaxone regimens: 1 g twice daily versus 2 g once daily in a murine model of Streptococcus pneumoniae pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Activity of Linezolid against Key Gram-Positive Organisms Isolated in the United States: Results of the LEADER 2004 Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. In Vitro Activity of Daptomycin against Gram-Positive European Clinical Isolates with Defined Resistance Determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Current Perspective on Daptomycin for the Clinical Microbiologist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity of Daptomycin against Recent North American Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vancomycin minimum inhibitory concentrations and lethality in Staphylococcus aureus bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 16. researchgate.net [researchgate.net]
- 17. Agar dilution - Wikipedia [en.wikipedia.org]
- 18. microchemlab.com [microchemlab.com]
- 19. microbe-investigations.com [microbe-investigations.com]
Safety Operating Guide
Safeguarding Our Environment: Proper Disposal of Cefaloglycin
For Researchers, Scientists, and Drug Development Professionals
Cefaloglycin, a first-generation cephalosporin antibiotic, requires meticulous disposal procedures to mitigate environmental risks and prevent the proliferation of antibiotic-resistant bacteria.[1] This guide provides essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting, ensuring the protection of both personnel and the ecosystem.
Chemical and Physical Properties of this compound
A comprehensive understanding of this compound's properties is fundamental to its safe handling and disposal.
| Property | Value | Reference |
| Molecular Formula | C18H19N3O6S | [2] |
| Molecular Weight | 405.4 g/mol | [2] |
| Physical Description | Solid | [2] |
| Solubility in Water | 154 mg/L | [2] |
| LogP | -0.3 | [2] |
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate personal protective equipment (PPE) and are aware of the potential hazards.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields are mandatory to prevent accidental splashes.[3]
-
Hand Protection: Wear protective gloves to avoid skin contact.[3]
-
Body Protection: An impervious lab coat or clothing is necessary to protect against spills.[3]
-
Respiratory Protection: In cases where dust or aerosols may be generated, a suitable respirator should be used.[3]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3]
-
An accessible safety shower and eye wash station must be readily available.[3]
Hazard Summary: this compound is harmful if swallowed and is classified as very toxic to aquatic life with long-lasting effects.[3] Avoid release into the environment.[3] When heated to decomposition, it may emit toxic fumes of sulfoxides and nitroxides.[2]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended procedure for the disposal of this compound waste in a laboratory setting. Always consult and adhere to your institution's specific waste management guidelines.
Step 1: Segregation of this compound Waste
-
All materials contaminated with this compound, including unused stock solutions, contaminated labware (e.g., vials, pipette tips, gloves), and experimental media, should be segregated as hazardous chemical waste.[4]
Step 2: Containment
-
Solid Waste: Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[5]
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[5] Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 3: Decontamination of Labware (Optional, if permitted)
-
For some non-disposable labware, a decontamination step may be possible. However, due to the stability of some antibiotics, autoclaving may not be sufficient to degrade the active compound.[4] Consult your institution's EHS for approved decontamination procedures for cephalosporins.
Step 4: Final Disposal
-
Do Not Drain Dispose: Under no circumstances should this compound waste be disposed of down the sink or drain.[4] This practice contributes to environmental contamination and the development of antibiotic resistance.[1]
-
Incineration: The recommended method for the final disposal of antibiotic waste is incineration by a licensed hazardous waste disposal facility.[6] This high-temperature process ensures the complete destruction of the active pharmaceutical ingredient.
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the labeled hazardous waste containers.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
Environmental Impact and the Importance of Proper Disposal
The release of antibiotics like this compound into the environment poses a significant threat to ecosystems and public health.[1] Even at low concentrations, these compounds can disrupt microbial communities and contribute to the selection of antibiotic-resistant bacteria, a major global health concern.[1] Adherence to these disposal procedures is a critical responsibility for all laboratory personnel to safeguard the environment and preserve the efficacy of antimicrobial agents for future generations.
References
- 1. An overview of cephalosporin antibiotics as emerging contaminants: a serious environmental concern - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cephaloglycin | C18H19N3O6S | CID 19150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|MSDS [dcchemicals.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. agriscigroup.us [agriscigroup.us]
Personal protective equipment for handling Cefaloglycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Cefaloglycin in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Classification
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Appropriate precautions must be taken to avoid ingestion and release into the environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure.[1][2]
| PPE Category | Item | Specification |
| Eye Protection | Safety goggles | Must have side-shields to protect from splashes.[1] |
| Hand Protection | Protective gloves | Nitrile or neoprene gloves are recommended.[2][3] |
| Body Protection | Impervious clothing | A disposable gown or lab coat made of a material resistant to chemical permeation.[1][4] |
| Respiratory Protection | Suitable respirator | Required when handling the powder form to avoid dust inhalation.[1] Use in a well-ventilated area or under a chemical fume hood.[1] |
Safe Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.
Handling:
-
Avoid inhalation of dust and aerosols by working in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Prevent contact with skin and eyes by wearing the appropriate PPE.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, dry, and well-ventilated area.[1]
-
For long-term storage, refer to the manufacturer's recommendations, which are typically -20°C for the powder form.[1][5]
-
Protect from direct sunlight and sources of ignition.[1]
Emergency Procedures
Immediate and appropriate response to emergencies can significantly mitigate potential harm.
| Emergency Situation | Procedure |
| If Swallowed | Call a POISON CENTER or doctor immediately.[1] Rinse mouth with water.[1] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, while holding eyelids open.[6] Remove contact lenses if present and easy to do. Seek prompt medical attention.[1] |
| Skin Contact | Remove contaminated clothing and shoes.[1] Thoroughly rinse the affected skin area with plenty of water.[1] Call a physician if irritation develops.[1] |
| Inhalation | Move the individual to fresh air immediately.[6] If breathing is difficult, provide oxygen. Seek medical attention. |
| Fire | Use carbon dioxide, dry chemical powder, or a water spray to extinguish.[6] Under fire conditions, this compound may decompose and emit toxic fumes.[1] Firefighters should wear self-contained breathing apparatus and full protective gear.[6] |
Spill Management Workflow
A systematic approach is necessary to safely manage a this compound spill. The following diagram outlines the key steps.
Caption: Workflow for Managing a this compound Spill.
Disposal Plan
All this compound waste, including contaminated materials, must be treated as hazardous chemical waste.
Operational Plan:
-
Segregation: Collect all this compound powder, solutions, and contaminated consumables (e.g., gloves, wipes, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Containerization: Use a chemically resistant and leak-proof container for waste collection.
-
Labeling: The waste container must be labeled as "Hazardous Chemical Waste" and include the name "this compound."
Disposal Procedure:
-
Dispose of the contents and the container in accordance with all applicable local, state, and federal regulations.[1] This should be done through an approved waste disposal plant or a licensed hazardous waste management company.[1]
-
Do not dispose of this compound down the drain, as it is very toxic to aquatic life.[1]
-
Unused media containing this compound should be collected as chemical waste.[7] Autoclaving may not be sufficient to degrade the antibiotic before disposal.[7]
-
For disposal of non-hazardous packaging, first, remove or deface all labels to protect personal information, then recycle or dispose of in the regular trash.[8]
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 3. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. Cephaloglycin | CAS 3577-01-3 | LGC Standards [lgcstandards.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
